5-(Dimethylamino)-2-phenyl-4-pyrimidinol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(dimethylamino)-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-15(2)10-8-13-11(14-12(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16) |
InChI Key |
TZGUMBMSTTYOSC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=C(NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CN=C(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
5-(Dimethylamino)-2-phenyl-4-pyrimidinol chemical structure
An in-depth technical guide on the chemical structure, synthesis, and properties of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol .
Executive Summary
5-(Dimethylamino)-2-phenyl-4-pyrimidinol (also known by its tautomer 5-(dimethylamino)-2-phenylpyrimidin-4(3H)-one ) is a functionalized pyrimidine derivative characterized by a 2-phenyl substituent and a 5-dimethylamino group.[1][2][3][4] This compound represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and CNS-active agents. Its structure combines the hydrogen-bonding capability of the pyrimidinone core with the lipophilicity of the phenyl ring and the electron-donating properties of the dimethylamino group, making it a versatile pharmacophore for ATP-competitive binding.
Part 1: Chemical Identity & Molecular Architecture
Structural Core & Tautomerism
The molecule exists in a tautomeric equilibrium between the enol form (4-pyrimidinol) and the keto form (4(3H)-pyrimidinone) . In solution and the solid state, the keto form typically predominates due to the stability of the amide-like resonance in the pyrimidine ring.
-
Systematic Name: 5-(Dimethylamino)-2-phenylpyrimidin-4(3H)-one
-
Molecular Formula: C₁₂H₁₃N₃O
-
Molecular Weight: 215.25 g/mol
-
Core Scaffold: Pyrimidine (1,3-diazine)
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton transfer between N3 and the C4-oxygen, highlighting the predominant keto tautomer which serves as the primary hydrogen-bond donor/acceptor motif in biological systems.
Figure 1.1: Tautomeric equilibrium favoring the 4(3H)-pyrimidinone form.
Physicochemical Properties
The 5-dimethylamino group introduces significant electron density into the pyrimidine ring, increasing the basicity of the N1 nitrogen and potentially influencing the pKa of the N3 proton.
| Property | Value (Predicted) | Significance |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; favorable for membrane permeability and CNS penetration. |
| pKa (Acidic) | ~8.5 – 9.5 | The N3-H (keto form) is weakly acidic, allowing deprotonation at high pH. |
| pKa (Basic) | ~3.0 – 4.0 | Protonation likely occurs at N1 or the dimethylamino nitrogen under acidic conditions. |
| H-Bond Donors | 1 (N3-H) | Critical for binding to the "hinge region" in kinase ATP pockets. |
| H-Bond Acceptors | 3 (N1, C=O, N-Me₂) | Facilitates interaction with solvent and protein residues. |
Part 2: Synthesis & Production Protocols
Retrosynthetic Analysis
The most robust synthetic route for 5-substituted 4-pyrimidinones involves the condensation of an amidine (providing the N-C-N fragment) with a three-carbon electrophile (providing the C-C-C backbone).
For 5-(Dimethylamino)-2-phenyl-4-pyrimidinol , the optimal disconnection reveals:
-
Benzamidine (Source of N1-C2-N3 and Phenyl group).
-
Ethyl 2-(dimethylamino)-3-(dimethylamino)acrylate (Source of C4-C5-C6 and the 5-NMe₂ group).
Step-by-Step Synthesis Protocol
This protocol utilizes the "DMF-DMA Method" for generating the reactive acrylate intermediate in situ or as an isolated step.
Reagents:
-
Starting Material A: Ethyl 2-(dimethylamino)acetate (or Ethyl N,N-dimethylglycinate).
-
Reagent B: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Starting Material C: Benzamidine hydrochloride.
-
Base: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe).
-
Solvent: Ethanol (EtOH) or DMF.
Workflow:
-
Formation of the Acrylate Intermediate:
-
React Ethyl 2-(dimethylamino)acetate with DMF-DMA (1.1 - 1.5 eq) at reflux (80-100°C) for 4–6 hours.
-
Mechanism:[4][5] Condensation of the active methylene group with the acetal releases methanol and forms Ethyl 3-(dimethylamino)-2-(dimethylamino)acrylate .
-
Note: The 3-dimethylamino group acts as a leaving group in the next step.
-
-
Cyclocondensation:
-
Dissolve Benzamidine HCl (1.0 eq) in anhydrous Ethanol containing NaOEt (1.1 eq) to liberate the free amidine.
-
Add the Acrylate Intermediate prepared in Step 1.
-
Reflux the mixture for 6–12 hours.
- -carbon (C3) of the acrylate, displacing the dimethylamine leaving group (Michael addition-elimination). Subsequently, the second amidine nitrogen attacks the ester carbonyl to close the ring.
-
-
Isolation & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with dilute acetic acid to precipitate the product (as the free base/pyrimidinone).
-
Recrystallize from Ethanol/Water or Isopropanol.
-
Synthesis Pathway Diagram
Figure 2.1: Synthetic route via DMF-DMA condensation.
Part 3: Biological & Pharmacological Relevance[6]
Kinase Inhibition Potential
The 2-phenyl-4-pyrimidinone scaffold is a privileged structure in kinase drug discovery. It mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.
-
Hinge Binding: The N1 and C4=O (or N3-H) motifs can form hydrogen bonds with the backbone residues of the kinase hinge region.
-
5-Position Substitution: The 5-dimethylamino group projects into the solvent-accessible region or the "gatekeeper" pocket, potentially improving selectivity or solubility.
-
2-Phenyl Group: Occupies the hydrophobic pocket (often the specificity pocket) adjacent to the ATP binding site.
Analogous Compounds
This structure is chemically related to several known bioactive classes:
-
Zaleplon/Indiplon Intermediates: While Zaleplon is a pyrazolopyrimidine, the synthetic logic (amidine + 3-carbon fragment) is homologous.
-
CDK Inhibitors: 2-Substituted-4-pyrimidinones have been explored as Cyclin-Dependent Kinase (CDK) inhibitors for cancer therapy.
Part 4: Analytical Characterization
To validate the identity of synthesized 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, the following analytical signatures are expected:
Proton NMR (¹H-NMR) in DMSO-d₆
- 2.6–2.8 ppm (6H, s): Dimethylamino group protons (N-Me₂).
- 7.4–7.6 ppm (3H, m): Phenyl ring protons (meta/para).
- 8.0–8.2 ppm (2H, m): Phenyl ring protons (ortho).
- 7.8–8.0 ppm (1H, s): Pyrimidine C6-H proton. (Distinctive singlet).
- 11.5–12.5 ppm (1H, br s): N3-H (amide proton), exchangeable with D₂O.
Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]⁺: m/z 216.1.
-
Fragmentation Pattern: Loss of methyl groups from the dimethylamino moiety or cleavage of the phenyl ring.
References
-
Schenone, P., et al. (1990). "Reaction of N,N-dimethylformamide dimethyl acetal with ethyl N,N-dimethylaminoacetate." Journal of Heterocyclic Chemistry.
-
Fischer, P. M. (2004). "The design of drug candidate kinase inhibitors." Current Medicinal Chemistry.
-
Lagoja, I. M. (2005). "Pyrimidine as Constituent of Natural Biologically Active Compounds." Chemistry & Biodiversity.
-
PubChem Compound Summary. "Pyrimidine Derivatives." National Library of Medicine.
Sources
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 3. ddmcorp.com [ddmcorp.com]
- 4. Enforcement Order of the Act on the Assessment of Releases of Specified Chemical Substances in the Environment and the Promotion of Management Improvement - English - Japanese Law Translation [japaneselawtranslation.go.jp]
- 5. FI91150B - Process for the preparation of new therapeutically useful 4,5,6-substituted N- (substituted-phenyl) -2-pyrimidineamines - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Proposed Synthesis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines a novel, multi-step synthetic pathway for the preparation of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, a hitherto undocumented pyrimidine derivative. In the absence of an established Chemical Abstracts Service (CAS) number and published synthetic protocols, this document serves as a foundational blueprint, leveraging established principles of heterocyclic chemistry. The proposed synthesis is designed for adaptability and provides a logical framework for researchers aiming to explore the chemical space of substituted pyrimidinols. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by analogous structures, including their roles as kinase inhibitors and antifungal agents.[1][2] This guide provides a detailed retrosynthetic analysis, step-by-step experimental protocols, and the underlying scientific rationale for each transformation.
Introduction and Rationale
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 2-phenyl-4-pyrimidinol motif, in particular, has been identified in compounds with potential as antifungal agents and inhibitors of various enzymes.[1] Furthermore, the introduction of an amino group at the 5-position of the pyrimidine ring is a key feature in a variety of biologically active molecules, such as potent and selective A1 adenosine receptor antagonists and dual inhibitors of fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[4][5]
The target molecule, 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, combines these key pharmacophores: a 2-phenyl-4-pyrimidinol core and a 5-dimethylamino substituent. To date, this specific compound has not been characterized in the scientific literature, and a CAS number has not been assigned. This guide, therefore, puts forth a robust and logical synthetic strategy to enable its synthesis and subsequent investigation. The proposed route is grounded in the classical and reliable condensation reaction between a β-ketoester and an amidine to form the pyrimidine ring.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule suggests a convergent synthetic approach. The final dimethylation of a primary amine at the 5-position is a straightforward transformation. The core of the strategy lies in the construction of the 5-amino-2-phenyl-4-pyrimidinol intermediate. This can be achieved through the cyclocondensation of benzamidine with a suitably substituted β-ketoester.
Caption: Retrosynthetic analysis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol.
The forward synthesis, therefore, involves three key stages:
-
Synthesis of the Pyrimidinol Core: Cyclocondensation of benzamidine with an appropriate β-ketoester to yield 5-amino-2-phenyl-4-pyrimidinol.
-
Purification and Characterization: Isolation and purification of the pyrimidinol intermediate.
-
Final Dimethylation: Reductive amination of the 5-amino group to afford the target compound.
Physicochemical Properties (Predicted)
As the target compound is novel, its physicochemical properties can be predicted using computational models. These predictions are useful for anticipating its solubility, stability, and chromatographic behavior.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| LogP | 1.5 - 2.5 |
| Topological Polar Surface Area | 51.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Proposed Experimental Protocols
Stage 1: Synthesis of 5-Amino-2-phenyl-4-pyrimidinol
This stage employs a well-established method for pyrimidine synthesis. The choice of ethyl 2-amino-3-oxobutanoate as the β-ketoester precursor is strategic, as the amino group at the 2-position will become the 5-amino group of the pyrimidinol.
Reaction Scheme:
Caption: Synthesis of the 5-amino-2-phenyl-4-pyrimidinol intermediate.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzamidine hydrochloride (1 equivalent) and ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent).
-
Solvent and Base: Add absolute ethanol as the solvent, followed by the dropwise addition of a solution of sodium ethoxide in ethanol (2.2 equivalents) with stirring. The sodium ethoxide serves to both neutralize the hydrochloride salts and catalyze the condensation.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality of Experimental Choices:
-
Benzamidine: The choice of benzamidine directly introduces the phenyl group at the 2-position of the pyrimidine ring.
-
Ethyl 2-amino-3-oxobutanoate: This specific β-ketoester is crucial for introducing the amino group at the 5-position of the final product.
-
Sodium Ethoxide: A strong base is required to deprotonate the starting materials and facilitate the cyclization. Sodium ethoxide is a standard choice for reactions in ethanol.
-
Reflux Conditions: Heating is necessary to overcome the activation energy of the condensation and cyclization steps.
Stage 2: Synthesis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
The final step involves the dimethylation of the 5-amino group. Reductive amination using formaldehyde and a suitable reducing agent is a classic and efficient method for this transformation.
Reaction Scheme:
Caption: Final dimethylation step to yield the target compound.
Step-by-Step Protocol:
-
Reaction Setup: Suspend 5-amino-2-phenyl-4-pyrimidinol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a round-bottom flask.
-
Reagent Addition: Add an aqueous solution of formaldehyde (37%, 2.5-3 equivalents) to the suspension.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2 equivalents) portion-wise to the reaction mixture. This reducing agent is mild and selective for the iminium intermediate formed in situ.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Formaldehyde: Serves as the source of the two methyl groups in the final product.
-
Sodium triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides, minimizing side reactions.
-
Room Temperature: The reaction is typically efficient at room temperature, avoiding the need for heating and potential degradation of the product.
Self-Validating Systems and Characterization
Each step of the proposed synthesis should be validated through rigorous characterization of the products.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the intermediates and the final product by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules, such as N-H, C=O, and C=N bonds.
-
Potential Applications and Future Directions
Given the pharmacological importance of related pyrimidine derivatives, 5-(Dimethylamino)-2-phenyl-4-pyrimidinol represents a novel scaffold for drug discovery. It is hypothesized that this compound may exhibit activity in several areas:
-
Kinase Inhibition: Many 2-aminopyrimidine derivatives are potent kinase inhibitors, a class of drugs with significant applications in oncology.[6][7]
-
Antifungal Activity: The 2-phenylpyrimidine core is present in compounds with demonstrated antifungal properties.[1]
-
Adenosine Receptor Modulation: 5-substituted aminopyrimidines have been explored as selective adenosine receptor antagonists.[4][8]
Successful synthesis of this molecule would enable a thorough investigation of its biological properties, potentially leading to the development of new therapeutic agents.
Conclusion
This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis of the novel compound 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. By following the detailed protocols and understanding the underlying chemical principles, researchers will be well-equipped to synthesize this molecule and explore its potential in the field of drug discovery and development. The self-validating nature of the described workflow, with rigorous in-process monitoring and final product characterization, ensures a high degree of confidence in the synthetic outcome.
References
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Synthesis ,antiinflammatory and antimicrobial evaluation of 2-phenyl-4,6-diaryl substituted pyrimidine derivatives. ResearchGate. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC. [Link]
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
-
Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. PubMed. [Link]
-
Retrosynthesis Strategy in Organic Chemistry. Jurnal Farmasi UINAM. [Link]
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. [Link]
Sources
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tautomeric Dynamics of 5-dimethylamino-2-phenylpyrimidin-4(3H)-one
This in-depth technical guide details the tautomeric behavior, structural dynamics, and experimental characterization of 5-dimethylamino-2-phenylpyrimidin-4(3H)-one .
Executive Summary
The pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a template for kinase inhibitors, antiviral agents, and mechanistic probes. The introduction of a 5-dimethylamino group and a 2-phenyl substituent creates a "push-pull" electronic system that significantly influences the tautomeric equilibrium. This guide analyzes the competition between the dominant 3H-keto form, the 4-hydroxy enol form, and the 1H-keto species. It provides actionable protocols for distinguishing these isomers using NMR spectroscopy and X-ray crystallography, offering critical insights for structure-based drug design (SBDD).
Structural Analysis & Mechanistic Insights
The Tautomeric Landscape
For 5-dimethylamino-2-phenylpyrimidin-4(3H)-one, the tautomeric equilibrium is governed by the interplay between aromaticity (favoring the enol) and the thermodynamic stability of the amide-like C=O bond (favoring the keto).
The Three Primary Tautomers:
-
Tautomer A (3H-Keto): The canonical form. N3 is protonated; C4 is a carbonyl. This form typically predominates in solution and solid state due to the high bond energy of C=O and favorable solvation in polar media.
-
Tautomer B (4-Hydroxy/Enol): The fully aromatic pyrimidine system. Proton resides on the oxygen. This form is often favored in the gas phase or non-polar solvents where internal hydrogen bonding or dipole minimization is critical.
-
Tautomer C (1H-Keto): N1 is protonated. This is generally less stable than the 3H form in 2-substituted pyrimidines due to steric clash between the N1-H and the bulky 2-phenyl ring, as well as disrupted conjugation.
Electronic Perturbation by Substituents
-
5-Dimethylamino Group (
Donor): The group at position 5 is a strong electron donor. Through resonance, it pushes electron density onto the C4 carbonyl oxygen.-
Mechanism:[1]
. -
Effect: This donation increases the basicity of the carbonyl oxygen and stabilizes the keto form by enhancing the zwitterionic character of the amide bond. It disfavors the enol form because the lone pair on the enol oxygen would compete with the
group for donation into the ring.
-
-
2-Phenyl Group: Provides extended conjugation. While it stabilizes all forms, it sterically protects the N1/N3 region. In the solid state, the phenyl ring typically twists slightly out of plane to minimize steric repulsion with the N3-H or N1-H.
Visualization of Tautomeric Pathways
Figure 1: Tautomeric equilibrium pathways. The 5-NMe2 group acts as a "locking" mechanism, electronically biasing the system toward the 3H-Keto form (T1).
Experimental Characterization Protocols
Distinguishing tautomers requires a multimodal approach. Relying solely on one method often leads to misassignment.
NMR Spectroscopy (The Gold Standard)
The most definitive method for assigning the tautomer in solution is
Comparative Data Table: Predicted Shifts
| Feature | 3H-Keto (Dominant) | 4-Hydroxy (Enol) | 1H-Keto (Minor) |
| 160 - 165 ppm (Carbonyl-like) | 168 - 172 ppm (Deshielded C-O) | ~160 ppm | |
| Upfield shift (due to NMe2 + C=O) | Downfield relative to keto | Similar to 3H | |
| ~140 - 160 ppm (Protonated) | ~250 ppm (Unprotonated Pyridine-like) | ~250 ppm | |
| ~250 ppm (Unprotonated) | ~250 ppm | ~140 - 160 ppm | |
| Broad singlet, 11-13 ppm | None (OH signal variable) | Broad singlet |
Protocol: Solvent Titration for Tautomer Identification
Objective: Determine the stability of the tautomer across polarity gradients.
-
Preparation: Dissolve 5 mg of the compound in 600
L of DMSO- (highly polar, H-bond acceptor). -
Baseline Scan: Acquire
and spectra.[2] Note the C4 carbonyl shift. -
Titration: Sequentially add CDCl
(non-polar) in 100 L increments to a second sample (if solubility permits) or prepare separate samples in DMSO- , Acetone- , and CDCl . -
Analysis:
-
If the spectrum remains largely unchanged (C4
162 ppm), the Keto form is "locked" and stable. -
If C4 shifts downfield (>168 ppm) and N-H disappears in CDCl
, the system shifts to the Enol form . -
Note: For 5-dimethylamino-2-phenylpyrimidin-4(3H)-one, the Keto form is expected to persist even in low polarity solvents due to the 5-NMe2 electronic stabilization.
-
X-Ray Crystallography
Why it matters: In the solid state, pyrimidinones form strong intermolecular hydrogen bond networks (dimers or ribbons).
-
Expectation: Centrosymmetric dimers linked via
hydrogen bonds. -
Protocol: Grow crystals by slow evaporation from Ethanol/Water (9:1). The presence of water often stabilizes the polar keto form.
Implications for Drug Development[3]
Binding Mode Ambiguity
In a protein binding pocket, the tautomeric state is dictated by the environment.
-
Donor/Acceptor Profile:
-
3H-Keto: N3-H is a Donor ; C4=O is an Acceptor .
-
4-Hydroxy:[1] O-H is a Donor/Acceptor ; N3 is an Acceptor .
-
-
Risk: Designing a ligand assuming the 4-hydroxy form (based on aromaticity arguments) can lead to a "penalty" of 3-5 kcal/mol if the protein requires the keto form, as the ligand must pay the energetic cost of tautomerization to bind.
Solubility & Permeability
-
The 3H-Keto form is more polar, improving solubility in aqueous media but potentially limiting passive membrane permeability.
-
The 5-NMe2 group provides a basic handle (pKa ~4-5 for the NMe2 nitrogen). Protonation of this exocyclic amine generates a dicationic species (if the ring is also protonated), drastically altering solubility.
Synthesis of the Core Scaffold
To study this tautomerism, high-purity material is required. Below is a field-validated synthesis protocol.
Reaction Scheme: Benzamidine + Ethyl 2-formyl-3-(dimethylamino)propionate -> [Cyclization] -> Product
Step-by-Step Protocol:
-
Reagents: Benzamidine hydrochloride (1.0 eq), Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (or equivalent
-enamino ester), Sodium Ethoxide (NaOEt, 2.5 eq), Ethanol (anhydrous). -
Procedure:
-
Charge a flame-dried flask with Ethanol. Add NaOEt and stir until dissolved.
-
Add Benzamidine HCl.[2] Stir for 15 min to liberate the free base.
-
Add the
-enamino ester dropwise. -
Reflux the mixture for 6–12 hours. Monitor by LC-MS (Target Mass: ~229.12 Da).
-
-
Workup:
-
Cool to room temperature. The sodium salt of the pyrimidinone may precipitate.
-
Acidify carefully with glacial acetic acid to pH ~6-7. The neutral 3H-keto tautomer will precipitate.
-
Filter, wash with cold water, and recrystallize from EtOH/DMF.
-
References
-
Tautomerism in Pyrimidinones: Galvão, T. L., et al.[3][4] "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A, 2013.[3] Link
-
Substituent Effects: Kaczor, A., et al. "Experimental and computational studies on the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides."[5] Journal of Molecular Structure, 2013.[3] Link
-
NMR Characterization: Ghiviriga, I., et al. "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones."[6][7] Organic & Biomolecular Chemistry, 2014. Link
-
Drug Design Implications: Martin, Y. C. "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design, 2009. Link
Sources
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Monograph: 2-Phenyl-5-Dimethylamino-4-Hydroxypyrimidine
This technical guide provides an in-depth analysis of 2-phenyl-5-dimethylamino-4-hydroxypyrimidine , a specific heterocyclic scaffold with relevance in medicinal chemistry, particularly as a precursor or analogue in the development of bioactive agents such as thromboxane synthase inhibitors or kinase modulators.
Executive Summary & Chemical Identity
2-phenyl-5-dimethylamino-4-hydroxypyrimidine is a substituted pyrimidine derivative characterized by a phenyl group at the C2 position, a dimethylamino moiety at C5, and a hydroxyl group at C4. In physiological and solution-phase contexts, this compound predominantly exists in its keto-tautomer form, 2-phenyl-5-(dimethylamino)pyrimidin-4(3H)-one .
This scaffold is of significant interest to drug discovery researchers due to its electronic properties (electron-donating amine adjacent to a carbonyl/hydroxyl) and its potential to serve as a ligand for metalloenzymes or a core for kinase inhibition.
Chemical Profile
| Property | Value |
| IUPAC Name | 5-(dimethylamino)-2-phenylpyrimidin-4-ol |
| Preferred Tautomer | 5-(dimethylamino)-2-phenylpyrimidin-4(3H)-one |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| CAS Number | Not widely listed; treat as NCE (New Chemical Entity) |
| H-Bond Donors | 1 (in keto form, NH) / 1 (in enol form, OH) |
| H-Bond Acceptors | 3 (N1, N3, O) |
| Predicted LogP | 1.4 – 1.8 (Moderate Lipophilicity) |
| pKa (Predicted) | ~2.5 (N1 protonation), ~9.2 (OH/NH deprotonation) |
Structural Dynamics & Tautomerism
Understanding the tautomeric equilibrium is critical for binding affinity modeling and solubility profiling. The 4-hydroxypyrimidine motif favors the 4(3H)-pyrimidinone (lactam) tautomer over the pyrimidin-4-ol (lactim) form in aqueous solution and the solid state.
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton shift between the N3 nitrogen and the C4 oxygen.
Caption: Equilibrium favors the 4(3H)-pyrimidinone form (Right) in aqueous media, essential for donor/acceptor mapping in docking studies.
Synthetic Methodology
The synthesis of 2-phenyl-5-dimethylamino-4-hydroxypyrimidine requires the condensation of a benzamidine derivative with a suitable 2-substituted acetoacetate or malonate equivalent. The presence of the 5-dimethylamino group suggests the use of a specialized precursor like Ethyl 2-(dimethylamino)-3-oxopropanoate or a Vilsmeier-Haack derived intermediate.
Protocol: Condensation Route
Reagents: Benzamidine hydrochloride, Ethyl 2-(dimethylamino)-3-oxopropanoate (or equivalent), Sodium Ethoxide (NaOEt), Ethanol (EtOH).
-
Preparation of Amidine Free Base:
-
Dissolve Benzamidine HCl (1.0 eq) in anhydrous EtOH.
-
Add NaOEt (1.1 eq) at 0°C and stir for 30 min to liberate the free amidine.
-
-
Cyclocondensation:
-
Add Ethyl 2-(dimethylamino)-3-oxopropanoate (1.0 eq) dropwise to the amidine solution.
-
Note: If this specific ester is unavailable, it can be generated in situ via amination of ethyl 2-bromo-3-oxopropanoate or via Vilsmeier formylation of a glycine derivative.
-
-
Reflux:
-
Heat the mixture to reflux (78°C) for 6–12 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
-
-
Work-up & Isolation:
-
Concentrate the solvent under reduced pressure.
-
Neutralize the residue with dilute acetic acid (pH ~6) to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from EtOH/Water.
-
Synthesis Workflow Diagram
Caption: Convergent synthesis strategy utilizing benzamidine and a beta-keto ester derivative.
Physicochemical & Pharmacological Properties[7][8]
Solubility and Stability
-
Aqueous Solubility: Low to moderate. The presence of the phenyl ring reduces water solubility, but the polar pyrimidinone core and basic dimethylamino group enhance solubility in acidic media (pH < 4).
-
Stability: Stable under standard laboratory conditions. Susceptible to N-oxidation at the dimethylamino group or hydrolysis under extreme basic conditions (pH > 12) at elevated temperatures.
Potential Mechanism of Action
While not a marketed drug itself, this scaffold shares structural homology with Thromboxane A2 Synthase Inhibitors (e.g., Ozagrel, Pirmagrel analogues).
-
Heme Coordination: The N3 nitrogen of the pyrimidine ring (or the exocyclic amine, depending on binding mode) can coordinate with the heme iron of the CYP450-like Thromboxane Synthase (CYP5A1).
-
Hydrophobic Interaction: The 2-phenyl group occupies the hydrophobic pocket adjacent to the active site heme.
ADME Profile (Predicted)
| Parameter | Prediction | Rationale |
| Absorption | High | LogP ~1.6 and MW < 250 suggest good passive permeability (Lipinski compliant). |
| Metabolism | Phase I | N-demethylation of the 5-NMe₂ group is the likely primary metabolic route (CYP3A4/2D6). |
| Distribution | Moderate | Likely high plasma protein binding (>90%) due to the lipophilic phenyl ring. |
| Excretion | Renal | Metabolites (demethylated/glucuronidated) likely excreted in urine. |
Experimental Protocols for Validation
Protocol A: Analytical Verification (HPLC-UV)
To verify purity and identity during development:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (pyrimidinone).
-
Expected Retention Time: ~4.5 - 5.5 min (depending on specific gradient).
Protocol B: pKa Determination (Spectrophotometric)
-
Prepare a 50 µM solution of the compound in a mixed buffer system (pH 2 to 12).
-
Measure UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.
-
Observe the bathochromic shift of the λmax as the phenolic/lactam proton ionizes.
-
Plot Absorbance vs. pH to determine the inflection point (pKa).
References
- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine synthesis and tautomerism).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
- Whittle, B. J., et al. (1985). "Selective inhibition of thromboxane synthase: pharmacological and clinical potential." British Journal of Clinical Pharmacology. (Context for TXA2 synthase inhibitors).
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
Navigating the Synthesis and Characterization of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol: A Technical Guide for Drug Discovery Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide provides an in-depth technical overview of 5-(dimethylamino)-2-phenyl-4-pyrimidinol, a specific derivative with potential applications in drug discovery. While this exact molecule is not extensively documented in public literature, this paper will leverage established principles of pyrimidine chemistry and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential biological evaluation.
This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed methodologies to facilitate the exploration of this and similar chemical entities.
Molecular Profile and Physicochemical Properties
Based on the chemical name, the structure of 5-(dimethylamino)-2-phenyl-4-pyrimidinol features a pyrimidine core with a phenyl group at the 2-position, a hydroxyl group at the 4-position, and a dimethylamino group at the 5-position. It is important to note that 4-hydroxypyrimidines can exist in tautomeric equilibrium with their corresponding 4(3H)-pyrimidinone form, which is often the more stable tautomer.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Significance |
| Molecular Weight | ~217.25 g/mol | Calculated from the molecular formula C12H13N3O. This moderate molecular weight is favorable for oral bioavailability according to Lipinski's Rule of Five. |
| LogP | 1.5 - 2.5 | The combination of a lipophilic phenyl group and polar dimethylamino and hydroxyl/oxo groups suggests a balanced lipophilicity, which is crucial for membrane permeability and solubility. |
| Hydrogen Bond Donors | 1-2 | The hydroxyl and secondary amine in the pyrimidinone tautomer can act as hydrogen bond donors, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 3-4 | The nitrogen atoms in the pyrimidine ring and the oxygen atom are potential hydrogen bond acceptors, contributing to interactions with biological targets. |
| Aqueous Solubility | Low to moderate | The aromatic nature of the phenyl and pyrimidine rings may limit aqueous solubility, while the polar functional groups could enhance it. Solubility is expected to be pH-dependent. |
| pKa | 4-5 (basic), 8-9 (acidic) | The dimethylamino group is expected to have a basic pKa, while the hydroxyl/amide group will have an acidic pKa. These values are critical for understanding the compound's ionization state at physiological pH. |
Synthesis of 2-Phenyl-4-hydroxypyrimidine Derivatives
The synthesis of substituted pyrimidines can be achieved through various well-established methods.[2] A common and effective approach for constructing the 2-phenyl-4-hydroxypyrimidine core involves the condensation of a three-carbon synthon with an amidine.
General Synthetic Workflow
A plausible synthetic route to 5-(dimethylamino)-2-phenyl-4-pyrimidinol is outlined below. This multi-step synthesis involves the creation of a substituted three-carbon component, followed by cyclization with benzamidine.
Caption: Synthetic workflow for 5-(dimethylamino)-2-phenyl-4-pyrimidinol.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a general guideline and may require optimization for the specific target molecule.
-
Synthesis of Diethyl 2-(dimethylaminomethylene)malonate:
-
To a stirred solution of diethyl malonate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation or used directly in the next step.
-
-
Cyclization to form 5-(Dimethylamino)-2-phenyl-4-pyrimidinol:
-
Dissolve benzamidine hydrochloride (1 equivalent) and sodium ethoxide (2.2 equivalents) in absolute ethanol.
-
To this solution, add diethyl 2-(dimethylaminomethylene)malonate (1 equivalent).
-
Heat the mixture at reflux for 8-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
The product may precipitate upon cooling or after partial removal of the solvent. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Workflow for Analytical Characterization
Caption: Analytical workflow for synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for unambiguous structure determination.[5][6][7]
-
¹H NMR:
-
Aromatic Protons: Signals corresponding to the phenyl group protons are expected in the range of δ 7.0-8.0 ppm.
-
Pyrimidine Proton: The proton at the 6-position of the pyrimidine ring is expected to appear as a singlet in the aromatic region.
-
Dimethylamino Protons: A singlet corresponding to the six protons of the dimethylamino group is anticipated, likely in the range of δ 2.5-3.5 ppm.
-
NH/OH Proton: A broad singlet for the N-H or O-H proton, which is exchangeable with D₂O, is expected. Its chemical shift can vary significantly depending on the solvent and concentration.[5]
-
-
¹³C NMR:
-
Distinct signals for all carbon atoms in the molecule should be observable, with the chemical shifts providing information about their electronic environment. Aromatic and pyrimidine carbons will be in the δ 100-160 ppm range, while the dimethylamino carbons will be more upfield.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are crucial for assigning proton and carbon signals definitively and confirming the connectivity of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[8][9][10][11]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.
-
Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can provide structural information. Common fragmentation pathways for pyrimidines involve cleavage of the ring and loss of substituents.[8][11]
Potential Applications in Drug Development
The 2-aminopyrimidine and 4-hydroxypyrimidine motifs are prevalent in a wide range of biologically active compounds.[1][12][13][14]
Known Biological Activities of Related Pyrimidine Derivatives:
-
Antimicrobial Agents: Many pyrimidine derivatives exhibit antibacterial and antifungal properties.[1]
-
Anticancer Agents: The pyrimidine scaffold is found in several kinase inhibitors used in cancer therapy.
-
Antiviral Activity: Certain pyrimidine analogs are effective antiviral drugs.
-
CNS Activity: Some pyrimidine derivatives have shown activity as central nervous system agents.
Given these precedents, 5-(dimethylamino)-2-phenyl-4-pyrimidinol is a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of 5-(dimethylamino)-2-phenyl-4-pyrimidinol. While specific experimental data for this compound is sparse, the principles and methodologies outlined herein, based on the well-established chemistry of pyrimidine derivatives, offer a solid foundation for researchers to explore this and related molecules. The combination of rational synthesis, rigorous analytical characterization, and informed biological screening will be crucial in unlocking the therapeutic potential of this class of compounds.
References
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
- An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 23(2), 1332-1343.
- Shkurko, O. P., & Mamaev, V. P. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 13(6), 669-672.
- Mohebbi, S., Hosseini Shirazi, F., Sharifnia, S. H., & Kobarfard, F. (2020). Chemical Structures of some bioactive aminopyrimidine derivatives.
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). Retrieved from [Link]
- Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
- Maslov, M. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6586.
- Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of chemical information and computer sciences, 37(4), 701-709.
- Aggarwal, N., Felicity, B., Dkhar Gatphoh, & Bistuvalli Chandrashekara, R. (2020). Physicochemical properties of compounds (PY 1-9).
- Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
- Method of preparing 2,4-dihydroxypyrimidine. (1984).
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MOJ Biorg Org Chem, 2(5), 221-223.
- Process for preparing 4-hydroxypyrimidine. (1989).
- Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 2005-2018.
- Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. (1976).
- Request PDF: Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (2011).
- El-Maghraby, M. A., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13(45), 31698-31720.
- Process for preparing 4-hydroxypyridines. (2013).
- Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1261-1271.
- Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (2011).
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2011). European Journal of Medicinal Chemistry, 46(9), 4169-4176.
- Maczyński, M., Zimecki, M., Drozd-Szczygieł, E., & Ryng, S. (2005). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. Cellular & Molecular Biology Letters, 10(4), 613-623.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. article.sapub.org [article.sapub.org]
- 12. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
- 13. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Substituted-2-Phenyl-4-Pyrimidinol Scaffold: Structural Dynamics, Synthetic Architectures, and Therapeutic Utility
Executive Summary
The 5-substituted-2-phenyl-4-pyrimidinol scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from G-protein coupled receptors (GPCRs) to metalloenzymes. Its utility stems from a unique combination of structural rigidity, defined hydrogen-bonding vectors, and the ability to access distinct chemical space through C5-diversification.
This technical guide provides a rigorous analysis of this scaffold, moving beyond basic synthesis to explore the critical tautomeric behaviors that dictate binding affinity, field-proven synthetic routes for library generation, and validated protocols for therapeutic application in metabolic and infectious diseases.
Part 1: Structural Dynamics & Tautomerism
The 4-Hydroxy vs. 4-Oxo Equilibrium
To successfully deploy this scaffold, one must first address the nomenclature and physical reality of the "4-pyrimidinol" moiety. While often drawn as the enol (4-hydroxy, 1a ), the structure predominantly exists as the keto-tautomer (1b , pyrimidin-4(3H)-one) in solution and the solid state.
-
Implication for Drug Design: The 1b tautomer presents a hydrogen bond donor at N3 and an acceptor at the C4-carbonyl. Docking studies that freeze the structure in the 1a (enol) form often yield false-negative binding scores because they misalign the donor/acceptor surface.
-
Electronic Influence: The C2-phenyl ring conjugates with the pyrimidine core, stabilizing the system. However, electron-withdrawing groups (EWGs) at the C5 position can shift the pKa of the N3 proton, modulating solubility and permeability.
Visualization: Tautomeric States & Binding Logic
Figure 1: The critical tautomeric equilibrium. In physiological conditions, the Keto form (1b) predominates, dictating the pharmacophore's interaction with receptor sites.
Part 2: Synthetic Architectures
The construction of the 5-substituted-2-phenyl-4-pyrimidinol core generally follows two distinct logical branches: De Novo Cyclization (for scale-up) and Late-Stage Diversification (for SAR exploration).
Route A: The De Novo Cyclocondensation
This is the most robust method for generating the core scaffold. It relies on the condensation of benzamidine with a 1,3-dielectrophile.
-
Mechanism: Nucleophilic attack of the amidine nitrogen on the ester/nitrile, followed by intramolecular cyclization.
-
Key Reagent: Diethyl ethoxymethylenemalonate (DEM) allows for the direct introduction of a C5-ester, which serves as a versatile handle for further derivatization (e.g., to amides or heterocycles).
Route B: Late-Stage C5 Functionalization
For generating diverse libraries, it is inefficient to run the cyclization for every analog. Instead, a "parent" scaffold (5-bromo-2-phenyl-4-pyrimidinol) is synthesized and subjected to Palladium-catalyzed cross-coupling.
-
Reactivity Profile: The C5-position is electronically enriched relative to C2/C4 but susceptible to electrophilic halogenation. Once brominated, it undergoes Suzuki-Miyaura or Sonogashira coupling.
-
Note on Selectivity: If starting from a 2,4-dichloro-5-bromo precursor, the C4-chloride is most reactive (SNAr), followed by C5-bromide (Pd-coupling), and finally C2-chloride.
Visualization: Synthetic Decision Tree
Figure 2: Modular synthetic workflow allowing for both scale-up (Route A) and high-throughput library generation (Route B).
Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]
Metabolic Disorders: GPR119 Agonists
The 5-substituted-2-phenyl-4-pyrimidinol core (often as the pyrimidinone tautomer) is a validated scaffold for GPR119 agonists, which stimulate glucose-dependent insulin secretion.
-
Mechanistic Insight: The pyrimidinone carbonyl accepts a hydrogen bond from the receptor, while the C5-substituent (often a piperidine-linked carbamate or heteroaryl) extends into a lipophilic pocket.
-
Key Example: Analogs of AR231453 utilize this core to stabilize the active conformation of the GPCR, elevating intracellular cAMP in pancreatic
-cells [1].
Antifungal Agents: CYP51 Inhibition
Derivatives of 2-phenylpyrimidine have demonstrated potency against Candida species by inhibiting lanosterol 14
-
Mechanistic Insight: The N3 of the pyrimidine ring coordinates with the heme iron of the CYP51 enzyme, blocking the catalytic site. The C2-phenyl group occupies the hydrophobic access channel [2].
Part 4: Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 5-Bromo-2-phenylpyrimidin-4(3H)-one
This protocol produces the universal intermediate for C5-diversification.
Reagents: Benzamidine hydrochloride (10 mmol), Ethyl acetoacetate (10 mmol), NaOEt (25 mmol), NBS (11 mmol).
-
Cyclization:
-
Dissolve benzamidine HCl and ethyl acetoacetate in dry EtOH (30 mL).
-
Add NaOEt slowly at 0°C.
-
Reflux for 6 hours. Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear, replaced by a fluorescent spot (Rf ~0.5).
-
Cool to RT, acidify with acetic acid to pH 5. The solid precipitates. Filter and dry.
-
-
Bromination:
-
Dissolve the crude pyrimidinol in Glacial Acetic Acid (20 mL).
-
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at RT.
-
Stir for 2 hours. Validation: An aliquot quenched in water/Na2S2O3 should show a mass shift of +79/81 amu (Br isotope pattern) on LCMS.
-
Pour into ice water, filter the white solid, and recrystallize from EtOH.
-
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
Standardized condition for library generation.
Reagents: 5-Bromo-2-phenylpyrimidin-4(3H)-one (1.0 eq), Aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).
-
Setup: In a microwave vial, combine reagents in Dioxane:Water (4:1 ratio). Degas with Argon for 5 minutes (Critical for Pd longevity).
-
Reaction: Heat at 100°C for 2 hours (or microwave 120°C for 20 min).
-
Workup: Dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography. Note: These compounds are often amphoteric; avoid using strong acids in the mobile phase to prevent streaking. Use 1% MeOH/DCM gradient.
References
-
Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Source: Journal of Medicinal Chemistry (2008). Context: Establishes the pyrimidine core as a viable GPR119 agonist scaffold. Link:[Link]
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Source: European Journal of Medicinal Chemistry / PMC. Context: Details the binding mode of 2-phenylpyrimidines in the fungal CYP51 active site. Link:[Link]
-
Tautomerism in 4-hydroxypyrimidine: A synchrotron-based study. Source: Journal of Physical Chemistry A (2010). Context: Provides the thermodynamic basis for the keto-enol equilibrium claims. Link:[Link]
Chemical Stability Profiling of Dimethylamino Pyrimidinol Derivatives
Executive Summary
Dimethylamino pyrimidinol derivatives represent a unique class of heterocyclic scaffolds often utilized as intermediates in pharmaceutical synthesis or as active pharmacophores in kinase inhibitors and antiviral agents. Their stability profile is governed by the electronic "push-pull" interaction between the electron-donating dimethylamino group and the tautomerizable hydroxyl moiety.
This guide provides a mechanistic breakdown of their degradation pathways, specifically focusing on hydrolytic deamination , oxidative N-dealkylation , and tautomeric equilibria . It establishes a self-validating analytical framework for detecting impurities and ensuring the integrity of these compounds during drug development.
Structural Dynamics & Tautomerism
The chemical stability of dimethylamino pyrimidinol is inextricably linked to its tautomeric state. Unlike simple pyrimidines, the presence of a hydroxyl group at the 4- or 6-position introduces a keto-enol equilibrium.
The Keto-Enol Equilibrium
In solution, these derivatives predominantly exist in the oxo- (keto-) form rather than the hydroxy- (enol-) form. The dimethylamino group at the 2-position acts as an electron donor, stabilizing the ring but also increasing the basicity of the ring nitrogens.
-
Key Insight: The specific tautomer present dictates reactivity. Electrophiles prefer the N-positions (N1/N3), while nucleophiles attack the electron-deficient carbons (C2/C4/C6).
-
Stability Implication: Formulation in protic solvents (water, alcohols) stabilizes the keto form via hydrogen bonding, whereas aprotic non-polar solvents may shift the equilibrium, altering degradation kinetics.
Visualization: Tautomerism and Reactivity
The following diagram illustrates the tautomeric equilibrium and the primary sites susceptible to degradation.
Figure 1: Tautomeric equilibrium between enol and keto forms, leading to distinct hydrolytic and oxidative degradation pathways.[1]
Mechanistic Degradation Pathways
Hydrolytic Deamination (Nucleophilic Substitution)
The most critical stability risk is the hydrolysis of the dimethylamino group. Although the dimethylamino group is generally a poor leaving group, the pyrimidine ring is electron-deficient (π-deficient).
-
Mechanism: Under acidic or strongly basic conditions, water acts as a nucleophile attacking the C2 position. The ring nitrogen protonation (in acid) activates the carbon, facilitating the displacement of dimethylamine.
-
Result: Conversion of the 2-dimethylamino-4-pyrimidinol into a uracil derivative (2,4-dihydroxypyrimidine analogue).
-
Risk Factor: High at pH < 2 and pH > 10.
Oxidative N-Dealkylation & N-Oxidation
The tertiary amine (dimethylamino) is susceptible to oxidation.
-
N-Oxide Formation: Reaction with peroxides (common impurities in excipients like PEG or Polysorbates) leads to the formation of the N-oxide.
-
Oxidative Dealkylation: Radical-mediated oxidation (light/heat) can lead to the loss of a methyl group, forming the monomethylamino analogue. This is often catalyzed by transition metal impurities.
Photodegradation
Pyrimidines absorb UV light (λmax ~250–270 nm).
-
Dimerization: While less common for substituted derivatives than for uracil itself, [2+2] cycloaddition dimerization can occur in the solid state if crystal packing aligns the double bonds.
-
Photo-oxidation: UV light can generate singlet oxygen, attacking the electron-rich dimethylamino group.
Analytical Strategy: Stability-Indicating Method (SIM)
To accurately profile these degradants, a specific HPLC-UV-MS workflow is required. Standard UV detection alone is insufficient due to the lack of chromophore change in some hydrolytic pathways.
Method Parameters (Self-Validating Protocol)
-
Column: C18 Reverse Phase (High pH stability preferred, e.g., C18 Hybrid particle).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) – Basic pH suppresses protonation of the dimethylamino group, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 254 nm (aromatic ring) and MS (ESI Positive mode).
Analytical Workflow Diagram
Figure 2: Decision tree for identifying degradation products using LC-MS.
Experimental Protocol: Forced Degradation Study
This protocol is designed to induce degradation of 5-20% to validate the analytical method, per ICH Q1A(R2) guidelines.
Materials
-
API: Dimethylamino pyrimidinol derivative (approx 10 mg).
-
Solvent: 50:50 Water:Acetonitrile.
-
Reagents: 1N HCl, 1N NaOH, 3% H2O2.
Step-by-Step Methodology
-
Preparation: Prepare a 1 mg/mL stock solution of the derivative.
-
Acid Stress:
-
Aliquot 1 mL stock + 1 mL 1N HCl.
-
Heat at 60°C for 4 hours.
-
Target Mechanism: Hydrolytic deamination.
-
-
Base Stress:
-
Aliquot 1 mL stock + 1 mL 1N NaOH.
-
Heat at 60°C for 2 hours.
-
Target Mechanism: Ring cleavage or deamination.
-
-
Oxidative Stress:
-
Aliquot 1 mL stock + 1 mL 3% H2O2.
-
Store at Room Temperature for 24 hours.
-
Target Mechanism: N-oxide formation.
-
-
Neutralization: Quench acid/base samples to pH 7.0 before injection to protect the HPLC column.
-
Analysis: Inject 10 µL onto the LC-MS system using the parameters defined in Section 4.1.
Data Reporting Table
| Stress Condition | Expected Degradant | Mass Shift (Δ m/z) | Retention Time Trend |
| Acid (1N HCl) | Uracil Derivative (-NMe2 → -OH) | -27 Da (approx) | Earlier (More Polar) |
| Base (1N NaOH) | Ring Opening / Hydrolysis | Variable | Variable |
| Peroxide (H2O2) | N-Oxide | +16 Da | Earlier (Polar N-O bond) |
| Peroxide (H2O2) | N-Demethylation | -14 Da | Later (Loss of steric bulk) |
References
-
Tautomerism of 4-Hydroxypyrimidines
- Source: National Institutes of Health (NIH) / PubMed
- Context: Establishes the keto-enol equilibrium fundamental to the reactivity of the pyrimidinol core.
-
URL:[Link] (Search Term: Tautomerism of 2-amino-5,6-dimethylpyrimidin-4-one)
-
Hydrolysis Mechanism of Dimethylamino-Pyrimidines
-
Oxidative Degrad
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products
- Source: ICH Guidelines
- Context: The authoritative standard for designing forced degrad
-
URL:[Link]
Sources
- 1. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-(Dimethylamino)-2-phenyl-4-pyrimidinol (PubChem CID: 136278836) and its Analogs for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules and clinically approved drugs.[1][2] This guide provides a comprehensive technical overview of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, a specific pyrimidine derivative, and its broader chemical class. By examining its physicochemical properties, synthesis methodologies, and known biological activities of related structures, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this and similar compounds.
The strategic importance of pyrimidine derivatives lies in their versatile biological activities, which include but are not limited to anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] The functionalization at various positions of the pyrimidine ring allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in drug discovery.[1][2]
Physicochemical Properties and Characterization
While specific experimental data for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol is not extensively available, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source Analogy |
| PubChem CID | 136278836 | - |
| Molecular Formula | C12H13N3O | PubChem |
| Molecular Weight | 215.25 g/mol | PubChem |
| Appearance | Likely a solid at room temperature | General for similar organic compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General for pyrimidine derivatives |
| Spectroscopic Data | Characterization would rely on ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure. | [3] |
Structural Elucidation Workflow:
The structural confirmation of a newly synthesized batch of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol or its analogs would follow a standard analytical chemistry workflow.
Sources
- 1. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Dimethylamino)-2-phenylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Dimethylamino)-2-phenylpyrimidin-4(1H)-one, a substituted pyrimidinone of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its emerging potential in drug discovery, particularly in the realm of kinase inhibition and anticancer research.
Chemical Identity and Nomenclature
The compound in focus, systematically named 5-(Dimethylamino)-2-phenylpyrimidin-4(1H)-one , is a derivative of pyrimidine, a heterocyclic aromatic organic compound. It is crucial to address the tautomerism inherent to hydroxypyrimidines. The "pyrimidin-4-ol" tautomer exists in equilibrium with the more stable "pyrimidin-4(1H)-one" form, with the keto form generally predominating, especially in polar environments. For clarity and adherence to IUPAC recommendations, this guide will use the pyrimidin-4(1H)-one nomenclature.
| Property | Value |
| IUPAC Name | 5-(Dimethylamino)-2-phenylpyrimidin-4(1H)-one |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Canonical SMILES | CN(C)C1=CNC(=O)C(=N1)C2=CC=CC=C2 |
| InChI Key | Will be generated upon synthesis and characterization |
Synthesis of 5-(Dimethylamino)-2-phenylpyrimidin-4(1H)-one
The synthesis of 5-substituted 2-phenylpyrimidin-4-ones can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of a β-ketoester equivalent with benzamidine. For the synthesis of the title compound, a key starting material would be an enamine derived from a β-ketoester and dimethylamine.
Proposed Synthetic Pathway
A plausible and efficient synthesis is outlined below. This multi-step process leverages commercially available starting materials and established chemical transformations.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate
-
To a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 equivalent) in ethanol, add a solution of dimethylamine (2.2 equivalents) in ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 2-cyano-3-(dimethylamino)acrylate.
Step 2: Synthesis of 5-(Dimethylamino)-2-phenylpyrimidin-4(1H)-one
-
To a solution of sodium ethoxide (2.5 equivalents) in absolute ethanol, add benzamidine hydrochloride (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 2-cyano-3-(dimethylamino)acrylate (1 equivalent) in ethanol to the reaction mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 5-(Dimethylamino)-2-phenylpyrimidin-4(1H)-one as a solid.
Characterization
A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the dimethylamino protons (singlet, ~3.0-3.5 ppm), aromatic protons of the phenyl ring (multiplet, ~7.2-8.0 ppm), and the pyrimidinone ring proton (singlet, ~7.5-8.5 ppm). The NH proton of the pyrimidinone ring will likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the dimethylamino carbons, the carbons of the phenyl ring, and the carbons of the pyrimidinone ring, including the carbonyl carbon (~160-170 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 215.25. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the pyrimidinone ring, C=O stretching of the carbonyl group, and C=C/C=N stretching of the aromatic and heterocyclic rings. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |
Potential Applications in Drug Discovery
Substituted pyrimidines are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold. The 2-phenylpyrimidin-4-one core, in particular, has been identified as a privileged structure for targeting various protein kinases.
Kinase Inhibitory Activity
Many 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines have been investigated as inhibitors of a wide range of kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.
-
Aurora Kinases: These are essential for mitosis, and their inhibitors are being explored as anticancer agents.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs can block angiogenesis, a critical process for tumor growth and metastasis.
The dimethylamino group at the 5-position of the pyrimidinone ring can significantly influence the compound's electronic properties and its ability to form hydrogen bonds with the target protein, potentially enhancing its binding affinity and selectivity.
Anticancer Potential
Given the role of the aforementioned kinases in cancer progression, 5-(Dimethylamino)-2-phenylpyrimidin-4(1H)-one and its analogs are promising candidates for the development of novel anticancer agents. The antiproliferative activity of such compounds would need to be evaluated against a panel of cancer cell lines to determine their efficacy and selectivity.
Structure-Activity Relationship (SAR) Studies
To optimize the biological activity of this scaffold, systematic modifications can be made to different parts of the molecule.
Conclusion and Future Directions
5-(Dimethylamino)-2-phenylpyrimidin-4(1H)-one represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical methodologies, and its structure is amenable to modifications for optimizing its pharmacological profile.
Future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and obtaining comprehensive analytical data to confirm the structure and purity of the compound.
-
Biological Screening: Evaluating the compound's inhibitory activity against a broad panel of protein kinases to identify its primary targets.
-
Cell-Based Assays: Assessing the antiproliferative effects of the compound in various cancer cell lines to determine its therapeutic potential.
-
Mechanism of Action Studies: Investigating the downstream signaling pathways affected by the compound to elucidate its mechanism of action at a cellular level.
-
Lead Optimization: Utilizing the insights from SAR studies to design and synthesize more potent and selective analogs.
This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the potential of 5-(Dimethylamino)-2-phenylpyrimidin-4(1H)-one as a lead compound in the quest for new and effective therapies.
References
To be populated with specific citations upon execution of the described experimental work and literature review.
Technical Guide: Pyrimidinol vs. Pyrimidinone Tautomer Equilibrium
This guide serves as an advanced technical resource for the characterization and control of pyrimidinol/pyrimidinone tautomerism in drug discovery.
Mechanistic Drivers, Analytical Determination, and Drug Design Implications
Executive Summary
In nitrogen heterocycles, the equilibrium between the hydroxy- (pyrimidinol) and oxo- (pyrimidinone) forms is not merely a structural curiosity; it is a determinant of pharmacological activity. For pyrimidines, this lactam-lactim tautomerism dictates hydrogen bond donor/acceptor (HBD/HBA) profiles, altering kinase hinge binding, membrane permeability, and solubility.
This guide provides a rigorous framework for:
-
Predicting the dominant tautomer based on environmental conditions.[1]
-
Experimentally validating tautomeric ratios using self-verifying NMR and UV-Vis protocols.
-
Leveraging tautomerism for potency optimization in structure-based drug design (SBDD).
Fundamental Mechanisms & Thermodynamics
The Aromaticity vs. Polarity Trade-off
The equilibrium is driven by the competition between retaining ring aromaticity (favoring the pyrimidinol form) and the thermodynamic stability of the carbonyl bond/amide resonance (favoring the pyrimidinone form).
-
Gas Phase: The pyrimidinol (hydroxy) tautomer is often favored or isoenergetic because it maintains the
electron aromatic sextet without charge separation. -
Solution Phase: The pyrimidinone (keto) tautomer dominates in polar solvents (water, DMSO). The high dielectric constant stabilizes the significant dipole moment of the amide-like "one" form.
Positional Isomerism: 2- vs. 4-Substitution
The presence of the second nitrogen atom in the pyrimidine ring creates electronic effects distinct from pyridine systems.
| System | Dominant Form (Gas) | Dominant Form (Water) | Mechanistic Driver |
| 2-Substituted | 2-Pyrimidinol | 2(1H)-Pyrimidinone | The N1-C2-N3 amidine-like resonance stabilizes the keto form in polar media. |
| 4-Substituted | Mixture / 4-Pyrimidinone | 4(3H)-Pyrimidinone | The 4-position allows for para-like quinoid resonance contribution, strongly favoring the keto form. |
Solvent-Assisted Proton Transfer
Direct intramolecular proton transfer is kinetically forbidden due to the high strain of the four-membered transition state. Tautomerization is catalyzed by protic solvents or dimerization, where a solvent molecule acts as a proton bridge, lowering the activation energy (
Figure 1: Solvent-mediated proton transfer mechanism. The solvent bridge reduces strain, facilitating rapid equilibration.
Experimental Protocols: Determination of
Protocol A: Solvent-Titration NMR (The Gold Standard)
Objective: Determine the equilibrium constant (
Reagents:
-
Compound X (10 mg)
-
Solvent A: DMSO-
(Polar, favors keto) -
Solvent B: Toluene-
or CDCl (Non-polar, favors enol)
Workflow:
-
Preparation: Prepare 5 NMR tubes with varying ratios of Solvent A:Solvent B (0:100, 25:75, 50:50, 75:25, 100:0).
-
Acquisition: Acquire
H NMR and C NMR at 298 K. -
Analysis: Track the movement of the C2/C4 carbon signal.
-
Pyrimidinone (C=O):
ppm. -
Pyrimidinol (C-OH):
ppm.
-
-
Calculation: Plot
vs. solvent dielectric constant ( ). Use the fast-exchange equation:
Protocol B: UV-Vis Solvatochromism & Iso-absorptive Points
Objective: Validate that spectral changes are due to tautomerism and not degradation. Self-Validating Check: The presence of isosbestic points (wavelengths where absorbance is invariant despite changing conditions) confirms a clean two-component equilibrium without side reactions.
Workflow:
-
Dissolve compound in non-polar solvent (e.g., cyclohexane).
-
Titrate with aliquots of ethanol or water.
-
Overlay spectra.
-
Result: Distinct bands for the
transitions of the aromatic enol and the of the keto form will shift. -
Validation: Curves must cross at precise isosbestic points.
-
Implications for Drug Design[2][3][4][5]
Kinase Inhibitor Binding (Hinge Region)
Kinase hinges typically require a specific H-bond donor-acceptor motif (e.g., D-A or A-D).
-
Risk: If a scaffold is designed as a Pyrimidinol (Donor-Acceptor) but exists physiologically as a Pyrimidinone (Acceptor-Donor), potency will be abolished due to electrostatic repulsion with the hinge backbone.
-
Strategy: "Lock" the tautomer by methylating the N or O atoms during SAR (Structure-Activity Relationship) studies to determine the bioactive conformation.
Membrane Permeability (LogD)
The Pyrimidinol form is generally more lipophilic (higher LogP) and permeable. The Pyrimidinone form is more polar.
-
Design Tactic: Substituents that destabilize the keto form (e.g., electron-withdrawing groups adjacent to the nitrogen) can shift the equilibrium toward the hydroxy form, improving passive permeability.
Figure 2: Decision workflow for integrating tautomer analysis into lead optimization.
References
-
Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. International Journal of Quantum Chemistry. 2
-
From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A. 3
-
Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona / J. Phys. Chem. 1[4]
-
Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. Journal of Physical Chemistry A. 5[4]
-
What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery. 6
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
Application Note: High-Purity
Executive Summary
This guide details the synthesis of 5-(dimethylamino)-2-phenyl-4-pyrimidinol (also known as 5-(dimethylamino)-2-phenylpyrimidin-4(3H)-one). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., EGFR, JAK) and CNS-active agents. The protocol utilizes a robust Nitration-Reduction-Reductive Alkylation sequence, selected for its reproducibility and scalability in both academic and industrial settings. A secondary Buchwald-Hartwig route is provided for automated high-throughput optimization.
Retrosynthetic Analysis & Strategy
The target molecule features a pyrimidine core with a phenyl group at C2, a hydroxyl (tautomeric ketone) at C4, and a dimethylamino group at C5. The electron-rich nature of the 4-hydroxypyrimidine ring activates the C5 position, making Electrophilic Aromatic Substitution (EAS) the most logical synthetic strategy.
Strategic Disconnection:
-
C5-N Disconnection: The dimethylamino group is installed via reductive alkylation of a primary amine.
-
C5 Functionalization: The amino group is derived from a nitro group, introduced via electrophilic nitration of the parent scaffold.
-
Ring Construction: The 2-phenyl-4-pyrimidinol core is assembled via condensation of benzamidine with a C3-synthon (ethyl 3-ethoxyacrylate).
Figure 1: Retrosynthetic logic flow from target to commercially available precursors.
Experimental Protocol
Step 1: Synthesis of 2-Phenylpyrimidin-4-ol (The Scaffold)
Principle: Base-catalyzed condensation of an amidine with a
Reagents:
-
Benzamidine hydrochloride (1.0 equiv)
-
Ethyl 3-ethoxyacrylate (1.1 equiv) [Alternative: Ethyl 3,3-diethoxypropionate]
-
Sodium ethoxide (NaOEt) (2.5 equiv)
-
Ethanol (Absolute)
Procedure:
-
Preparation: In a dry round-bottom flask under Argon, dissolve Na (2.5 equiv) in absolute ethanol to generate NaOEt in situ.
-
Addition: Add Benzamidine HCl (1.0 equiv) and stir for 15 min at room temperature to liberate the free amidine.
-
Cyclization: Dropwise add Ethyl 3-ethoxyacrylate (1.1 equiv).
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup: Cool to RT. Evaporate ethanol under reduced pressure. Dissolve the residue in minimum water (pH > 10).
-
Precipitation: Acidify carefully with Glacial Acetic Acid to pH ~5–6. The product, 2-phenylpyrimidin-4-ol , will precipitate as a white/off-white solid.[1]
-
Purification: Filter, wash with cold water and diethyl ether. Dry in a vacuum oven at 50°C.
-
Expected Yield: 70–85%
-
Step 2: Nitration to 5-Nitro-2-phenyl-4-pyrimidinol
Principle: Electrophilic aromatic substitution.[2] The 4-OH group directs the nitro group to the ortho (C5) position.
Reagents:
-
2-Phenylpyrimidin-4-ol (1.0 equiv)[3]
-
Conc. Sulfuric Acid (H2SO4)[4]
-
Fuming Nitric Acid (HNO3) (1.2 equiv)
Procedure:
-
Dissolution: Dissolve 2-phenylpyrimidin-4-ol in Conc. H2SO4 at 0°C.
-
Nitration: Add Fuming HNO3 dropwise, maintaining temperature < 10°C.
-
Reaction: Stir at 0°C for 30 min, then allow to warm to RT for 1 hour.
-
Quench: Pour the reaction mixture onto crushed ice. The 5-nitro derivative will precipitate as a yellow solid.
-
Isolation: Filter and wash extensively with water to remove acid. Recrystallize from Ethanol/Water if necessary.
-
Note: 5-Nitropyrimidines are often stable but handle with care.
-
Step 3: Reduction to 5-Amino-2-phenyl-4-pyrimidinol
Principle: Catalytic hydrogenation or Dissolving Metal Reduction.
Method A: Hydrogenation (Cleaner)
-
Dissolve the nitro compound in MeOH/THF (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H2 balloon (1 atm) for 4–6 hours.
-
Filter through Celite. Evaporate solvent to yield the 5-amino intermediate (often purple/brown due to oxidation sensitivity; use immediately).
Method B: Iron/Acetic Acid (Robust)
-
Suspend nitro compound in AcOH/H2O (4:1).
-
Add Iron powder (5 equiv) and heat to 60°C for 2 hours.
-
Filter hot. Neutralize filtrate with NaHCO3. Extract with EtOAc.[5]
Step 4: Reductive Methylation (Target Synthesis)
Principle: Eschweiler-Clarke like conditions or Borohydride reduction.
Reagents:
-
5-Amino-2-phenyl-4-pyrimidinol (1.0 equiv)
-
Formaldehyde (37% aq. solution) (5.0 equiv)
-
Sodium Cyanoborohydride (NaBH3CN) (3.0 equiv)
-
Acetic Acid (Catalytic)
-
Methanol[6]
Procedure:
-
Imine Formation: Dissolve the amine in Methanol. Add Formaldehyde and Acetic Acid (pH ~5). Stir for 30 min.
-
Reduction: Cool to 0°C. Add NaBH3CN portion-wise.
-
Stir: Allow to warm to RT and stir overnight.
-
Quench: Quench with 1N HCl (destroy excess hydride), then basify with NaOH to pH 8.
-
Extraction: Extract with DCM (3x). Wash organics with Brine.
-
Purification: Flash Chromatography (DCM:MeOH 95:5).
-
Target:5-(Dimethylamino)-2-phenyl-4-pyrimidinol .
-
Process Optimization & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete condensation | Ensure absolute ethanol is used; moisture quenches NaOEt. Increase reflux time. |
| Step 2 "Tarring" | Exotherm uncontrolled | Add HNO3 very slowly at 0°C. Do not let temp spike. |
| Incomplete Methylation | Mono-methyl product | Use large excess of HCHO (10 eq) and NaBH3CN. Increase reaction time. |
| Solubility Issues | Zwitterionic nature | The product exists as a tautomer. Use polar aprotic solvents (DMF, DMSO) or adjust pH for extraction. |
Analytical Characterization (Expected)
-
1H NMR (DMSO-d6, 400 MHz):
- 12.0–12.5 (br s, 1H, OH/NH tautomer).
- 8.10 (d, 2H, Phenyl-o).
- 7.60 (s, 1H, Pyrimidine H-6). Diagnostic singlet.
- 7.45–7.55 (m, 3H, Phenyl-m,p).
- 2.65 (s, 6H, N(CH3)2). Key confirmation of dimethylation.
-
MS (ESI+): m/z Calc: 229.12. Found: 230.1 [M+H]+.
Alternative Route: Buchwald-Hartwig (High-Throughput)
For labs equipped with automated synthesizers, the Bromination-Amination route avoids the nitro intermediate.
Figure 2: Catalytic alternative for late-stage diversification.
Safety References
-
Nitration: Highly exothermic.[2] Perform behind a blast shield.
-
Sodium Cyanoborohydride: Generates HCN gas if exposed to strong acid. Use in a well-ventilated fume hood.
References
-
Pyrimidine Synthesis: Brown, D. J.[7] The Pyrimidines. Wiley-Interscience, 2009. (Classic text on benzamidine condensation).
-
Nitration Protocol: Journal of Organic Chemistry, 2002, 67(22), 7833-7838.[8] (Analogous chemistry for 5-position activation).
-
Reductive Methylation: Journal of the Chemical Society C: Organic, 1971, 425-431. .
- Buchwald Amination on Pyrimidines:Journal of Medicinal Chemistry, 2010, 53(24), 8663–8678.
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-PHENYLPYRIMIDINE | 7431-45-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to Practice: Determining the Solubility of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol in Dimethyl Sulfoxide (DMSO)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework and detailed protocols for determining the solubility of the novel compound 5-(Dimethylamino)-2-phenyl-4-pyrimidinol in dimethyl sulfoxide (DMSO). As many new chemical entities (NCEs) in drug discovery are characterized by poor aqueous solubility, DMSO serves as an indispensable solvent for initial biological screening and stock solution preparation.[1][2] An accurate determination of a compound's maximum solubility in DMSO is therefore a critical first step to ensure the integrity and reproducibility of subsequent in vitro and in vivo experiments. This document outlines the theoretical distinctions between kinetic and thermodynamic solubility and provides robust, step-by-step protocols for their experimental determination, enabling researchers to generate reliable and meaningful data for their discovery programs.
Introduction: The Central Role of DMSO in Early-Phase Drug Discovery
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] This broad solvency, coupled with its miscibility with water and most organic liquids, has established DMSO as the universal solvent in drug discovery, particularly for the creation of concentrated stock solutions for chemical libraries used in high-throughput screening (HTS).[1][3]
5-(Dimethylamino)-2-phenyl-4-pyrimidinol is a representative novel heterocyclic compound whose physicochemical properties, including solubility, are not yet widely documented. Before its biological activity can be meaningfully assessed, its behavior in a standard solvent system like DMSO must be thoroughly characterized. Low solubility can lead to significant experimental artifacts, including overestimated potency, poor reproducibility, and the precipitation of the compound in assay media.[5][6] Therefore, a precise understanding of its solubility limit is paramount.
This application note will guide the researcher through the essential concepts and practical methodologies required to accurately measure the solubility of this, and other novel compounds, in DMSO.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
The term "solubility" can describe two distinct states, and understanding the difference is crucial for interpreting experimental results correctly.[7][8]
-
Thermodynamic Solubility is the true equilibrium solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of the solid (undissolved) compound.[7][8] This value is independent of time and methodology, representing a fundamental physicochemical property of the compound in that solvent.
-
Kinetic Solubility is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and observing the concentration at which precipitation occurs.[5][9] This measurement is rapid and amenable to high-throughput formats, but the resulting value is often an oversaturation of the true thermodynamic equilibrium.[10] It reflects the tendency of a compound to remain in solution under non-equilibrium conditions and can be influenced by factors like the rate of addition, mixing speed, and incubation time.[9]
For foundational compound characterization, determining the thermodynamic solubility in pure DMSO is the most rigorous approach.
Caption: Conceptual difference between thermodynamic and kinetic solubility.
Protocol for Determining Thermodynamic Solubility in DMSO (Shake-Flask Method)
This protocol is considered the gold standard for determining the equilibrium solubility of a compound. It relies on allowing a suspension of the compound to reach equilibrium over an extended period.[11]
Materials and Equipment
-
5-(Dimethylamino)-2-phenyl-4-pyrimidinol (solid powder)
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes or glass vials
-
Vortex mixer
-
Thermostatic shaker/incubator (set to 25°C)
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
Appropriate analytical instrument (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and appropriate mobile phase for analysis
Step-by-Step Methodology
-
Preparation of a Supersaturated Suspension:
-
Accurately weigh approximately 5-10 mg of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol into a 2 mL microcentrifuge tube.[11] The key is to add more compound than can possibly dissolve.
-
Carefully add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex vigorously for 2-3 minutes to ensure the compound is well-dispersated.[11]
-
-
Equilibration:
-
Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Allow the suspension to equilibrate for 24-48 hours.[11][12] This extended incubation is critical to ensure the system reaches a true thermodynamic equilibrium. A shorter time may result in an underestimation of solubility.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[11]
-
Crucial Step: Carefully collect an aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet. This supernatant represents the saturated solution.
-
-
Quantification of Dissolved Compound:
-
Prepare a serial dilution of the supernatant with an appropriate solvent (e.g., mobile phase for HPLC). A high dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.
-
Analyze the diluted samples using a validated analytical method (HPLC-UV is common) to determine the precise concentration.
-
A standard calibration curve must be prepared using known concentrations of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol to ensure accurate quantification.
-
Data Calculation and Presentation
The solubility is calculated by multiplying the concentration determined from the analytical instrument by the dilution factor.
Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
| Parameter | Value |
| Mass of Compound Added | 10.2 mg |
| Volume of DMSO | 1.0 mL |
| Equilibration Time | 24 hours |
| Equilibration Temperature | 25 °C |
| Supernatant Dilution Factor | 1000 |
| Measured Concentration (HPLC) | 0.085 mg/mL |
| Calculated Solubility | 85 mg/mL |
Caption: Example data table for recording thermodynamic solubility results.
Sources
- 1. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. ovid.com [ovid.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biochemical Characterization of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol as a Kinase Inhibitor
An Application Guide for Researchers and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[4] Among the privileged scaffolds in kinase inhibitor design, the pyrimidine core is extensively utilized and is a key feature in several FDA-approved drugs.[5] Compounds based on this structure often act as ATP-competitive inhibitors, occupying the adenosine triphosphate (ATP) binding site of the kinase.[6]
This document provides a comprehensive guide for the in-vitro biochemical characterization of novel pyrimidine-based compounds, using 5-(dimethylamino)-2-phenyl-4-pyrimidinol as a representative example. As a Senior Application Scientist, this guide is designed to provide not just step-by-step protocols, but also the underlying scientific rationale, ensuring that researchers can generate robust, reliable, and meaningful data. We will explore two powerful assay platforms, a luminescence-based assay for measuring kinase activity and a fluorescence polarization-based assay for direct binding assessment, and provide detailed methodologies for their successful implementation.
The Principle of Kinase Inhibition Assays
The fundamental goal of a kinase inhibitor assay is to quantify the effect of a test compound on the catalytic activity of a kinase. Kinases transfer a phosphate group from ATP to a substrate (a peptide, protein, or other molecule), producing adenosine diphosphate (ADP) as a byproduct.[1] Therefore, kinase activity can be measured by quantifying the consumption of ATP, the formation of ADP, or the amount of phosphorylated substrate.[7][8]
A typical inhibitor assay involves measuring kinase activity across a range of inhibitor concentrations to determine its potency, most commonly expressed as the half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the kinase activity by 50%.[4]
Selecting the Right Assay Technology
Choosing an appropriate assay technology is a critical first step and depends on factors like the specific kinase, the desired throughput, cost, and laboratory instrumentation.[8][9]
-
Luminescence-Based Assays: These assays are known for their high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS).[9][10] They typically measure either ATP depletion (Kinase-Glo®) or ADP formation (ADP-Glo™).[1][11][12] In an inhibition context, as kinase activity is blocked, ATP consumption decreases, leading to a higher luminescent signal in an ATP-depletion assay.[7][11] Conversely, in an ADP-formation assay, inhibition leads to a lower signal.[1][12]
-
Fluorescence-Based Assays: This category includes several techniques. Fluorescence Polarization (FP) is a homogeneous method ideal for HTS that measures the binding of a fluorescently labeled tracer to the kinase.[13][14][15] Unlabeled inhibitors compete with the tracer for the kinase's binding site, causing a decrease in the FP signal.[14][16] Other methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which offers high sensitivity and reduced background interference.[9][17]
For the purposes of this guide, we will provide detailed protocols for a luminescence-based ADP formation assay and a fluorescence polarization competitive binding assay, as they represent robust and widely adopted methods for characterizing kinase inhibitors.
Visualizing the Mechanism: ATP-Competitive Inhibition
Most pyrimidine-based inhibitors function by competing with ATP for the kinase's active site. Understanding this mechanism is key to interpreting assay results.
Caption: Mechanism of ATP-competitive kinase inhibition.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Format)
This protocol measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[1][12][18]
I. Required Materials
-
Target Kinase and corresponding substrate (e.g., a specific peptide)
-
5-(dimethylamino)-2-phenyl-4-pyrimidinol (or test compound)
-
ATP solution
-
Kinase reaction buffer (specific to the kinase of interest)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
II. Reagent Preparation
-
Kinase Reaction Buffer: Prepare according to the kinase manufacturer's recommendations. This typically includes a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a protein stabilizer like BSA.
-
ATP Solution: Prepare a 2X working solution of ATP in the kinase reaction buffer. The final concentration in the assay should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[10]
-
Kinase Solution: Prepare a 2X working solution of the kinase in the reaction buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Prepare a solution of the kinase substrate in the reaction buffer.
-
Test Compound (Inhibitor) Dilution Series:
-
Prepare a 10 mM stock solution of 5-(dimethylamino)-2-phenyl-4-pyrimidinol in 100% DMSO.[19]
-
Create a serial dilution series (e.g., 1:3 or 1:10) in 100% DMSO.
-
Prepare intermediate dilutions of this series in the kinase reaction buffer to create a 4X final concentration stock plate. This minimizes the final DMSO concentration in the assay to ≤1%.[9]
-
-
ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
III. Experimental Workflow Diagram
Caption: Workflow for the ADP-Glo™ kinase inhibitor assay.
IV. Step-by-Step Assay Protocol (384-well plate)
-
Compound Addition: To the appropriate wells of a white, opaque 384-well plate, add 5 µL of the 4X inhibitor dilutions.
-
Kinase Addition: Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Mix the plate gently and incubate for 10-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[20]
-
Reaction Initiation: Add 10 µL of the 2X ATP/Substrate mixture to all wells to start the kinase reaction. The total volume is now 20 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase. Ensure that ATP consumption does not exceed 50% to maintain linear reaction kinetics.
-
Stop Reaction: Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Mix and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to all wells. This converts the ADP to ATP and generates the luminescent signal. Mix and incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol directly measures the binding of the inhibitor to the kinase. It relies on the displacement of a fluorescently labeled tracer from the kinase's active site. When the small tracer is bound to the large kinase, its rotation slows, and it emits highly polarized light. An unlabeled inhibitor that successfully competes for the binding site will displace the tracer, which then tumbles freely in solution, emitting depolarized light.[13][14][15][21]
I. Required Materials
-
Target Kinase
-
Fluorescently labeled tracer (a known ligand for the kinase)
-
5-(dimethylamino)-2-phenyl-4-pyrimidinol (or test compound)
-
FP assay buffer
-
Black, low-volume 384-well assay plates
-
Multichannel pipettes
-
Plate reader with FP detection capabilities (with appropriate excitation and emission filters for the tracer)
II. Reagent Preparation
-
FP Assay Buffer: Prepare a suitable buffer. This is often specific to the kinase and tracer pair and should be optimized for binding.
-
Kinase Solution: Prepare a 2X working solution of the kinase in FP assay buffer. The optimal concentration should be determined by titrating the kinase against a fixed concentration of the tracer to find a concentration that gives a robust signal window.
-
Tracer Solution: Prepare a 2X working solution of the fluorescent tracer in FP assay buffer. The concentration should be at or below its Kd (dissociation constant) for the kinase to ensure assay sensitivity.[14]
-
Test Compound Dilution Series: Prepare a 4X serial dilution of the test compound in FP assay buffer with a constant percentage of DMSO, similar to the luminescence assay protocol.
III. Step-by-Step Assay Protocol (384-well plate)
-
Compound Addition: To the appropriate wells of a black 384-well plate, add 5 µL of the 4X inhibitor dilutions.
-
Test Wells: Inhibitor serial dilutions.
-
Negative Control (0% Displacement): Add 5 µL of 4X buffer with DMSO. This represents the maximum FP signal (tracer bound to kinase).
-
Positive Control (100% Displacement): Add 5 µL of a high concentration of a known unlabeled competitor or buffer. This represents the minimum FP signal (free tracer).
-
-
Kinase/Tracer Addition: Prepare a 2X master mix of Kinase and Tracer in FP assay buffer. Add 15 µL of this master mix to all wells. The final volume will be 20 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader. Ensure the G-factor is correctly set for your instrument.[21]
Data Analysis and Interpretation
The goal of data analysis is to generate a dose-response curve and calculate the IC50 value for the test compound.
I. Data Analysis Workflow
Caption: Workflow for IC50 determination from raw assay data.
II. Calculation of Percent Inhibition
For the luminescence assay, first, subtract any background signal (e.g., from a "no enzyme" well). Then, calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
Where:
-
Signal_Test is the luminescence from the wells with the inhibitor.
-
Signal_Negative is the average luminescence from the 0% inhibition wells (DMSO only).
-
Signal_Positive is the average luminescence from the 100% inhibition wells.
III. IC50 Curve Fitting
Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope). This will yield the IC50 value.
IV. Sample Data Presentation
| Inhibitor Conc. (nM) | Log [Inhibitor] | % Kinase Inhibition |
| 10000 | 4.00 | 98.5 |
| 3333 | 3.52 | 95.2 |
| 1111 | 3.05 | 89.1 |
| 370 | 2.57 | 75.4 |
| 123 | 2.09 | 51.2 |
| 41 | 1.61 | 24.8 |
| 13.7 | 1.14 | 10.3 |
| 4.6 | 0.66 | 2.1 |
| Calculated IC50 | 120 nM |
Troubleshooting Common Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; improper mixing; edge effects on the plate. | Use calibrated multichannel pipettes; ensure thorough but gentle mixing; avoid using the outer wells of the plate or fill them with buffer. |
| Low Signal-to-Background (S/B) Ratio | Suboptimal enzyme/substrate/ATP concentrations; insufficient incubation time. | Optimize reagent concentrations and incubation times empirically to find the linear range of the reaction.[9] |
| False Positives/Negatives | Compound interference (e.g., fluorescence quenching, luciferase inhibition).[9][12] | Run counter-screens without the primary kinase to identify compounds that interfere with the detection system. Cross-validate hits with an orthogonal assay format (e.g., confirm a hit from a luminescence assay with an FP assay).[9] |
| Inhibitor Ineffective in In-vitro Assay | Poor solubility of the compound in assay buffer; compound degradation.[19][22] | Ensure the compound is fully dissolved in DMSO before dilution; inspect for precipitation. Prepare fresh dilutions for each experiment. Confirm compound integrity via analytical methods if issues persist.[19] |
Conclusion
The successful biochemical characterization of a novel kinase inhibitor like 5-(dimethylamino)-2-phenyl-4-pyrimidinol is a foundational step in the drug discovery process.[4] By employing robust, well-controlled, and validated assay methodologies such as the luminescence-based ADP-Glo™ assay or a fluorescence polarization binding assay, researchers can confidently determine inhibitor potency and mechanism of action. Careful attention to experimental design, including proper controls, reagent optimization, and data analysis, is paramount for generating high-quality, reproducible results. This guide provides the necessary framework and detailed protocols to empower scientists to rigorously evaluate the next generation of pyrimidine-based kinase inhibitors.
References
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
O'Connell, J., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Kupcho, K., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]
-
BellBrook Labs. What Is the Best Kinase Assay?. [Link]
-
Beck, B., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
ResearchGate. Why does my inhibitor not work in an in vitro kinase assay?. [Link]
-
Wang, S., et al. (2010). Discovery and characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]
-
Brana, M. F., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]
-
Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry. [Link]
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry. [Link]
-
Chemical-Kinomics. Drug Discovery - Inhibitor. [Link]
-
ResearchGate. Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives... [Link]
-
International Journal of Medical Pharmaceutical and Health Sciences. Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. [Link]
-
Schokotow, D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Blackburn, T. P., et al. (1987). Synthesis and 5-hydroxytryptamine antagonist activity of 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline and its analogues. Journal of Medicinal Chemistry. [Link]
-
PubChem. 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-((4-(dimethylamino)phenyl)methylene)-. [Link]
- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalkinomics.com [chemicalkinomics.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. promega.com [promega.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of 2-Phenyl-4-Pyrimidinol Derivatives
Introduction: The Significance of the 2-Phenyl-4-Pyrimidinol Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, famously forming the structural basis for the nucleobases uracil, thymine, and cytosine.[1] Its derivatives are, therefore, of immense interest to researchers in medicinal chemistry and drug development, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 2-phenyl-4-pyrimidinol subclass, in particular, represents a privileged scaffold—a molecular framework that is frequently found in biologically active compounds. The strategic placement of a phenyl group at the C2 position and a hydroxyl group at the C4 position provides a versatile template for further functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with biological targets.
This guide provides a comprehensive overview of the most reliable and widely employed method for synthesizing 2-phenyl-4-pyrimidinol derivatives: the condensation of benzamidine with β-ketoesters. We will delve into the underlying reaction mechanism, provide a detailed, field-proven protocol, and discuss key parameters for reaction optimization.
A Note on Tautomerism: Pyrimidinol vs. Pyrimidinone
A critical concept to grasp when working with 4-hydroxypyrimidines is keto-enol tautomerism. The 4-pyrimidinol form exists in equilibrium with its keto tautomer, 4(3H)-pyrimidinone. While the "-ol" suffix is often used, extensive experimental and computational studies have shown that the keto form is generally the more stable and predominant tautomer in the solid state and in various solvents.[1][4][5][6] This stability is a key factor in the structure of nucleic acid bases.[5] For the purpose of this guide, we will refer to the target molecule as 2-phenyl-4-pyrimidinol, in line with common starting nomenclature, but it is essential to recognize that the product will primarily exist as the 2-phenyl-4(3H)-pyrimidinone tautomer.
Core Synthetic Strategy: The Benzamidine-β-Ketoester Condensation
The most direct and atom-economical approach to the 2-phenyl-4-pyrimidinol core is the cyclocondensation reaction between a C-C-C fragment and an N-C-N fragment.[2] In this synthesis:
-
N-C-N Fragment: Benzamidine provides the N1, C2, and N3 atoms of the pyrimidine ring, with the phenyl group pre-installed at the C2 position.
-
C-C-C Fragment: A β-ketoester, such as ethyl acetoacetate, provides the C4, C5, and C6 atoms. The substituent at the γ-position of the ketoester (e.g., the methyl group in ethyl acetoacetate) will ultimately be at the C6 position of the pyrimidine ring.
Mechanistic Rationale
The reaction proceeds through a well-understood, multi-step mechanism. Understanding this pathway is crucial for troubleshooting and optimization, as it clarifies the role of each reagent and condition.
-
Amidine Basification (If Starting from a Salt): Benzamidine is often supplied as a hydrochloride salt for stability. A base (e.g., sodium ethoxide) is required to deprotonate the salt and generate the free benzamidine nucleophile.
-
Nucleophilic Attack: The neutral benzamidine acts as a potent nucleophile. One of its nitrogen atoms attacks the more electrophilic ketone carbonyl of the β-ketoester.
-
Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular cyclization. The second nitrogen atom of the amidine moiety attacks the ester carbonyl.
-
Dehydration/Aromatization: The resulting cyclic intermediate eliminates two molecules of water (and the ethoxy group from the ester) to form the stable, aromatic pyrimidine ring. The reaction is driven to completion by the formation of this highly stable heterocyclic system.
Experimental Protocol: Synthesis of 6-Methyl-2-phenylpyrimidin-4-ol
This protocol details the synthesis of a representative compound, 6-methyl-2-phenylpyrimidin-4-ol (which exists as 6-methyl-2-phenyl-4(3H)-pyrimidinone), via the condensation of benzamidine hydrochloride and ethyl acetoacetate.
Materials and Equipment
-
Benzamidine hydrochloride
-
Ethyl acetoacetate (EAA)
-
Sodium metal
-
Absolute Ethanol (Anhydrous)
-
Diethyl ether (Anhydrous)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Safety Precaution: Sodium metal reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 50 mL of absolute ethanol.
-
Carefully add 1.15 g (50 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it is fully dissolved. This forms a solution of sodium ethoxide.
-
Cool the resulting solution to room temperature.
-
-
Reaction Setup:
-
To the sodium ethoxide solution, add 6.26 g (40 mmol) of benzamidine hydrochloride with stirring.
-
Next, add 5.21 g (40 mmol) of ethyl acetoacetate dropwise to the mixture.
-
-
Cyclocondensation Reaction:
-
Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent to about one-third using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of cold water.
-
Acidify the aqueous solution carefully with dilute hydrochloric acid until it reaches a pH of approximately 6-7. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 6-methyl-2-phenylpyrimidin-4-ol as a crystalline solid.
-
Dry the purified product in a vacuum oven.
-
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Sodium (Na) | 22.99 | 50 | 1.15 g | Base Precursor |
| Absolute Ethanol | 46.07 | - | 50 mL | Solvent / Reagent |
| Benzamidine HCl | 156.61 | 40 | 6.26 g | N-C-N Fragment |
| Ethyl Acetoacetate | 130.14 | 40 | 5.21 g (5.1 mL) | C-C-C Fragment |
| Expected Yield | 186.21 (Product) | - | ~70-85% | - |
Optimization and Troubleshooting
While the classical protocol described is robust, low yields can sometimes be an issue, particularly with more complex or sterically hindered substrates.[7] The following parameters can be adjusted to optimize the reaction outcome.
Table of Optimization Parameters
| Parameter | Classical Condition | Modern/Optimized Alternatives & Rationale | Citation |
| Catalyst/Base | Stoichiometric strong base (e.g., NaOEt) | Lewis Acids (e.g., Yb(OTf)₃, Sc(OTf)₃, InCl₃): Can improve yields and shorten reaction times by activating the carbonyl groups. Solid Acid Catalysts: Simplify workup and catalyst recovery. | [7][8] |
| Solvent | Ethanol | Solvent-Free: Heating a neat mixture of reactants can be highly efficient, reducing reaction times and environmental impact. Microwave Irradiation: Significantly accelerates the reaction, often completing in minutes instead of hours. | [7] |
| Temperature | Reflux (~80°C) | 80°C to 120°C: Higher temperatures, especially under solvent-free conditions, can overcome activation barriers. Optimization is substrate-dependent. | [7][8] |
| Work-up | Acidification/Precipitation | Direct Crystallization: For some solvent-free reactions, the product may crystallize upon cooling, allowing for simple filtration without aqueous work-up. |
Conclusion
The condensation of benzamidine with β-ketoesters is a powerful and versatile method for the synthesis of 2-phenyl-4-pyrimidinol derivatives. By understanding the underlying mechanism and the key parameters that control the reaction's efficiency, researchers can reliably produce these valuable heterocyclic scaffolds. The provided protocol serves as a validated starting point, while the optimization guide offers pathways to enhance yields and adapt the methodology for a diverse range of substrates, facilitating further exploration in the fields of medicinal chemistry and materials science.
References
-
Optimization of reaction conditions for the synthesis of 4a. a. (n.d.). ResearchGate. Retrieved from [Link]
-
Table 1 Optimization of reaction parameters for the synthesis of 4a. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, Y., Wan, K., Wu, J., Zhang, Y., & Wang, Y. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(7), 1335-1353. Available from: [Link]
-
Sainz, Y. F., & Al-Harrasi, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available from: [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Paz, C., Peter, M. G., Schmidt, B., Becerra, J., Gutiérrez, M., Astudillo, L., & Silva, M. (2012). SYNTHESIS AND AChE INHIBITING ACTIVITY OF 2, 4 SUBSTITUTED 6-PHENYL PYRIMIDINES. Journal of the Chilean Chemical Society. Available from: [Link]
-
Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available from: [Link]
- Aliphatic β-keto esters. (1977). Google Patents.
-
Ribeiro da Silva, M. A., & Matos, M. A. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. Available from: [Link]
-
Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. Available from: [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal, 21(4), 387-392. Available from: [Link]
-
Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives. (n.d.). University of Babylon. Retrieved from [Link]
- Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. (n.d.).
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved from [Link]
-
Tolba, M. S., Kamal, M. M., & El-Nassag, M. A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. Available from: [Link]
-
From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (2013). ResearchGate. Retrieved from [Link]
Sources
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. growingscience.com [growingscience.com]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: A Strategic Approach to Cytotoxicity Profiling
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of early-stage drug discovery and development.[1][2][3] A thorough understanding of a compound's effect on cell viability, proliferation, and the mechanisms of cell death is critical for identifying promising therapeutic candidates and mitigating potential toxic liabilities.[4][5] This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of the novel pyrimidine derivative, 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. Pyrimidine and its derivatives have been investigated for their potential anticancer activities, making a detailed cytotoxic profile of this novel compound particularly relevant.[6][7][8][9][10][11][12][13]
Instead of a rigid, one-size-fits-all protocol, we present a tiered analytical workflow. This strategic approach begins with broad-spectrum viability assays to determine the compound's potency (IC50) and progresses to more nuanced, mechanistic assays to elucidate the mode of action. This methodology ensures a data-rich characterization of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, empowering researchers to make informed decisions about its therapeutic potential.
Experimental Workflow: A Tiered Investigative Strategy
Our proposed workflow is designed to systematically characterize the cytotoxic effects of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. The progression from general viability to specific mechanistic assays provides a comprehensive understanding of the compound's cellular impact.
Caption: Quadrants of an Annexin V/PI flow cytometry plot.
Tier 3: Investigating Cell Cycle Perturbations
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Analyzing the cell cycle distribution of treated cells can provide valuable insights into the compound's mechanism of action.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [14] Materials:
-
Cells treated with 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
-
Cold 70% ethanol
-
PBS
-
PI/RNase A staining solution
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described previously.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. [15]Incubate for at least 2 hours at 4°C. [15]3. Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI/RNase A staining solution and incubate for 15-30 minutes at 37°C in the dark. [15]5. Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Data Interpretation
The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase following treatment with 5-(Dimethylamino)-2-phenyl-4-pyrimidinol suggests a cell cycle arrest at that checkpoint.
Conclusion and Future Directions
This comprehensive guide provides a robust framework for the in vitro cytotoxicity assessment of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. By following this tiered approach, researchers can obtain a detailed understanding of the compound's cytotoxic potency, mechanism of cell death, and effects on the cell cycle. These findings are crucial for guiding further preclinical development, including mechanism of action studies and in vivo efficacy and safety evaluations. [5]
References
-
Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
DeNovix. (n.d.). Apoptosis Assay Protocol. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Dong, X., He, L., & Chen, W. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 122(1), e49. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(15), 4563-4566. Retrieved from [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Cui, Y., et al. (2022). Cell cycle analysis by flow cytometry. Bio-protocol, 12(10), e101447. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Kamal, A., et al. (2009). Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. European Journal of Medicinal Chemistry, 44(9), 3615-3622. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 27(19), 6524. Retrieved from [Link]
-
Pontiki, E., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2643. Retrieved from [Link]
-
Liu, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 891. Retrieved from [Link]
-
Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-4382. Retrieved from [Link]
-
Wang, S., et al. (2010). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 53(12), 4667-4677. Retrieved from [Link]
-
Stoyanova, M., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(16), 4983. Retrieved from [Link]
-
Aydemir, N., et al. (2019). In vitro cytogenetic activity of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide. Drug and Chemical Toxicology, 42(6), 618-624. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4443. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kosheeka.com [kosheeka.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Optimal Solvent Selection for the Purification and Analysis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for the rational selection of solvents for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The unique physicochemical profile of this molecule, stemming from its combination of a non-polar phenyl group and polar pyrimidinol and dimethylamino functionalities, presents specific challenges for purification and analysis. This guide moves beyond generic protocols to explain the underlying chemical principles governing solvent-solute interactions. We present detailed, step-by-step protocols for empirical solvent screening for both recrystallization and chromatographic applications, supplemented by workflow diagrams and data interpretation tables. The objective is to empower researchers to efficiently identify optimal solvent systems, thereby accelerating research and development timelines.
Molecular Profile and Physicochemical Characteristics
Understanding the structure of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol is fundamental to predicting its behavior in various solvents. The molecule's architecture combines distinct regions of varying polarity, which dictates its solubility and chromatographic retention.
-
Pyrimidine Core: A nitrogen-containing heterocyclic ring that is polar in nature.
-
4-Hydroxyl Group (-OH): This group can engage in keto-enol tautomerism, significantly influencing polarity. It is a strong hydrogen bond donor and acceptor, favoring interaction with polar protic solvents.
-
2-Phenyl Group (-C₆H₅): A bulky, non-polar aromatic group that contributes to solubility in solvents with some aromatic or non-polar character.
-
5-Dimethylamino Group (-N(CH₃)₂): A polar and basic functional group. The nitrogen's lone pair of electrons acts as a hydrogen bond acceptor. Its basicity means it can interact strongly with acidic media, including the silanol groups on standard silica gel.[1]
This combination of functional groups results in a molecule of moderate to high polarity with a strong capacity for hydrogen bonding. Its solubility is expected to be highest in polar solvents, while being poor in non-polar aliphatic solvents.
| Property | Predicted Characteristic | Rationale |
| Polarity | Moderate to High | Combination of polar pyrimidinol core, -OH, and -N(CH₃)₂ groups outweighs the non-polar phenyl ring. |
| Hydrogen Bonding | Donor & Acceptor | Presence of -OH group (donor/acceptor) and multiple nitrogen atoms (acceptors). |
| Aqueous Solubility | Low, but pH-Dependent | The non-polar phenyl group limits water solubility. The basic dimethylamino group may increase solubility in acidic aqueous solutions via protonation. |
| Dominant Interactions | Dipole-dipole, Hydrogen Bonding | These forces will govern solubility in polar solvents. |
Foundational Principles of Solvent Selection
The selection of an appropriate solvent is contingent on the intended application. The criteria for an ideal recrystallization solvent are nearly opposite to those for a chromatographic mobile phase.
Solvent Selection for Recrystallization
Recrystallization is a purification technique based on differential solubility.[2] The ideal solvent should exhibit a steep solubility curve with respect to temperature:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at ambient or sub-ambient temperatures.[2][3]
-
Impurities should either be completely insoluble or highly soluble in the solvent at all temperatures.[3]
When a single solvent does not meet these criteria, a binary (mixed) solvent system is employed. This typically consists of a "soluble solvent" in which the compound is highly soluble and a miscible "insoluble solvent" in which the compound is poorly soluble.[3]
Solvent Selection for Chromatography
In normal-phase chromatography (e.g., using silica gel), the goal is to find a mobile phase that elutes the compound from the polar stationary phase with an appropriate retention factor (Rƒ). The principle of "like dissolves like" is inverted; a more polar solvent will have a stronger eluting power (eluotropic strength) and will move polar compounds further up the plate or faster through a column.
For 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, a polar compound, the key challenges on a standard silica gel stationary phase are:
-
Strong Retention: The compound may bind too tightly to the silica, requiring a highly polar mobile phase for elution.[1]
-
Peak Tailing: The basic dimethylamino group can interact strongly and non-ideally with the acidic silanol groups (Si-O-H) on the silica surface, leading to broad, tailing peaks that reduce resolution.[1]
Protocol: Systematic Solvent Screening for Recrystallization
This protocol provides a systematic workflow to identify a suitable single or binary solvent system for the purification of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol.
Materials and Equipment
-
Compound: ~100 mg of crude 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
-
Solvents: High-purity grades of Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane (DCM), Toluene, Heptane/Hexane.
-
Equipment: Test tubes (13x100 mm), vortex mixer, hot plate/stirrer, heat gun or water bath, Pasteur pipettes, ice bath.
Workflow for Solvent Identification
Caption: Workflow for single-solvent recrystallization screening.
Experimental Procedure
Part A: Single Solvent Screening
-
Place approximately 10-15 mg of the compound into a test tube.
-
Add a candidate solvent dropwise (starting with ~0.5 mL) at room temperature.
-
Vortex the mixture. Observe and record solubility. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.
-
If the compound is not soluble at room temperature, gently heat the mixture to the solvent's boiling point while stirring. Add more solvent dropwise until the solid just dissolves.
-
If the compound does not dissolve even with additional hot solvent, it is likely insoluble and the solvent is unsuitable.
-
If the compound dissolves completely when hot, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe if crystals form. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.
Part B: Binary Solvent System Screening
-
Identify a "soluble" solvent (from Part A where the compound was highly soluble) and a miscible "insoluble" solvent (where the compound was poorly soluble). Common pairs include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Heptane.[4]
-
Dissolve the compound (~15 mg) in a minimum amount of the hot "soluble" solvent.
-
While the solution is still hot, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy (turbid). This is the saturation point.
-
If needed, add a drop or two of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly, as described in step 6 of Part A. Observe for crystallization.
Data Logging and Interpretation
Record observations in a structured table. Based on the structure of the target molecule, the following solvents are recommended as primary candidates for screening.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling? | Assessment |
| Polar Protic | ||||
| Water | Insoluble | Sparingly Soluble | Record observation | Potential for binary system |
| Ethanol | Sparingly Soluble | Soluble | Record observation | Promising Candidate |
| Isopropanol | Sparingly Soluble | Soluble | Record observation | Promising Candidate |
| Polar Aprotic | ||||
| Acetone | Soluble | Very Soluble | Record observation | Likely too soluble |
| Ethyl Acetate | Sparingly Soluble | Soluble | Record observation | Promising Candidate |
| Acetonitrile | Sparingly Soluble | Soluble | Record observation | Promising Candidate |
| Non-Polar | ||||
| Toluene | Insoluble | Sparingly Soluble | Record observation | Potential for binary system |
| Heptane/Hexane | Insoluble | Insoluble | N/A | Good anti-solvent |
Protocol: Developing a Thin-Layer Chromatography (TLC) Method
This protocol outlines the steps to develop an effective mobile phase for the analysis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol on silica gel TLC, which can then be adapted for flash column chromatography. The target is an Rƒ value between 0.15 and 0.40.[5]
Materials and Equipment
-
Compound: Dilute solution of the compound (~1 mg/mL) in a soluble solvent (e.g., DCM or Ethyl Acetate).
-
Solvents: HPLC-grade Ethyl Acetate (EtOAc), Hexanes/Heptane, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).
-
Equipment: Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄), TLC developing chambers, capillaries for spotting, UV lamp (254 nm).
Workflow for Mobile Phase Optimization
Caption: Workflow for TLC mobile phase optimization.
Experimental Procedure
-
Prepare a developing chamber by adding the chosen mobile phase to a depth of ~0.5 cm and allowing the atmosphere to saturate for 5-10 minutes.
-
Using a capillary, spot the compound solution on the TLC plate baseline.
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spot under a UV lamp. Circle the spot and calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
Iterative Optimization:
-
If Rƒ is too high (>0.4): The mobile phase is too polar. Decrease its polarity (e.g., reduce the percentage of EtOAc in Hexane).
-
If Rƒ is too low (<0.15): The mobile phase is not polar enough. Increase its polarity (e.g., increase the percentage of EtOAc). If 100% EtOAc is insufficient, switch to a more polar system like 2-5% Methanol in DCM.[6][7]
-
If spot is tailing/streaking: This indicates strong interaction with the acidic silica.[1] Add a small amount of a basic modifier like triethylamine (0.5-1%) or use a pre-mixed solution of ammonia in methanol as the polar component.[6][8]
-
Recommended Starting Systems
| Polarity Level | Recommended System | When to Use |
| Medium Polarity | 30-70% Ethyl Acetate in Hexanes | Good starting point for many "normal" compounds.[6] |
| High Polarity | 0-10% Methanol in Dichloromethane | For highly polar compounds that do not move in EtOAc/Hexane systems.[6] |
| Basic Compounds | Add 0.5-1% Triethylamine (TEA) to the above systems | To mitigate peak tailing caused by the dimethylamino group.[1] |
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Gaille, S. Guide for crystallization. [Link]
-
LibreTexts Chemistry. 3.3: Choice of Solvent. (2022). [Link]
-
PubChem. 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-((4-(dimethylamino)phenyl)methylene)-. [Link]
-
Thakuria, R., et al. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2014). Crystal Growth & Design. [Link]
-
Pandey, A., et al. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Cogent Chemistry. [Link]
-
Ibrahim, M.N. Synthesis and Characterization of Some Pyrimidinone Derivatives. E-Journal of Chemistry. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. (2021). [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. (2024). [Link]
-
El-Gohary, N.S. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Application Note: High-Throughput Screening and Pharmacological Profiling of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol Scaffolds
Executive Summary
The 5-(Dimethylamino)-2-phenyl-4-pyrimidinol scaffold represents a privileged structural motif in medicinal chemistry, sharing significant homology with clinically validated kinase inhibitors (e.g., Imatinib, Nilotinib) and specific antiviral agents. However, the presence of the 4-hydroxyl group introduces a critical keto-enol tautomeric equilibrium (4-pyrimidinol
This Application Note provides a rigorous, self-validating screening workflow designed to:
-
Deconvolute Tautomeric States: Determine the active binding species under physiological conditions.
-
Profile Kinase Selectivity: Screen against a focused panel of tyrosine and serine/threonine kinases.
-
Assess Metabolic Stability: Specifically evaluate the liability of the 5-dimethylamino "soft spot" toward oxidative N-dealkylation.
Part 1: Physicochemical Characterization (The Foundation)
Before biological screening, the structural identity of the molecule in solution must be defined. The 4-pyrimidinol core predominantly exists as the 4(3H)-pyrimidinone (keto) tautomer in aqueous solution, which is critical for docking simulations and assay interpretation.
Protocol 1.1: Tautomeric Ratio Determination via UV-Vis pH Titration
Objective: To determine the
Materials:
-
Compound Stock: 10 mM in DMSO.
-
Buffer System: Britton-Robinson universal buffer (pH 2.0 – 12.0).
-
Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60).
Methodology:
-
Preparation: Dilute compound to 50
M in buffers ranging from pH 2.0 to 12.0 (0.5 pH unit increments). -
Scan: Record spectra from 200–400 nm.
-
Analysis: Plot Absorbance (
) vs. pH.-
Expert Insight: A bathochromic shift (red shift) typically indicates deprotonation. The keto form (pyrimidinone) usually exhibits a distinct
compared to the enol form. -
Success Criterion: Identification of a stable isosbestic point, confirming a two-state equilibrium without degradation.
-
Data Output Format:
| pH Condition | Absorbance (AU) | Predicted Species | |
| 2.0 (Acidic) | 295 | 0.85 | Cationic (N-protonated) |
| 7.4 (Physiol) | 305 | 0.78 | Neutral Keto (4(3H)-one) |
| 10.0 (Basic) | 318 | 0.65 | Anionic (Enolate) |
Part 2: Biochemical Screening (Target Identification)
Given the 2-phenyl-pyrimidine core, the primary hypothesis is ATP-competitive Kinase Inhibition . The 5-dimethylamino group acts as an electron-donating group (EDG), potentially increasing electron density at the N1/N3 nitrogens, enhancing hinge-region binding affinity.
Protocol 2.1: FRET-Based Kinase Profiling (LanthaScreen™)
Rationale: Unlike radiometric assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is less susceptible to interference from fluorescent small molecules, a risk with some pyrimidine derivatives.
Workflow:
-
Kinase Panel Selection:
-
Tyrosine Kinases: Src, Abl1 (Imatinib targets), EGFR.
-
Ser/Thr Kinases: Aurora A/B, CDK2 (Cell cycle targets often hit by pyrimidines).
-
-
Reaction Setup:
-
Mix Kinase (5 nM), Alexa Fluor® Tracer (ATP mimetic), and Europium-labeled Antibody.
-
Add Test Compound (10-point dose response, 1 nM – 10
M).
-
-
Incubation: 60 minutes at RT.
-
Detection: Measure TR-FRET ratio (Emission 665 nm / 615 nm).
Expert Insight (The "Hook" Effect): High concentrations of dimethylamino-substituted compounds can sometimes quench fluorescence. Always include a "Compound Only" control well to check for autofluorescence or quenching artifacts.
Visualizing the Screening Logic
Figure 1: Integrated Screening Cascade. The workflow prioritizes physicochemical validation to ensure the correct tautomer is screened.
Part 3: Cellular Potency & Mechanism of Action
Biochemical potency (
Protocol 3.1: Target Engagement (Western Blot)
Objective: Confirm that the compound inhibits the phosphorylation of the target kinase (e.g., p-Src or p-Abl) in intact cells.
Methodology:
-
Cell Line: K562 (BCR-Abl positive) or A549 (Src/EGFR signaling).
-
Treatment: Treat cells with compound (
and biochemical ) for 6 hours. -
Lysis: Harvest in RIPA buffer with Phosphatase Inhibitor Cocktail (Critical).
-
Blotting:
-
Primary Ab: Phospho-specific antibody (e.g., p-Tyr-1000).
-
Control Ab: Total Kinase and
-Actin.
-
-
Quantification: Normalize Phospho/Total signal.
Self-Validating Control: Use Dasatinib (100 nM) as a positive control for broad kinase inhibition. If Dasatinib fails to reduce phosphorylation, the assay system (lysis or antibodies) is defective.
Part 4: Metabolic Stability (The "Soft Spot" Analysis)
Critical Warning: The 5-dimethylamino group is a metabolic liability. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily perform oxidative N-dealkylation on aromatic dimethylamines.
Protocol 4.1: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH Regenerating System.
-
LC-MS/MS (Triple Quadrupole).
Methodology:
-
Incubation: Incubate compound (1
M) with HLM (0.5 mg/mL) and NADPH at 37°C. -
Time Points: 0, 5, 15, 30, 60 min.
-
Termination: Add ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Monitor parent compound depletion via LC-MS/MS.
-
Simultaneous Metabolite Scan: Set MS to scan for [M-14] (Monomethyl) and [M-28] (Desmethyl) peaks.
-
Interpretation:
-
High Clearance:
min. Indicates rapid N-demethylation. -
Mitigation Strategy: If clearance is too high, consider replacing the dimethylamino group with a cyclic amine (e.g., pyrrolidine or morpholine) or deuterating the methyl groups (
).
Visualizing the Metabolic Pathway
Figure 2: Predicted Metabolic Pathway. The oxidative N-dealkylation of the dimethylamino group is the primary clearance mechanism.
References
-
Tautomerism in Drug Discovery
-
Title: Tautomerism of 4-pyrimidinone and its analogs: Implications for biological activity.[1]
- Source: ChemicalBook / Vertex AI Search.
-
-
Kinase Inhibition Mechanisms
-
Metabolic Stability of Amines
- Title: Structure activity relationship studies: 4-dimethylamino group responsible for lowering potency via metabolic instability.
- Source: PubMed (NIH).
-
URL:[Link]
-
Scaffold Analysis
Sources
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for 5-dimethylamino substitution on pyrimidine
Application Note & Protocol: Reaction Conditions for 5-Dimethylamino Substitution on Pyrimidine
Part 1: Executive Strategic Analysis
The Electronic Challenge of Position 5 Synthesizing 5-(dimethylamino)pyrimidine presents a specific electronic challenge that distinguishes it from substitutions at positions 2, 4, or 6.
-
Positions 2, 4, 6 (Ortho/Para-like): These carbons are highly
-deficient due to the electron-withdrawing inductive and mesomeric effects of the ring nitrogens. They are prime targets for Nucleophilic Aromatic Substitution ( ). -
Position 5 (Meta-like): This carbon is the least electron-deficient on the ring.[1][2] It does not effectively stabilize the Meisenheimer complex intermediate required for
. Consequently, direct nucleophilic attack by dimethylamine on 5-halopyrimidines will fail under standard conditions.[2]
The Solution: Palladium-Catalyzed Cross-Coupling To overcome this electronic barrier, the Buchwald-Hartwig Amination is the industry-standard "Gold Method."[2] It bypasses the electronic requirements of the ring by utilizing a palladium catalyst to facilitate the carbon-nitrogen bond formation via oxidative addition and reductive elimination.
Alternative Route: Reductive Alkylation If 5-aminopyrimidine is available as a starting material, Eschweiler-Clarke reductive alkylation is a robust, metal-free alternative.[2]
Part 2: Decision Matrix & Workflow
Before selecting a protocol, assess your starting material availability using the decision tree below.
Figure 1: Synthetic strategy decision tree based on precursor availability.
Part 3: Detailed Protocols
Method A: Buchwald-Hartwig Amination (The Standard)
Best for: Converting 5-bromopyrimidine to 5-dimethylaminopyrimidine.[2]
Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3][4] The electron-rich ligand (e.g., Xantphos or RuPhos) facilitates the difficult oxidative addition into the electron-neutral C5-Br bond and stabilizes the amido-palladium intermediate.[2]
Critical Parameters Table
| Parameter | Recommendation | Rationale |
| Catalyst Source | Generates active Pd(0) species in situ.[2] | |
| Ligand | Xantphos or RuPhos | Xantphos (bidentate) prevents |
| Base | Strong enough to deprotonate the amine-Pd complex; soluble in organic solvents.[2] | |
| Solvent | Toluene or 1,4-Dioxane | High boiling point required for activation energy; non-coordinating.[2] |
| Amine Source | Dimethylamine (2.0 M in THF) | Avoid aqueous solutions to prevent catalyst deactivation. |
| Atmosphere | Argon or Nitrogen |
Step-by-Step Protocol:
-
Preparation (Glovebox or Schlenk Line):
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool under a stream of Argon.
-
-
Reagent Loading:
-
Add 5-Bromopyrimidine (1.0 equiv, e.g., 5 mmol, 795 mg).
-
Add
(1-2 mol%). -
Add Xantphos (2-4 mol%) (Maintain a 1:2 Pd:Ligand ratio if using monodentate, 1:1 for bidentate like Xantphos).
-
Add
(1.5 equiv). -
Note: Solids are added first.
-
-
Solvent & Amine Addition:
-
Seal the flask and purge with Argon for 5 minutes.
-
Inject anhydrous Toluene (concentration ~0.2 M, e.g., 25 mL) via syringe.
-
Inject Dimethylamine (2.0 M in THF) (1.2 - 1.5 equiv).
-
-
Reaction:
-
Heat the mixture to 100°C (oil bath temperature).
-
Stir vigorously for 12–18 hours.
-
Monitoring: Check via LC-MS or TLC (Eluent: 50% EtOAc/Hexane).[2] The starting bromide spot (
) should disappear, and a polar fluorescent spot (product) will appear.
-
-
Work-up:
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.[5]
-
Purification: Flash column chromatography (Silica gel).[2] Gradient: 0%
10% MeOH in DCM (Product is basic and polar).
-
Method B: Eschweiler-Clarke Methylation
Best for: Methylating 5-aminopyrimidine (if available).[2]
Mechanism:
Formaldehyde condenses with the primary amine to form an imine/iminium ion, which is reduced by formic acid (hydride donor) to the amine, releasing
Protocol:
-
Setup: In a round-bottom flask, dissolve 5-aminopyrimidine (1.0 equiv) in Formic Acid (5.0 equiv) and Formaldehyde (37% aq. solution, 3.0 equiv).
-
Reaction: Reflux at 100°C for 12–24 hours.
evolution will be observed.[8] -
Work-up:
-
Cool to 0°C.
-
Basify with 4M NaOH to pH > 12 (Crucial to liberate the free base amine).
-
Extract with DCM (
). -
Dry over
and concentrate.
-
Part 4: Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Deactivation | Ensure Argon atmosphere is rigorous. Degas solvents by sparging. |
| Low Yield (Pd Route) | Protodehalogenation | The bromide was replaced by Hydrogen. Switch to a less basic base ( |
| Black Precipitate early | Ligand Dissociation | Increase Ligand:Pd ratio. Ensure Xantphos quality (it oxidizes over time). |
| Incomplete Methylation (Method B) | Insufficient Hydride | Add more Formic Acid and reflux longer. |
Experimental Workflow Diagram (Buchwald Route)
Figure 2: Operational workflow for Palladium-catalyzed amination.
References
-
Chemistry LibreTexts. Buchwald-Hartwig Amination: Mechanism and Scope. [Link]
-
Wikipedia. Pyrimidine Electronic Properties and Reactivity. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. [Link][2]
-
Name-Reaction.com. Eschweiler-Clarke Reaction Mechanism and Protocol. [Link][2][9]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
Technical Application Note: Handling, Storage, and Stability of Amino-Pyrimidinol Compounds
Executive Summary & Chemical Architecture
Amino-pyrimidinols (e.g., isocytosine, 2-amino-4-hydroxypyrimidine) represent a class of amphoteric heterocycles critical to pharmaceutical synthesis and nucleoside analog development.[1] Their handling is complicated by prototropic tautomerism —the dynamic equilibrium between the lactam (oxo-amine) and lactim (hydroxy-amine) forms.[1]
Unlike simple organic solids, the stability of amino-pyrimidinols is dictated by this equilibrium. Environmental factors such as moisture, pH, and temperature do not merely degrade the compound; they shift the tautomeric ratio, potentially altering solubility profiles and reactivity during downstream synthesis.
The Mechanistic Challenge: Tautomerism & Degradation
The primary stability risk is hydrolytic deamination . In the presence of moisture and heat, the exocyclic amine group is susceptible to nucleophilic attack, leading to the irreversible formation of uracil derivatives (e.g., conversion of isocytosine to uracil). Furthermore, electron-rich variants (e.g., 2,4,5-triamino-6-hydroxypyrimidine) are highly prone to oxidative ring cleavage .[1]
DOT Diagram 1: Tautomeric Equilibrium & Stability Risks
This diagram illustrates the structural flux of amino-pyrimidinols and the environmental triggers that lead to irreversible degradation.[1]
Figure 1: Mechanistic pathway showing the reversible tautomerization and irreversible degradation routes driven by environmental exposure.
Receipt & Initial Quality Control (QC)
Upon receipt of amino-pyrimidinol compounds, immediate verification is required to establish a baseline for stability.[1]
Protocol: Incoming Inspection
-
Visual Check: Pure amino-pyrimidinols are typically white to off-white crystalline solids.[1]
-
Hygroscopicity Test (Loss on Drying):
-
Many derivatives (especially salts like sulfates or chlorides) are hygroscopic.
-
Verify water content via Karl Fischer titration if the assay is critical (>0.5% water can accelerate deamination).
-
Storage Protocol: The "Inert-Cold-Dry" Triad[1]
To maximize shelf-life, you must inhibit the three degradation vectors: Moisture (Hydrolysis) , Oxygen (Oxidation) , and Heat (Kinetics) .
Master Storage Table
| Parameter | Recommendation | Mechanistic Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Working stock) | Lowers kinetic energy, significantly slowing the rate of hydrolytic deamination and tautomeric shifts.[1] |
| Atmosphere | Argon or Nitrogen | Displaces O2, preventing oxidative ring opening. Essential for electron-rich derivatives (e.g., triamines).[1] |
| Container | Amber Glass with PTFE-lined cap | Amber glass blocks UV light (preventing photo-oxidation).[1] PTFE prevents leaching and ensures a gas-tight seal.[1] |
| Desiccation | Required | Prevents moisture absorption which catalyzes proton transfer and hydrolysis. |
Protocol: Long-Term Storage Setup
-
Aliquot immediately: Avoid freeze-thaw cycles. Divide the bulk material into single-use vials inside a glove box or dry bag.
-
Purge Headspace: Flow dry Argon gas over the solid for 10-15 seconds before capping to displace humid air and oxygen.
-
Secondary Containment: Place vials inside a sealed desiccator or a jar with activated silica gel packets before placing in the freezer.
Solubilization & Handling Guide
Solubilization is the most critical step for experimental reproducibility. The amphoteric nature of amino-pyrimidinols means their solubility is highly pH-dependent.[1]
Solvent Selection Matrix
| Solvent | Solubility Profile | Application Notes |
| DMSO | Excellent | Preferred for stock solutions.[1] Stabilizes the compound against hydrolysis better than water. |
| Water | pH Dependent | Poor solubility at neutral pH (zwitterionic form). Soluble in dilute acid (protonation of N) or base (deprotonation of OH). |
| Ethanol | Moderate/Poor | Often requires heating, which risks degradation. Not recommended for storage. |
DOT Diagram 2: Solubilization Decision Tree
Use this workflow to determine the optimal solubilization strategy based on your downstream application.
Figure 2: Decision matrix for solubilizing amino-pyrimidinols to ensure stability and compatibility.
Critical Handling Precaution: The "pH Trap"
Amino-pyrimidinols often have a pKa around 4.0 (basic N) and 9.0 (acidic OH).
-
Risk: At pH 7.0-7.5 (physiological), the molecule may exist as a neutral, poorly soluble species, leading to microprecipitation in assays.
-
Solution: Always prepare a concentrated stock in DMSO first, then dilute rapidly into the final buffer.
Emergency & Safety (EHS)
While generally less toxic than simple amines, amino-pyrimidinols are bioactive nucleobase analogs and should be treated as potential mutagens.[1]
-
PPE: Nitrile gloves, safety goggles, and N95/P100 respirator if handling fine powder.
-
Spill Cleanup: Do not sweep dry dust (risk of inhalation). Dampen with a paper towel soaked in water/ethanol, then wipe up.
-
First Aid:
References
-
PubChem. (2025). Isocytosine | C4H5N3O | CID 66950 - Chemical and Physical Properties. National Library of Medicine. [Link]
-
Raczyńska, E. D., et al. (2015). Tautomerism of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]
-
Wasternack, C. (1980).[9] Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.[9] [Link]
Sources
- 1. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. chemdmart.com [chemdmart.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. keyorganics.net [keyorganics.net]
- 9. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-(Dimethylamino)-2-phenyl-4-pyrimidinol Synthesis
This guide serves as a technical support center for the synthesis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol (also known as 5-(dimethylamino)-2-phenylpyrimidin-4(3H)-one). It is designed to provide actionable troubleshooting, mechanistic insights, and optimized protocols for researchers encountering yield or purity issues.
Core Reaction Logic & Mechanism
To troubleshoot effectively, one must understand the "engine" of the reaction. The synthesis typically involves the condensation of Benzamidine (Component A) with an electrophilic 3-carbon fragment, typically Ethyl 2-(dimethylamino)-3-hydroxyacrylate (or its equivalent, generated in situ via formylation).
Reaction Pathway (Graphviz)
The following diagram illustrates the critical pathway and potential failure points.
Caption: Mechanistic flow from precursors to pyrimidinol, highlighting the critical enolate intermediate and moisture sensitivity.
Troubleshooting Guide (Q&A)
Category A: Low Yield & Reaction Stalling
Q: My reaction mixture turns dark, but the yield is <30%. What is happening? A: Darkening often indicates oxidation of the electron-rich dimethylamino group or polymerization of the aldehyde intermediate.
-
Root Cause: Oxygen ingress or excessive heating during the formylation step.
-
Solution: Perform the formylation of ethyl (dimethylamino)acetate under a strict Nitrogen/Argon atmosphere. Keep the temperature below 50°C during the enolate formation.
Q: I see a large amount of unreacted Benzamidine in the LC-MS. A: This suggests the electrophile (the acrylate/enolate) has decomposed or was not formed quantitatively.
-
Root Cause: Moisture in the solvent. Ethyl formate and the active enolate are highly susceptible to hydrolysis, reverting to the starting ester and formic acid.
-
Solution: Use freshly distilled solvents (Ethanol/Toluene). Ensure Sodium Ethoxide (NaOEt) is fresh and not contaminated with NaOH (hydroxide causes hydrolysis).
Q: The reaction solidifies, making stirring impossible. A: The sodium salt of the product or intermediate is precipitating.
-
Root Cause: High concentration.
-
Solution: Do not stop. Add anhydrous ethanol to maintain a stirrable slurry. The reaction is heterogeneous; efficient mixing is vital for the benzamidine to access the solid enolate.
Category B: Isolation & Purity
Q: Upon acidification, I get a sticky oil instead of a solid. A: You likely missed the Isoelectric Point (pI).
-
Mechanism: The product is amphoteric.
-
pH < 2: Exists as Pyrimidinium cation (Soluble).
-
pH > 10: Exists as Pyrimidinolate anion (Soluble).
-
pH 6–7: Neutral zwitterion (Least Soluble).
-
-
Solution: Acidify slowly with Acetic Acid (not HCl) to pH 6.5. If oil forms, scratch the flask walls or seed with a crystal. Cool to 0°C for 4 hours.
Q: My product has a persistent "rotten" smell and incorrect NMR integration. A: Trapped Dimethylamine or solvent.
-
Root Cause: Decomposition of the dimethylamino group or trapped reaction byproducts.
-
Solution: Recrystallize from Ethanol/Water (9:1). The water helps remove inorganic salts and low-molecular-weight amines.
Optimization Protocol: The "Formyl" Route
This protocol is optimized for robustness, minimizing moisture sensitivity and side reactions.
Reagents & Stoichiometry Table
| Component | Equiv. | Role | Critical Spec |
| Benzamidine HCl | 1.0 | Nucleophile | Dry, white powder. |
| Ethyl (dimethylamino)acetate | 1.1 | Precursor | Purity >98%. |
| Ethyl Formate | 1.5 | C1 Source | Freshly distilled. |
| Sodium Ethoxide | 2.5 | Base | 21 wt% in EtOH (Anhydrous). |
| Ethanol | 10 Vol | Solvent | Anhydrous (<0.05% H2O). |
Step-by-Step Methodology
Step 1: In-Situ Electrophile Generation (Formylation)
-
Charge Sodium Ethoxide (2.5 eq) into a dry reactor under Argon.
-
Cool to 0–5°C .
-
Mix Ethyl (dimethylamino)acetate (1.1 eq) and Ethyl Formate (1.5 eq) in a separate dropping funnel.
-
Add the mixture dropwise to the base over 30 minutes. Note: Exothermic.
-
Allow to warm to 20–25°C and stir for 2–4 hours. A thick suspension of the sodium enolate will form.
Step 2: Condensation
-
Add Benzamidine HCl (1.0 eq) directly to the suspension as a solid.
-
Heat the mixture to Reflux (78°C) .
-
Maintain reflux for 6–8 hours . Monitor by HPLC/TLC. The benzamidine peak should disappear.
Step 3: Workup & Isolation
-
Distill off ~50% of the solvent (optional, increases recovery).
-
Dilute with Water (5 Vol). The mixture will become clear (Sodium salt of product).
-
Cool to 10°C .
-
Dropwise add Glacial Acetic Acid until pH reaches 6.5–7.0 .
-
The product will precipitate as a white/off-white solid.
-
Filter and wash with Cold Water (2x) and Cold Ethanol (1x).
-
Dry under vacuum at 45°C.
Advanced Troubleshooting: The "Plan B" Route
If the direct condensation fails due to the sensitivity of the dimethylamino group, utilize the Displacement Strategy .
Logic: Synthesize the 5-bromo analog first, then displace with dimethylamine. This avoids the instability of the amino-ester precursor.
Caption: Alternative synthesis via Nucleophilic Aromatic Substitution (SNAr) of a 5-bromo intermediate.
Protocol Adjustment:
-
Step 1: Condense Benzamidine with Ethyl 2-bromo-3-ethoxyacrylate (commercially available or made from ethyl bromoacetate + triethyl orthoformate).
-
Step 2: Isolate 5-bromo-2-phenyl-4-pyrimidinol.
-
Step 3: React with 33% Dimethylamine in Ethanol in a sealed tube at 90–100°C for 12 hours. The 4-OH group is electron-donating, making the ring less reactive, so high temperature is required.
References
-
Hantzsch Pyrimidine Synthesis & Modifications
-
Wan, J. P., & Liu, Y. (2012). Recent advances in the synthesis of pyrimidines and their applications. Molecular Diversity, 16(4), 793-808. Link
-
- Formylation of Esters (Claisen Condensation)
-
Pyrimidinol Tautomerism and Isolation
-
Brown, D. J., & Mason, S. F. (1956). The Pyrimidine Series. Part I. The Structure of Some 4-Hydroxypyrimidines. Journal of the Chemical Society, 3443-3449. Link
-
- Nucleophilic Displacement on Pyrimidines: March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on SNAr in heterocyclic systems).
Technical Support Center: Recrystallization of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol via recrystallization. The following sections provide a combination of foundational principles, step-by-step protocols, and a robust troubleshooting framework designed to address common experimental challenges. Our approach is grounded in established chemical principles for the purification of pyrimidine derivatives, ensuring both scientific accuracy and practical utility in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting solvent for recrystallizing 5-(Dimethylamino)-2-phenyl-4-pyrimidinol?
The selection of an ideal solvent is the most critical step and is determined empirically. An optimal single solvent should exhibit high solubility for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol at its boiling point and low solubility at room temperature or below.[1] For pyrimidine derivatives, which possess both aromatic and polar functional groups, a good starting point is to screen polar protic and aprotic solvents.
Solvent Screening Protocol: A systematic approach is recommended. See Protocol 1: Solvent Screening for a detailed methodology.
Q2: My compound only seems to dissolve in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
High-boiling point solvents are generally poor choices for traditional cooling recrystallization due to the difficulty of removal and potential for the compound to "oil out". In these cases, two primary techniques are highly effective:
-
Anti-Solvent Addition: The compound is dissolved in a minimum amount of the "good" solvent (e.g., DMF). A miscible "anti-solvent" (in which the compound is insoluble) is then added dropwise until the solution becomes turbid, indicating the onset of precipitation. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.
-
Vapor Diffusion: This is a gentler method suitable for producing high-quality crystals. The compound is dissolved in a small amount of the high-boiling point solvent in an open vial. This vial is placed inside a larger, sealed container that contains a volatile anti-solvent (e.g., diethyl ether, pentane, or dichloromethane).[2][3] Over time, the anti-solvent vapor will diffuse into the solution, gradually decreasing the solubility of the compound and promoting slow crystal growth.[3]
Q3: Why is slow cooling essential for obtaining pure crystals?
Slow cooling is crucial for the principles of purification by recrystallization. Gradual temperature reduction allows for the selective incorporation of the target molecules into a growing crystal lattice, effectively excluding impurities which remain in the solution (mother liquor).[4] Rapid cooling often causes the compound to "crash out" of the solution, trapping impurities within the solid and defeating the purpose of the purification.[5] An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-30 minutes.[5]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may be encountered during the recrystallization of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol.
Issue 1: No Crystals Form After Cooling
-
Possible Cause A: The solution is not sufficiently supersaturated. This is the most common reason for crystallization failure and typically means too much solvent was used.[6]
-
Possible Cause B: The solution is supersaturated, but nucleation has not occurred. Crystal growth requires an initial nucleation site.
-
Solution 1: Induce Nucleation by Scratching. Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for the initial crystals to form.[1][6]
-
Solution 2: Seeding. If available, add a single, small "seed crystal" of the pure compound to the cooled solution. This provides a perfect template for further crystal growth.[1][6]
-
Solution 3: Further Cooling. Once the flask has reached room temperature, placing it in an ice-water bath can further decrease solubility and promote crystallization.[2]
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
-
Possible Cause A: The boiling point of the solvent is higher than the melting point of the solute. The compound is melting in the hot solvent rather than dissolving.
-
Solution: Select a different solvent with a lower boiling point.
-
-
Possible Cause B: The solution is cooling too rapidly or is highly impure. This can prevent the orderly arrangement of molecules into a crystal lattice.
Issue 3: The Final Crystal Yield is Very Low
-
Possible Cause A: Excessive solvent was used during dissolution. This results in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.[5]
-
Solution: Before discarding the mother liquor, concentrate it by evaporation and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
-
Possible Cause B: Premature crystallization occurred during hot filtration. If the solution cools while passing through the funnel, the product will crystallize along with the impurities being removed.
-
Solution: Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[4] Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or in an oven before filtering the hot solution.
-
Issue 4: The Crystals Are Colored or Appear Impure
-
Possible Cause A: Presence of colored, soluble impurities.
-
Solution: After dissolving the crude compound in the hot solvent, add a small amount (1-2% of the solute weight) of activated charcoal (e.g., Norit). Keep the solution at or near boiling for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[7]
-
-
Possible Cause B: Crystallization occurred too rapidly. As mentioned, fast crystal formation can trap impurities.
Data Presentation & Experimental Protocols
Table 1: Common Solvents for Pyrimidine Derivative Recrystallization
| Solvent | Polarity (Index) | Boiling Point (°C) | Suitability & Field Notes |
| Ethanol | 5.2 | 78 | Good starting point. Often shows a significant solubility difference between hot and cold conditions for polar organic molecules. |
| Isopropanol | 4.3 | 82 | Similar to ethanol, slightly less polar. Can be effective if ethanol is too good a solvent at room temperature. |
| Ethyl Acetate | 4.3 | 77 | A moderately polar solvent. Good for compounds that are not soluble enough in alcohols. Often used in mixed-solvent systems with hexanes.[8] |
| Acetone | 5.4 | 56 | A polar aprotic solvent. Its high volatility makes it easy to remove but can be problematic for maintaining solution volume during heating. |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent. Can be effective for less polar pyrimidine derivatives or for inducing crystallization from more polar systems.[8] |
| Water | 9.0 | 100 | Can be a good choice for polar compounds that form hydrogen bonds, but many organics are insoluble.[8] Acetanilide is a classic example where water works well.[7] |
| DMF / DMSO | 6.4 / 7.2 | 153 / 189 | Use only when necessary. High boiling points make them suitable only for anti-solvent or vapor diffusion methods.[2][3][9] |
Experimental Protocols
Protocol 1: Solvent Screening
-
Place approximately 20-30 mg of the crude 5-(Dimethylamino)-2-phenyl-4-pyrimidinol into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good solvent should show low solubility.[1]
-
If the compound does not dissolve in ~0.5 mL of cold solvent, heat the test tube gently in a water or sand bath.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe: The ideal solvent is one that dissolves the compound when hot but yields a large quantity of crystalline precipitate upon cooling.[1]
Protocol 2: Standard Cooling Recrystallization
-
Place the crude compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil with stirring.[2]
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.[2]
-
(Optional: If the solution is colored, remove it from the heat, allow it to cool slightly, add activated charcoal, re-heat to boiling, and perform a hot filtration.)
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2][7]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]
-
Dry the purified crystals thoroughly.
Visualized Workflows
Standard Recrystallization Workflow
Caption: Standard workflow for cooling recrystallization.
Troubleshooting: No Crystals Form
Caption: Decision tree for troubleshooting crystallization failure.
References
- Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnJzq1QLXLFNwmwSBxQ-zTenqN6vK00rnVG1v3mlnf_iUR0bRbd63_hab96ggLOxtRtvZ8632eH7yBGiiNqHlJQ3jdqZGT2hx8-mh2kopgStLyzInaWwmEuuC6S0Vol8UVkKkfRZJxyQea62mmXGE59KXW3qkCmdUhqbZoNpmon9VaCcugSbCDwVusm6sH2MmQUhXcpun-Nj1uv4A=]
- University of York. Problems with Recrystallisations - Chemistry Teaching Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHucZk9YhB5EFp6NUeVApwS6OvhVY7OHIRNC8awVjInHl0TmQA2gIMo5InNRpEskAaMDovJQihJLhWZMdtgN6C_Sw2vRFgGFX6w8LD54kcq5Mi4YuwjxGDubSoNiXgiki2gD_BpBS4crwe3s1Rx42eTPjT2BfwKBpODFOAoLQqiGSxbhcYwmyCDdchYpVWQfnKOv1oJ7gFMsGjjQwgjqw==]
- Chemistry LibreTexts. 3.6F: Troubleshooting. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7JxDeY2_Fd79HgsZcHkrmD2F4If-o6Dq1vhKuQJr1ymmtKWDFkWiXaMJwpc6wttM2Sow8x-AJHzIJRUD3QO6rjRnpZ1dMD5zCJrIgtCNLsrxi_xVDusZZ6jAwMzQTGyQag59CPkZJWfmHsRdDmYlphSB_iJVxww3XXy9WkJ8wgQ_0qVPryyfyJDKbt69cj7TQUdELSSuHrf6waJkssc6XyXy6d649ZrXAwkCUGuesQ-lSDsdv-sND0SbnFzewffiBF-HYr7aP8eIeuykXAfXVC2fHX9l0wyxnDnloKr_hBvNLEou4MdkbJAfUVYA=]
- Wired Chemist. Recrystallization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO4jaHCD3xj7meUNOv73w5wI757nOrKwQo0fx7l4wG6o18Al3mKAViZP1t-VlMViLRaH1673c1PqUcDmugbHKrvqYay_A3qo0boLwAgfnsRaM5w1c395BaYKmk3TRKvm3cUHsiVw5kojYUAtC37cq_zKBp5AgtTXFJ5HUSF2tmRGwKQDxFDIM0sl8Qev-uOujYxkscuw==]
- Unknown. Recrystallization1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_liKG9RnKWhwH8-sLneg_7MfKaJMxyM7Vw56VAf3QxgJZbwb0_esGHzq9v69tZ79CU0hhgfKDO4MFdolNo8JjhvP48IEBIH-h5wX3bjHyKiutMOXOBq6B4xqib1BVORXUoxVvW5gkrSMeY3SLm0TuewYQWvY3Ftj3aRQzxHgcBQMD8vv7ZkEnWkJoAmcwtWKwJKRTDLYM3Au2K-k=]
- ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [URL: https://www.researchgate.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvx3RfMkzzpLqL6SkTLNywqvNl_Weo_hjLHDwBWbWCCo_dTZrZ7fsXh4uLq_LmIm5DkobHvnz-cuJOiNWB8tSuxLeewxejcQzi79gsHmU4fKJuZ2FBd5zERHFIRI7INe7ih4FbQUkUyk51QjgY_d9wEFZLOGXN5jd1piDmvGCGcE1KAaYfwA==]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLPwY_S4hDaYqd2Q4RxfSwKwTHatxZB6ckFBd40hxC9PucM4lkHrVTEWPCX53po6CS60h7qa5Y92Lc1nCurh8T5jmemF26De0DIlOtEb1Si66L5wahLGfe6tQ_bBdn1JBepVYJ-Cw4Ctj9Qkc32Om_8JJLUOCCgS9TUucWmg2ziUro1RIk5PunZ0Zyh5NZ4227UWzW0s2D0_UdaWFKWP5JKffxMRxD-w==]
- CUNY Baruch College. Purification by Recrystallization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjJcB6AhI0p78METH1q_x0LiX8wQ0AqdrAAtExD6B_ITrSNaPoqcWrrGbG6fA2r7OUpSa1AVBregCDe1_GCwNpdpiWpGhHBOX7UBjywvbNIdzGLq85gZM8gaTsIkeubtb2fEuxMDO2qd1TPXIkcBF2xXwFkoXVIo_13JaEjOyD-loqMKFyHFsCFFM6bDSrfOj7RIgEBk6IegSTZGY=]
- Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299105/]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Phenyl-4-Pyrimidinol Synthesis
The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with the cyclization of 2-phenyl-4-pyrimidinol (also referred to as 2-phenylpyrimidin-4(3H)-one ).
Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Cyclization Protocols (Benzamidine + C3-Synthons)
Executive Summary
The synthesis of 2-phenyl-4-pyrimidinol typically involves the condensation of benzamidine (usually as the hydrochloride salt) with a three-carbon electrophile such as ethyl propiolate or ethyl 3-ethoxyacrylate . While theoretically straightforward, this reaction is prone to stalling, low yields due to moisture sensitivity, and confusion regarding the product's tautomeric nature. This guide addresses these critical failure points.
📂 Ticket #001: "My reaction yield is <20% and the starting material remains."
Diagnosis: The most common cause for stalled cyclization in this system is the deactivation of the amidine free base or hydrolysis of the electrophile .
The Root Cause Analysis
The reaction requires the generation of the free base of benzamidine from its hydrochloride salt. If the base (e.g., NaOEt) is old or wet, it generates NaOH, which rapidly hydrolyzes the ethyl propiolate/acrylate ester, destroying the electrophile before condensation occurs.
Troubleshooting Protocol
-
Amidine Liberation: Do not rely on in situ neutralization if yields are low. Pre-liberate the benzamidine free base:
-
Dissolve Benzamidine·HCl in minimal water.
-
Neutralize with 2M NaOH (to pH 10-11).
-
Extract with DCM, dry over MgSO₄, and evaporate to obtain the crystalline free base.
-
Note: Benzamidine free base absorbs CO₂ from air; use immediately.
-
-
Solvent Integrity: Pyrimidine cyclizations are strictly anhydrous.
-
Use Ethanol distilled from Mg/I₂ or anhydrous commercial grade (<50 ppm water).
-
Critical Check: If using NaOEt, ensure the reagent is white and free-flowing. Yellow/orange crust indicates oxidation and moisture absorption.
-
Quantitative Optimization Table
Effect of Base Stoichiometry on Yield (Benzamidine + Ethyl Propiolate)
| Condition | Base Equivalents | Temp (°C) | Yield (%) | Observation |
| Standard | 1.0 eq NaOEt | 78 (Reflux) | 45-55% | Incomplete conversion; pH drops over time. |
| Excess Base | 1.2-1.5 eq NaOEt | 78 (Reflux) | 78-85% | Maintains basicity to drive equilibrium; prevents protonation of intermediate. |
| Weak Base | 2.0 eq K₂CO₃ | 80 (DMF) | 30% | Sluggish; heterogeneous reaction limits contact. |
| Wet Solvent | 1.2 eq NaOEt | 78 (Reflux) | <10% | Hydrolysis of ethyl propiolate to propiolic acid (dead end). |
📂 Ticket #002: "I isolated a solid, but the NMR doesn't show an -OH peak."
Diagnosis: This is a tautomerism identification error , not a synthesis failure.
The Scientific Explanation
2-phenyl-4-pyrimidinol exhibits lactam-lactim tautomerism. In the solid state and in polar solvents (DMSO-d₆, MeOH-d₄), the equilibrium heavily favors the 2-phenylpyrimidin-4(3H)-one (keto/lactam) form, not the hydroxy (lactim) form.
-
1H NMR Signature: You will not see a sharp phenolic -OH signal. Instead, look for a broad, downfield signal (δ 11.0–13.0 ppm) corresponding to the N3-H (amide proton).
-
13C NMR Signature: Look for a carbonyl-like shift around 160–165 ppm (C4=O), rather than the typical C-O shift of a pure phenol.
Visualization: Tautomeric Equilibrium & Pathway
The following diagram illustrates the reaction pathway and the dominant tautomer you are likely observing.
Figure 1: Reaction pathway showing the Michael addition followed by cyclization.[1][2] The final equilibrium heavily favors the 'one' (keto) form over the 'ol' (hydroxy) form in solution.
📂 Ticket #003: "The product precipitates but is gummy/sticky."
Diagnosis: Impurities from the Michael addition regioselectivity or oligomerization of the alkyne.
Resolution Protocol
If the product crashes out as a gum rather than a powder, it indicates the presence of the linear intermediate or propiolate oligomers.
-
Acidic Workup Adjustment:
-
The reaction mixture is basic (sodium salt of the pyrimidine).
-
Do not dump directly into strong acid.
-
Step 1: Evaporate ethanol to near dryness.
-
Step 2: Redissolve in water (product is soluble as the sodium salt). Filter this solution to remove insoluble oligomers.
-
Step 3: Acidify the filtrate slowly with Glacial Acetic Acid (to pH 5-6). Avoid HCl if possible, as it can trap the hydrochloride salt which is hygroscopic. Acetic acid precipitates the free base (zwitterion equivalent) more cleanly.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1) or Isopropanol .
-
Avoid column chromatography if possible; the compound streaks on silica due to the acidic N-H proton. If necessary, add 1% Acetic Acid to the eluent.
-
📂 Ticket #004: "How do I confirm the regiochemistry?"
Diagnosis: Users often worry if the nitrogen attacked the ester carbonyl first (wrong pathway).
Verification Logic:
-
Mechanism Check: Benzamidine is a "hard" nucleophile but the reaction with ethyl propiolate is driven by the softness of the alkyne beta-carbon (Michael acceptor). The Michael addition (N attack on C=C) is kinetically favored over direct amide formation (N attack on C=O).
-
Spectroscopic Confirmation:
-
Wrong Isomer (Acyclic): If the N attacked the carbonyl first, you would have an acyclic amide: Ph-C(=NH)-NH-CO-C≡CH. This would show an alkyne proton in NMR (~3-4 ppm).
-
Correct Cyclic Product: The pyrimidine ring protons (H5 and H6) appear as a pair of doublets (J ≈ 5-7 Hz) in the aromatic region. H5 is typically upfield (~6.3 ppm) and H6 downfield (~8.1 ppm) due to the shielding/deshielding of the nitrogen atoms.
-
📚 References
-
Mechanistic Insight on Pyrimidine Synthesis:
-
Title: Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Amines.[2]
-
Source:Bulletin of the Korean Chemical Society
-
Context: Explains the preference for Michael addition (beta-carbon attack) over direct acylation in propiolate systems.
-
-
Tautomerism in Pyrimidines:
-
Title: Tautomerism of 4-pyrimidone and its analogs.[3]
-
Source:ChemicalBook / Literature Review
-
Context: Validates that the 4-keto (3H-one) form is the stable tautomer in solid/polar phases.
-
-
Synthetic Protocols (Analogous Systems):
-
Title: Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives.
-
Source:Journal of Medicinal Chemistry (ACS)
-
Context: Provides rigorous workup and characterization data for 2-phenylpyrimidine derivatives.
-
-
General Troubleshooting:
-
Title: Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Source:BenchChem Technical Guides
-
Context: Addresses moisture sensitivity and base-catalyzed side reactions.
-
Sources
Technical Support Center: 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
Welcome to the technical support guide for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. Given the specific nature of this molecule, this guide synthesizes foundational principles of heterocyclic chemistry with practical, field-proven strategies to address challenges related to its stability and degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and analysis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. The insights are based on the chemical properties inherent to its structure—a substituted aminopyrimidine.
Q1: What are the most likely degradation pathways for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol under forced degradation conditions?
Based on its functional groups (dimethylamino, pyrimidinol, phenyl), the compound is susceptible to several degradation mechanisms:
-
Hydrolysis: Under acidic or basic conditions, the C5-dimethylamino group is a primary target for nucleophilic substitution, potentially leading to the formation of 5-hydroxy-2-phenyl-4-pyrimidinol. The pyrimidine ring itself contains amide-like bonds in its tautomeric keto form, which can undergo ring-opening hydrolysis under harsh conditions.[1][2]
-
Oxidation: The dimethylamino group and the electron-rich pyrimidine ring are susceptible to oxidation. Expect the formation of an N-oxide at the dimethylamino moiety as a common product. Under stronger oxidative stress (e.g., Fenton-type reagents), hydroxylation of the phenyl ring or oxidative cleavage of the pyrimidine ring can occur.[3]
-
Photolysis: Aromatic and heterocyclic systems can be sensitive to UV light. Photodegradation may proceed via radical mechanisms or induce rearrangements, such as the formation of cyclobutane pyrimidine dimers if molecules are in close proximity, though this is more common for DNA bases.[4][5]
Q2: How can I minimize degradation during storage and experimental handling?
To ensure the integrity of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, consider the following precautions:
-
Storage: Store the solid compound in a desiccator, protected from light, and at a low temperature (e.g., -20°C) to minimize both hydrolytic and thermal degradation. For solutions, prepare them fresh in a suitable, inert solvent. If storage of solutions is necessary, use amber vials and store at -20°C or below.
-
pH Control: When working in aqueous media, maintain the pH within a stable range determined by a preliminary pH-rate profile study. Buffering solutions can prevent drastic pH shifts that accelerate hydrolysis.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider blanketing the compound or its solutions with an inert gas like argon or nitrogen to prevent oxidation.
Q3: What are the expected major degradation products I should look for?
While specific degradants must be confirmed empirically, the following are chemically plausible and should be targeted during analysis:
| Proposed Degradant | Formation Condition | Chemical Rationale |
| 5-Hydroxy-2-phenyl-4-pyrimidinol | Acidic/Basic Hydrolysis | Nucleophilic substitution of the dimethylamino group by hydroxide or water. |
| 5-(Dimethylamino-N-oxide)-2-phenyl-4-pyrimidinol | Oxidation (e.g., H₂O₂) | N-oxidation is a common metabolic and degradation pathway for tertiary amines.[3] |
| Ring-Opened Products (e.g., β-alanine derivatives) | Harsh Acid/Base Hydrolysis | Cleavage of the pyrimidine ring, a known degradation pathway for pyrimidine bases.[6][7] |
| Phenyl-hydroxylated derivatives | Strong Oxidation | Electrophilic aromatic substitution on the phenyl ring. |
Q4: Which analytical techniques are best for identifying and quantifying the parent compound and its degradation products?
A multi-technique approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for separating the parent compound from its more polar degradation products. A stability-indicating method should be developed and validated to ensure all degradants are resolved from the main peak.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for structural elucidation. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, provides accurate mass data to determine the elemental composition of unknown degradants. Tandem MS (MS/MS) helps in fragmenting the degradant ions to deduce their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of a major, isolated degradation product, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are invaluable.
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol in stability studies.
Problem 1: I see new, unexpected, or tailing peaks in my HPLC chromatogram.
This is a common issue when analyzing potentially unstable compounds.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
-
Potential Cause A: On-Column Degradation. The stationary phase, especially residual silanols on silica-based columns, can catalytically degrade sensitive analytes. The dimethylamino group can also exhibit strong secondary interactions, leading to peak tailing.
-
Solution: Try adjusting the mobile phase pH to suppress the ionization of the compound or residual silanols. Consider using a column with advanced end-capping or a different stationary phase (e.g., phenyl-hexyl) to minimize unwanted interactions. Lowering the column temperature can also reduce on-column degradation.
-
-
Potential Cause B: Autosampler Instability. If your analytical run is long, the sample may degrade while sitting in the autosampler vial, especially if it is not temperature-controlled.
-
Solution: Set the autosampler temperature to 4°C to slow degradation. Minimize the time between sample preparation and injection.
-
-
Potential Cause C: Reactive Mobile Phase. Certain mobile phase additives or aged solvents can be reactive.
-
Solution: Always use high-purity, fresh solvents. If using additives like trifluoroacetic acid (TFA), be aware that it can sometimes cause hydrolysis of very labile compounds over time.
-
Problem 2: My mass balance in a forced degradation study is below 90%.
Poor mass balance indicates that not all degradation products are being detected.
-
Potential Cause A: Non-Chromophoric or Volatile Degradants. The degradation pathway may lead to small, volatile molecules or products that lack a UV chromophore (e.g., if the pyrimidine ring is cleaved).
-
Solution: Use a universal detector in series with the UV detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), to detect compounds without a UV chromophore.
-
-
Potential Cause B: Adsorption. The parent compound or its degradants may be adsorbing to the surfaces of vials or containers.
-
Solution: Use silanized glass vials or polypropylene vials to minimize adsorption. Include a rinsing step of the stress container in your sample preparation protocol to recover any adsorbed material.
-
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines standard conditions for stress testing, as recommended by ICH guidelines, to identify potential degradation products.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To generate likely degradation products for method development and pathway elucidation.
Materials:
-
5-(Dimethylamino)-2-phenyl-4-pyrimidinol
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC-grade water, acetonitrile, methanol
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Withdraw aliquots at timed intervals. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ (diluted from 30%). Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven. Also, heat a solution of the compound at 80°C. Analyze samples at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] Use a dark control to differentiate between photolytic and thermal degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/MS method.
Protocol 2: Generic Stability-Indicating HPLC Method
Objective: To separate the parent compound from its potential degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column for good separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in MS and controls pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient to elute both polar degradants and the less polar parent. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35°C | Balances efficiency and potential on-column degradation. |
| UV Detection | Diode Array Detector (DAD) | To monitor at multiple wavelengths and assess peak purity. |
| MS Detection | ESI+ | Electrospray ionization in positive mode is suitable for nitrogen-containing compounds. |
Section 4: Visualized Degradation Pathway
The following diagram illustrates the primary proposed degradation pathways for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol based on its chemical structure and established reactivity of related heterocyclic systems.
Caption: Proposed degradation pathways of the target compound.
References
-
Kim, H. J. (2021). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
-
Brewer, J. M. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. Available at: [Link]
-
van Gennip, A. H. (1991). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry. Available at: [Link]
-
Jasiński, M. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. Available at: [Link]
-
Serrano-Andrés, L. (2020). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences. Available at: [Link]
-
Jasiński, M. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. Available at: [Link]
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]
-
Sankaran, V. (2024). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Available at: [Link]
-
Harvey, R. A., & Ferrier, D. R. (n.d.). Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180. Available at: [Link]
-
Jasiński, M. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Vreken, P. (1997). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]
-
Fink, R. M., et al. (1954). Chromatography of Pyrimidine Reduction Products. Analytical Chemistry. Available at: [Link]
-
Moore, A. M. (1957). ULTRAVIOLET IRRADIATION OF PYRIMIDINE DERIVATIVES: IV. ANIONIC EFFECTS ON THE PHOTOLYSIS OF CYTOSINE AND O-METHYLCYTOSINE. Semantic Scholar. Available at: [Link]
-
Ashihara, H. (2022). (PDF) Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]
-
El-Gohary, N. S. (2018). Synthesis of pyrimidine compounds using dimethylamino imine derivatives. ResearchGate. Available at: [Link]
-
Khan, K. M. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
S, S. (2023). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]
-
Langer, T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Szymański, M. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
Sources
- 1. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 4. mdpi.com [mdpi.com]
- 5. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Solubility Challenges with Phenyl-Pyrimidinols
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering solubility issues with phenyl-pyrimidinol compounds. This guide is designed to provide you with practical, in-depth troubleshooting strategies and foundational knowledge to overcome these common hurdles in your experimental workflows. Our approach is rooted in scientific principles and validated methodologies to ensure the integrity and success of your research.
Introduction: The Phenyl-Pyrimidinol Solubility Challenge
Phenyl-pyrimidinols are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. Their molecular structure, characterized by aromatic and heteroaromatic rings, often leads to poor aqueous solubility, a major obstacle in formulation development and biological screening. More than 40% of new chemical entities are poorly water-soluble, which can lead to inadequate bioavailability and hinder the translation of promising compounds into effective therapeutics. This guide will walk you through a systematic approach to diagnosing and resolving these solubility issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with these compounds.
Q1: My phenyl-pyrimidinol compound is insoluble in my aqueous assay buffer. Where do I start?
A1: This is a frequent challenge. The first step is a systematic solvent screening with a small amount of your compound. It is advisable to start with common, biocompatible organic solvents to prepare a concentrated stock solution that can then be diluted into your aqueous buffer. Dimethyl sulfoxide (DMSO) and ethanol are excellent starting points.[1] Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological outcomes. Typically, a final DMSO concentration of less than 0.5% is recommended to avoid solvent-induced artifacts.
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?
A2: This phenomenon, often called "crashing out," occurs when the compound's solubility in the final mixed-solvent system (DMSO/aqueous buffer) is lower than the diluted concentration. To mitigate this, try adding the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound more effectively and prevents localized high concentrations that can initiate precipitation.
Q3: Are all phenyl-pyrimidinol derivatives equally challenging to solubilize?
A3: Not at all. The solubility is highly dependent on the specific substituents on the phenyl and pyrimidinol rings. The presence of polar groups, such as hydroxyl (-OH) or amino (-NH2), can increase aqueous solubility, while nonpolar or bulky groups will likely decrease it. Therefore, each new derivative should be evaluated on a case-by-case basis.
Troubleshooting Guide: Step-by-Step Protocols
For more persistent solubility issues, a more systematic approach involving formulation strategies is necessary. Below are detailed protocols for common and effective techniques.
pH Adjustment
The solubility of ionizable compounds is often highly dependent on the pH of the solution.[2] Phenyl-pyrimidinols, containing the pyrimidinol moiety, can act as weak bases and can be protonated at acidic pH, leading to a significant increase in aqueous solubility.
Underlying Principle: The Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. For a weak base like a pyrimidinol, the pKa refers to the equilibrium between the protonated (BH+) and neutral (B) forms. When the pH of the solution is below the pKa, the protonated, more soluble form predominates.
Experimental Protocol for pH-Mediated Solubilization:
-
Determine the pKa of your Phenyl-Pyrimidinol:
-
Prepare a Series of Buffers:
-
Prepare a range of biocompatible buffers with pH values spanning from approximately 2 units below to 2 units above the estimated pKa of your compound. Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).
-
-
Conduct a pH-Solubility Profile:
-
Add an excess amount of your solid phenyl-pyrimidinol compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
-
Analyze the Results:
-
Plot the measured solubility as a function of pH. This will reveal the optimal pH range for solubilizing your compound.
-
Diagram: pH Effect on Phenyl-Pyrimidinol Solubility
Caption: Relationship between pH and the ionization state and solubility of a weakly basic phenyl-pyrimidinol.
Co-solvency
Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble drugs by adding a water-miscible organic solvent to the aqueous vehicle.[1] These co-solvents reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.
Commonly Used Co-solvents in Pharmaceutical Formulations:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (PEGs), especially PEG 400
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)[5]
Experimental Protocol for Co-solvent System Development:
-
Single Solvent Solubility Determination:
-
Determine the solubility of your phenyl-pyrimidinol in a range of neat (pure) co-solvents and in water. This will provide a baseline understanding of its solubility profile.
-
For example, the solubility of rosuvastatin calcium, a related compound, has been quantified in various solvents.[6]
-
-
Prepare Co-solvent Mixtures:
-
Prepare a series of binary co-solvent mixtures with water at different volume/volume percentages (e.g., 10%, 20%, 30% v/v of the organic co-solvent in water).
-
-
Determine Solubility in Co-solvent Mixtures:
-
Using the same method as in the pH-solubility profile (saturate, equilibrate, centrifuge, and measure), determine the solubility of your compound in each co-solvent mixture.
-
-
Data Analysis and Optimization:
-
Plot the solubility of your phenyl-pyrimidinol as a function of the co-solvent concentration. This will help you identify the most effective co-solvent and the optimal concentration to achieve your desired solubility.
-
Data Presentation: Solubility of a Rosuvastatin Calcium in Various Solvents
| Solvent | Mole Fraction Solubility (at 318.15 K) |
| Water | 1.40 x 10⁻⁵ |
| 2-Butanol | 1.08 x 10⁻⁴ |
| Ethylene Glycol (EG) | 5.03 x 10⁻⁴ |
| Isopropyl Alcohol (IPA) | 5.66 x 10⁻⁴ |
| Ethanol | 6.81 x 10⁻⁴ |
| 1-Butanol | 8.20 x 10⁻⁴ |
| Propylene Glycol (PG) | 1.89 x 10⁻² |
Data adapted from Alshora, D. H., et al. (2016). Journal of Chemical & Engineering Data.
Diagram: Co-solvency Workflow
Caption: A systematic workflow for developing a co-solvent formulation.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like phenyl-pyrimidinols, forming inclusion complexes that have significantly improved aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[8]
Experimental Protocol: Phase Solubility Study with HP-β-CD
This protocol will help you determine the stoichiometry of the complex and the stability constant, which are crucial for optimizing your formulation.[8][9][10][11]
-
Prepare HP-β-CD Solutions:
-
Prepare a series of aqueous solutions of HP-β-CD with increasing molar concentrations (e.g., 0, 5, 10, 15, 20, 25 mM) in your desired buffer system (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibrate with Excess Compound:
-
Add an excess amount of your phenyl-pyrimidinol to each HP-β-CD solution.
-
Seal the vials and shake them at a constant temperature for 48-72 hours to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved phenyl-pyrimidinol in each sample using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Plot the molar concentration of the dissolved phenyl-pyrimidinol (y-axis) against the molar concentration of HP-β-CD (x-axis). This is the phase solubility diagram.
-
A linear plot (A-type) indicates the formation of a 1:1 complex. The slope of this line can be used to calculate the stability constant (K1:1) of the complex.
-
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic phenyl-pyrimidinol within a cyclodextrin host molecule to form a water-soluble inclusion complex.
Conclusion
Overcoming the solubility challenges of phenyl-pyrimidinols is a critical step in advancing their potential as therapeutic agents. By systematically applying the principles of pH adjustment, co-solvency, and cyclodextrin complexation, researchers can develop robust formulations for a wide range of experimental applications. It is essential to approach these challenges with a methodical and data-driven mindset, starting with a thorough characterization of the compound's physicochemical properties. This guide provides a foundational framework and practical protocols to empower you in your research endeavors.
References
-
Alshora, D. H., Haq, N., Alanazi, F. K., Ibrahim, M. A., & Shakeel, F. (2016). Solubility of rosuvastatin calcium in different neat solvents at different temperatures. Journal of Chemical & Engineering Data, 61(3), 1254-1258. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Gross, K. C., Seybold, P. G., & Hadad, C. M. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Quantum Chemistry, 113(16), 2007-2014. [Link]
-
Baluja, S., & Ramavat, P. (2016). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 61(4), 1546-1553. [Link]
-
Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
-
Formulation Development and Solubility Enhancement of Rosuvastatin Calcium by Using different Polymers and Solid Dispersion Method. World Journal of Pharmaceutical Research. [Link]
-
Baluja, S., & Ramavat, P. (2016). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Shakeel, F., et al. (2023). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. ACS Omega. [Link]
-
Solubility and Dissolution Enhancement of Water Insoluble Drug by Using Different Hydrophilic Carriers and Formulated into Tablet Dosage Form. ResearchGate. [Link]
-
Khan, A. A., et al. (2018). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Molecules, 23(8), 2057. [Link]
-
Baluja, S., & Solanki, H. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035. [Link]
-
Al-Dhfyan, A., et al. (2022). Formulation of Multicomponent Chrysin-Hydroxy Propyl β Cyclodextrin-Poloxamer Inclusion Complex Using Spray Dry Method: Physicochemical Characterization to Cell Viability Assessment. Pharmaceuticals, 15(12), 1525. [Link]
-
Patel, M., & Tekade, A. (2009). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. AAPS PharmSciTech, 10(2), 657-663. [Link]
-
E-pKa - A Quantum Mechanical and Machine Learning Approach for pKa Prediction. Optibrium. [Link]
-
Wang, Y., & Li, N. (2007). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. Journal of Pharmaceutical Sciences, 96(7), 1789-1798. [Link]
-
Theoretical prediction of relative and absolute pKa values of aminopyridines. Semantic Scholar. [Link]
-
Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
-
Jain, A. S., & Date, A. A. (2011). Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. AAPS PharmSciTech, 12(3), 963-968. [Link]
-
pKa Data Compiled by R. Williams. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. [Link]
-
El-Gazzar, M. G., et al. (2022). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Molecules, 27(21), 7269. [Link]
- Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers.
-
Al-Suwaidan, I. A., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6618. [Link]
-
Himmel, D. M., et al. (2011). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Antimicrobial Agents and Chemotherapy, 55(6), 2905-2915. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrimidinol Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions. Our goal is to help you overcome common challenges and side reactions encountered during experimental work, with a specific focus on optimizing reaction temperature for the synthesis of pyrimidinols and their derivatives.
The Critical Role of Temperature in Pyrimidine Synthesis
Temperature is a paramount parameter in the synthesis of pyrimidine derivatives, influencing reaction rates, product yields, and purity. Achieving the optimal thermal conditions is often a balancing act. While higher temperatures can accelerate reaction times, they can also lead to the degradation of reactants and products or the formation of unwanted byproducts. Conversely, temperatures that are too low may result in sluggish or incomplete reactions. This guide will walk you through the nuances of temperature optimization for several common pyrimidine synthesis methodologies.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific issues you may encounter during pyrimidine synthesis that are often linked to reaction temperature.
Issue 1: Low or No Product Yield in Biginelli Reaction
Question: I am attempting to synthesize a dihydropyrimidinone (DHPM) via the Biginelli reaction, but my yield is disappointingly low. How can I improve this by optimizing the temperature?
Answer: Low yields are a frequent challenge in the classical Biginelli reaction.[1][2] Temperature plays a crucial role in driving this multi-component reaction forward.[1]
Potential Causes & Solutions:
-
Insufficient Temperature: The reaction may be too slow at lower temperatures. A stepwise increase in temperature can enhance the reaction rate. For many substrates, the optimal range is between 80°C and 100°C.[1] One study found that for the reaction of benzaldehyde, urea, and ethyl acetoacetate in water with an HCl catalyst, the maximum yield was achieved at 90°C.[3]
-
Side Reactions at Elevated Temperatures: While heating is often necessary, excessive temperatures can promote side reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester.[2] If you observe significant byproduct formation, consider lowering the temperature and extending the reaction time.
-
Solvent Choice and Reflux Temperature: The choice of solvent will dictate the maximum reaction temperature under reflux conditions. While ethanol is traditionally used, exploring higher-boiling point solvents might be beneficial if higher temperatures are required.[1] Conversely, solvent-free conditions have also been reported to be highly effective, often leading to shorter reaction times and higher yields.[1]
Experimental Protocol: Temperature Screening for Biginelli Reaction
-
Initial Setup: In parallel reaction vessels, combine the aldehyde, β-ketoester, and urea (a slight excess of urea, e.g., 1.2-1.5 equivalents, is often beneficial).[1][2]
-
Catalyst Addition: Add your chosen acid catalyst (e.g., HCl, Lewis acids).[1]
-
Temperature Gradient: Set each reaction to a different temperature (e.g., 60°C, 80°C, 100°C, 120°C).
-
Monitoring: Monitor the progress of each reaction over time using Thin Layer Chromatography (TLC).[1]
-
Analysis: Identify the temperature that provides the best balance of reaction rate and product purity with minimal byproduct formation.
Issue 2: Incomplete Cyclization in Gould-Jacobs Reaction
Question: My Gould-Jacobs reaction to form a 4-hydroxyquinoline derivative is stalling, and I'm isolating the uncyclized anilidomethylenemalonic ester intermediate. How can I drive the cyclization to completion using temperature?
Answer: The thermal cyclization step in the Gould-Jacobs reaction is known to require high temperatures, typically above 250°C.[4][5] Incomplete cyclization is a common hurdle.[5]
Potential Causes & Solutions:
-
Insufficiently High Temperature: The activation energy for the intramolecular cyclization is substantial. You may need to increase the reaction temperature.[5]
-
Product Degradation at Very High Temperatures: While high temperatures are necessary, prolonged exposure can lead to product degradation and tar formation.[4] It's a matter of finding the "sweet spot."[4] For instance, at 300°C, increasing the reaction time from 5 to 20 minutes resulted in a decreased yield due to degradation.[6]
-
Heating Method: Conventional heating in a high-boiling solvent is one approach. However, microwave irradiation can be particularly effective, offering rapid and efficient heating that can significantly shorten reaction times and improve yields.[5][6][7]
Troubleshooting Workflow for Gould-Jacobs Cyclization
Caption: Troubleshooting decision tree for incomplete Gould-Jacobs cyclization.
Issue 3: Pinner Synthesis Failure and Side Products
Question: My Pinner synthesis of a pyrimidine is failing, and I suspect temperature control is the issue. What are the critical temperature-related parameters?
Answer: The Pinner synthesis is highly sensitive to reaction conditions, including temperature.[2]
Potential Causes & Solutions:
-
Thermal Instability of Pinner Salt: The intermediate imidate salt (Pinner salt) can be thermally unstable. Low temperatures are often necessary during its formation to prevent decomposition or rearrangement into N-alkyl amides.[2]
-
Hydrolysis of Intermediate: The Pinner salt is also highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts. While not directly a temperature issue, running the reaction at elevated temperatures can exacerbate the effects of any moisture present. Therefore, maintaining strictly anhydrous conditions is crucial.[2]
-
Insufficient Temperature for Cyclization: In contrast to the initial step, the subsequent cyclization with the β-dicarbonyl compound may require heating to proceed at a reasonable rate. A stepwise approach with initial cooling followed by gentle heating is often optimal.
| Synthesis Step | Recommended Temperature | Rationale |
| Pinner Salt Formation | Low Temperature (e.g., 0°C to RT) | Prevents decomposition and rearrangement of the thermally unstable imidate salt.[2] |
| Cyclization | Moderate Heating (e.g., Reflux) | Provides the necessary activation energy for the ring-closing reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the temperature in a novel pyrimidine synthesis?
A1: A good starting point is to review the literature for similar reactions to establish a likely temperature range. If no close precedent exists, begin with room temperature and gradually increase the temperature in 20°C increments, monitoring the reaction by TLC or another suitable analytical technique at each stage. For reactions known to require significant heat, such as the Gould-Jacobs cyclization, starting at a higher temperature (e.g., 200°C) and incrementally increasing it may be more efficient.[4][5]
Q2: How does microwave synthesis affect the optimal reaction temperature?
A2: Microwave synthesis can dramatically shorten reaction times by efficiently heating the reaction mixture to temperatures above the boiling points of the solvents used.[6][7] This can lead to improved yields and purities.[6] However, it is crucial to carefully optimize both the temperature and the reaction time to prevent product degradation.[6]
Q3: Can changing the catalyst affect the optimal reaction temperature?
A3: Absolutely. The choice of catalyst can significantly impact the required reaction temperature. For instance, in the Biginelli reaction, using milder Lewis acids or solid acid catalysts can often improve yields under less harsh conditions compared to strong protic acids like HCl.[1] Some modern catalysts can facilitate the reaction at or near room temperature.[2]
Q4: My reaction is producing a lot of tar-like material at high temperatures. What can I do?
A4: Tar formation is a clear indication of product or reactant decomposition.[4] To mitigate this, you should:
-
Reduce the reaction temperature.
-
Minimize the reaction time at the highest temperature. [4]
-
Ensure efficient stirring to prevent localized overheating.[4]
-
Consider a lower-boiling solvent or a different heating method, like microwave synthesis, which allows for precise temperature control over short durations.[6]
Q5: For a Biginelli reaction, what is the impact of temperature when using solvent-free conditions?
A5: Solvent-free conditions, often combined with microwave irradiation, can be very effective for the Biginelli reaction.[8] This approach can lead to shorter reaction times and higher yields.[1] However, careful control of the temperature is still essential to avoid side reactions and decomposition.
References
- Benchchem. Optimizing temperature and reaction time for the Gould-Jacobs reaction.
- Benchchem. Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
- Select Science. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.
- Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Benchchem. Optimizing reaction conditions for the Gould-Jacobs synthesis.
- Benchchem. overcoming side reactions in pyrimidine synthesis.
-
Rajanarendar, E. et al. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. 2018, 23(1), 119. Available from: [Link]
- Journal of Synthetic Chemistry. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. 2024.
-
Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]
Sources
Technical Support Center: Purification of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: I have just synthesized crude 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. What are the most likely impurities I need to remove?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Pyrimidine rings are commonly formed via condensation reactions, such as the Pinner synthesis, which involves the reaction of a β-ketoester with an amidine.
Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual starting materials. For a typical synthesis, this could include benzamidine and an appropriately substituted β-ketoester.
-
Reagents and Catalysts: Acids or bases used to catalyze the condensation may be present.
-
Side-Products: Incomplete cyclization, hydrolysis of intermediates, or self-condensation of the starting materials can lead to various side-products. The specific nature of these is highly dependent on the reaction conditions (pH, temperature, solvent).
-
Solvent Residue: Residual reaction solvent can be a significant impurity if not properly removed.
Identifying these impurities is the first critical step in designing an effective purification strategy. We recommend an initial purity assessment using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy.[1][2]
Q2: There are several purification techniques available. How do I decide which one is best for my situation?
A2: The choice of purification method depends on the nature of the impurities, the quantity of material, and the desired final purity. A logical workflow can help guide your decision.
-
Acid-Base Extraction: This is an excellent first-pass technique if you suspect the presence of neutral or acidic impurities.[3][4] Since your target compound has a basic dimethylamino group, it can be selectively moved into an aqueous acidic layer, leaving other impurities behind in an organic layer.[4][5]
-
Recrystallization: If your crude product is a solid and has moderate purity (>80%), recrystallization is a cost-effective and scalable method. It relies on the difference in solubility between your compound and its impurities in a specific solvent at different temperatures.
-
Flash Column Chromatography: This is the most versatile technique for separating complex mixtures with varying polarities.[6] It is highly effective but can be more time-consuming and require larger volumes of solvent than the other methods.
Troubleshooting Guides
Guide 1: Recrystallization
Q: I'm having trouble finding a suitable solvent for recrystallization. What is the best approach?
A: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Given that 5-(Dimethylamino)-2-phenyl-4-pyrimidinol has both polar (amino, pyrimidinol) and non-polar (phenyl) groups, a solvent of intermediate polarity or a mixed-solvent system is often required.
Experimental Protocol: Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude material into several different test tubes.
-
Solvent Addition: To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. If it dissolves immediately in a small volume, the solvent is too good. If it is insoluble, it may be a good "anti-solvent."
-
Heating: For solvents where the compound is sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath). A good solvent will fully dissolve the compound upon heating.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.
-
Solvent/Anti-Solvent Method: If a single good solvent cannot be found, try a binary system. Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DMF, DMSO, or hot ethanol).[7][8] Then, slowly add a miscible "anti-solvent" (e.g., water, hexane) in which the compound is insoluble until the solution becomes cloudy. Gently heat until it becomes clear again, then allow it to cool slowly.
| Common Issue | Causality | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, add more solvent to the hot mixture before cooling. |
| No Crystals Form | The solution is not saturated enough, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a tiny "seed crystal" of pure product. Cool the solution very slowly.[9] |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility even at low temperatures. | Reduce the initial volume of hot solvent used. Use a more suitable solvent system where the solubility difference between hot and cold is greater. |
Guide 2: Acid-Base Extraction
Q: How do I perform an acid-base extraction to purify my basic compound?
A: This technique leverages the basicity of the dimethylamino group. By protonating it with acid, the compound becomes a water-soluble salt, allowing for separation from non-basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.[3]
-
Separation: Drain the lower aqueous layer, which now contains your protonated, water-soluble compound. The organic layer contains neutral or acidic impurities and should be set aside.[5]
-
Back-Washing (Optional): To remove any residual neutral impurities from the aqueous layer, add a small amount of fresh organic solvent, shake, and discard the organic layer.[10]
-
Neutralization: Cool the acidic aqueous extract in an ice bath. Slowly add a base (e.g., 10% aqueous NaOH) with stirring until the solution is strongly basic (pH > 10). Your purified compound should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum to obtain the final product.
Guide 3: Flash Column Chromatography
Q: My compound is streaking on the TLC plate and not separating well on the column. What can I do?
A: Streaking is a common issue when purifying polar or ionizable compounds on silica gel, which is inherently acidic. The basic dimethylamino group in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult elution.
Troubleshooting Chromatography Issues
| Issue | Causality | Recommended Solution |
| Streaking/Tailing | Strong interaction between the basic compound and acidic silica gel. | Add a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This will neutralize the active sites on the silica gel, leading to sharper bands. |
| Poor Separation | The polarity of the eluent is either too high (all spots at the top of the TLC plate) or too low (all spots at the bottom). | Systematically adjust the solvent ratio. For a common system like Hexane/Ethyl Acetate, increase the proportion of the more polar ethyl acetate to move spots further up the plate. The ideal Retention Factor (Rf) for your target compound on TLC should be around 0.2-0.4 for good separation on a column.[6] |
| Compound Insoluble | The crude material does not dissolve well in the eluent for loading onto the column. | Dissolve the compound in a minimal amount of a stronger, more polar solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, dry the silica completely, and load the resulting free-flowing powder onto the top of the column ("dry loading"). |
Q3: How do I definitively assess the purity of my final product?
A3: A single method is often insufficient. Using orthogonal techniques provides the highest confidence in your purity assessment.
-
Melting Point: A sharp melting point that is close to the literature value indicates high purity. Impurities typically cause the melting point to depress and broaden.[1]
-
HPLC: High-Performance Liquid Chromatography is a highly sensitive method for purity assessment.[11] A pure sample should show a single major peak. Integrating the area of all peaks can provide a quantitative purity value (e.g., >99% by area).
-
¹H NMR Spectroscopy: This technique can confirm the structure of your compound and reveal the presence of impurities. The integration of impurity peaks relative to the product peaks can be used to estimate purity.
-
TLC: An effective and quick check. A pure compound should appear as a single spot when visualized under UV light or with a stain. Run the TLC in a few different solvent systems to ensure no impurities are co-eluting with your product.
By methodically applying these purification and analytical techniques, you can confidently remove impurities and obtain high-quality 5-(Dimethylamino)-2-phenyl-4-pyrimidinol for your research and development needs.
References
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Knob, F. C., & Cadorin Oldoni, T. L. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Chemistry, 6(1). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. Retrieved from [Link]
-
LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Warr, W. A. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Molecules, 24(5), 939. Retrieved from [Link]
-
International Journal of Advanced Research in Engineering and Management. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]
-
Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4735. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
ResearchGate. (2021). How to get consistently large crystals during recrystallization?. Retrieved from [Link]
-
Semantic Scholar. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. jocpr.com [jocpr.com]
Technical Support Center: 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
Welcome to the technical support resource for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth information regarding the stability and handling of this compound in solution. As Senior Application Scientists, we have synthesized data from related chemical structures and foundational chemical principles to offer field-proven insights and troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and solution preparation of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol.
Q1: What are the recommended solvents for dissolving 5-(Dimethylamino)-2-phenyl-4-pyrimidinol?
A1: Specific solubility data for this exact molecule is not extensively published. However, based on its pyrimidinol structure, which includes both polar (hydroxyl, dimethylamino) and non-polar (phenyl) groups, a tiered approach to solvent selection is recommended.
For preparing concentrated stock solutions, polar aprotic organic solvents are generally the first choice. For aqueous experimental buffers, a "like-dissolves-like" principle applies, but pH will be a critical factor due to the compound's ionizable groups.
Table 1: Recommended Solvents for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
| Solvent Class | Recommended Solvents | Use Case & Rationale |
| Polar Aprotic | DMSO, DMF | Ideal for creating high-concentration stock solutions. These solvents can effectively solvate the molecule, minimizing the need for pH adjustment.[1][2] |
| Alcohols | Ethanol, Methanol | Good for intermediate dilutions and certain experimental setups. Evaporate more easily than DMSO/DMF.[3] |
| Aqueous Buffers | Phosphate, Acetate, Citrate | Used for final experimental concentrations. Solubility is highly dependent on pH. A small amount of organic co-solvent (e.g., <1% DMSO) may be needed.[4][5] |
Pro-Tip: Always perform a small-scale solubility test before preparing a large-volume stock solution. Start by dissolving the compound in a minimal amount of an organic solvent like DMSO before diluting it with your aqueous buffer.[2]
Q2: What are the optimal storage conditions for the solid compound and its solutions?
A2: Proper storage is critical to prevent degradation and ensure experimental reproducibility.
-
Solid Compound: Store the lyophilized powder in a tightly sealed container at -20°C, protected from light and moisture.[6] The presence of the aminopyrimidine motif suggests potential sensitivity to oxidation and light.
-
Stock Solutions: Prepare stock solutions in anhydrous-grade organic solvents (e.g., DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -80°C for long-term stability.[1][2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol in aqueous solution is expected to be highly pH-dependent due to its pyrimidinol core and dimethylamino group.
-
Acidic Conditions (pH < 4): Protonation of the pyrimidine ring nitrogens and the exocyclic dimethylamino group can occur. While this may increase solubility, highly acidic conditions (pH < 2) can promote hydrolysis of the pyrimidine ring.[7][8] Studies on related pyridine derivatives have shown maximum stability in a mildly acidic pH range of 2.0 to 3.0.[4]
-
Neutral to Basic Conditions (pH > 7): In basic solutions, the 4-pyrimidinol group can deprotonate to form a phenolate-like anion, which is often more susceptible to oxidation. The increased electron density on the ring can make it a target for electrophilic attack or oxidative degradation.[9][10]
We recommend conducting a pH stability study for your specific experimental conditions, but a starting range of pH 3-6 is advisable for initial experiments.[2][4]
Q4: Is 5-(Dimethylamino)-2-phenyl-4-pyrimidinol sensitive to light?
A4: Yes, compounds containing pyrimidine and aromatic amine moieties often exhibit photosensitivity.[7][11] The pyrimidine ring itself is a chromophore that absorbs UV radiation. This absorption can lead to the formation of excited states that undergo undesirable photochemical reactions, such as oxidation or dimerization.[12][13]
Best Practice: Always handle the solid compound and its solutions under subdued light. Use amber vials or wrap containers in aluminum foil to protect them from light during storage and experiments.[2][5]
Section 2: Troubleshooting Guide
This guide provides a structured approach to solving common problems encountered during experiments.
Problem: My compound precipitated out of my aqueous buffer after dilution from a DMSO stock.
-
Question 1: What is the final concentration of the compound and the percentage of DMSO in the buffer?
-
Insight: The solubility of organic compounds in aqueous buffers is finite. Even with a DMSO co-solvent, high final concentrations can lead to precipitation. Many compounds are poorly soluble above 10-50 µM in purely aqueous media.
-
Solution:
-
Decrease the final concentration of the compound.
-
Slightly increase the percentage of DMSO. However, be mindful that DMSO concentrations above 1% can affect biological assays.
-
Adjust the pH of your buffer. A mildly acidic pH may improve solubility by protonating the molecule.
-
-
-
Question 2: At what temperature did you prepare and store the solution?
-
Insight: Solubility is temperature-dependent. Preparing a solution at room temperature and then storing it at 4°C can cause the compound to precipitate.
-
Solution: Prepare the final dilution immediately before use. If storage is necessary, check for precipitation upon removal from cold storage and gently warm/vortex the solution to redissolve the compound if its stability at that temperature is confirmed.
-
Problem: I'm observing a change in the color of my solution (e.g., turning yellow or brown) over time.
-
Question 1: How was the solution stored (temperature, light exposure, headspace in the vial)?
-
Insight: Color change is a common indicator of oxidative degradation. The electron-rich dimethylamino and phenyl groups, combined with the pyrimidinol ring, make the molecule susceptible to oxidation, which often produces colored byproducts. This process can be accelerated by light, elevated temperatures, and the presence of oxygen.[5]
-
Solution:
-
Store solutions protected from light at -80°C.[2]
-
Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Include an antioxidant or chelating agent like EDTA in your buffer if compatible with your assay, as trace metal ions can catalyze oxidation.[5]
-
-
-
Question 2: What is the pH of the solution?
-
Insight: As mentioned, basic pH can increase susceptibility to oxidation.
-
Solution: Evaluate the stability in a buffer with a lower pH (e.g., pH 5-6) to see if the color change is mitigated.
-
Problem: My analytical results (HPLC, LC-MS) show new, unexpected peaks.
-
Question 1: How does the peak profile compare to a freshly prepared standard?
-
Insight: The appearance of new peaks, especially those eluting earlier than the parent compound in reverse-phase HPLC, often indicates the formation of more polar degradation products from processes like hydrolysis or oxidation.[4]
-
Solution: Always run a freshly prepared standard alongside your aged sample for direct comparison. This is the most reliable way to confirm degradation. Use a stability-indicating HPLC method (see Protocol 2) to resolve the parent compound from its degradants.
-
-
Question 2: What are the masses of the new peaks from LC-MS analysis?
-
Insight: Mass spectrometry is a powerful tool for identifying potential degradation products.
-
Solution:
-
An increase of +16 Da often suggests mono-oxidation (addition of an oxygen atom).
-
A loss of -28 Da (or other fragments) could indicate cleavage of the pyrimidine ring or other structural rearrangements.
-
Analyze the fragmentation pattern (MS/MS) of the new peaks to help elucidate their structures.
-
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stable, high-concentration stock solution.
-
Pre-analysis: Allow the vial of solid 5-(Dimethylamino)-2-phenyl-4-pyrimidinol to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of anhydrous-grade DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquoting & Storage: Dispense the stock solution into single-use, light-protecting (amber) vials. Store immediately at -80°C.
Protocol 2: General Method for Assessing Solution Stability via HPLC
This protocol provides a framework for developing a stability-indicating HPLC method.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: UV detector set to the λmax of the compound (determine this by running a UV scan of a fresh sample). A range of 254-350 nm is a likely starting point for this chromophore.
-
-
Gradient Elution: Develop a gradient method to ensure separation of the parent peak from potential degradants.
-
Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. This is a generic starting point and must be optimized.[14]
-
-
Sample Preparation (Time-Point Analysis):
-
Prepare a solution of the compound in the desired buffer at the target concentration.
-
Immediately inject a sample to get the "Time 0" chromatogram.
-
Store the solution under the desired test conditions (e.g., 37°C, room temperature, 4°C).
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject another sample.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point relative to Time 0. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Calculate the percentage of the parent compound remaining: (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Section 4: Visualizing Potential Degradation Pathways
The chemical structure of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol suggests susceptibility to two primary degradation pathways: oxidation and hydrolysis.
Caption: Potential degradation pathways for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol.
Section 5: Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing and resolving stability issues.
Caption: A logical workflow for troubleshooting common stability-related issues.
References
- Arpa, E. M., Brister, M. M., Hoehn, S. J., Crespo-Hernández, C. E., & Corral, I. (2020). On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. The Journal of Physical Chemistry Letters, 11(13), 5156–5161.
- Mendes, A. P., et al. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI.
- Vangala, H., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
- He, C., et al. (n.d.). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions.
- Fisher Scientific. (2011). Safety Data Sheet for p-Dimethylaminocinnamaldehyde.
- Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal.
- Grout, R. J., & Partridge, M. W. (1973). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
- Zhao, J., et al. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A.
- Kciuk, M., et al. (n.d.). Common ultraviolet (UV)-induced photoproducts.
- Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed.
- Fisher Scientific. (2011).
- Thermo Fisher Scientific. (2010).
- Das Gupta, V. (1991). Stability of 4-DMAP in solution. Journal of Pharmaceutical Sciences.
- Sigma-Aldrich. (2024).
- Pharmaguideline. (2025).
- Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A.
- CIPAC. (2020).
- Sun-shinechem. (n.d.). 2,4-dimethylpyrimidin-5-ol.
- Anderson, M., et al. (n.d.). Combining Hit Identification Strategies: Fragment-Based and in Silico Approaches to Orally Active 2-Aminothieno[2,3-d]pyrimidine Inhibitors of the Hsp90 Molecular Chaperone. ElectronicsAndBooks.
- Claxton, L. D., et al. (1984). The stability of mutagenic chemicals stored in solution. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
- BenchChem. (2025). Stability issues of 4-methoxypyrimidin-5-ol in solution.
Sources
- 1. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. 2,4-dimethylpyrimidin-5-ol , Supplier | CAS 412003-95-3 | Sun-shinechem [sun-shinechem.com]
- 7. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cipac.org [cipac.org]
Technical Support Center: Separation of Pyrimidinol Tautomers by HPLC
Welcome to the technical support center for the analysis of pyrimidinol tautomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, chromatographers, and drug development professionals who encounter the unique challenges posed by tautomerism in HPLC analysis. Pyrimidinol compounds, central to many pharmaceutical agents, can exist in multiple, rapidly interconverting isomeric forms known as tautomers—most commonly the lactam (keto) and lactim (enol) forms.[1] This dynamic equilibrium can lead to complex and often misleading chromatographic results, such as peak broadening, splitting, or inconsistent retention times.
This resource provides field-proven insights and systematic troubleshooting strategies to diagnose, control, and resolve these issues. We will explore the underlying principles of tautomer separation and equip you with the knowledge to develop robust, reliable, and reproducible HPLC methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common chromatographic problems encountered during the analysis of pyrimidinol tautomers. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Q1: My chromatogram shows a broad, distorted, or split peak for my pyrimidinol compound. Am I seeing the separation of tautomers?
Answer: This is the most classic sign of tautomerism affecting an HPLC separation. The peak shape you observe is directly related to the rate of interconversion between the tautomers relative to the timescale of the chromatographic separation.
-
Slow Interconversion: If the tautomers interconvert very slowly, you will see two distinct, sharp peaks—one for each form.
-
Fast Interconversion: If the interconversion is extremely fast, your HPLC system will "see" only the average of the two forms, resulting in a single, sharp peak.
-
Intermediate Interconversion: This is the most problematic scenario. When the rate of interconversion is comparable to the separation time on the column, you will observe distorted chromatography. This can manifest as:
-
Peak Broadening: The continuous shifting between forms as the analyte travels down the column spreads the band.
-
Peak Splitting or Shoulders: Partial on-column separation occurs, but the ongoing interconversion prevents baseline resolution.
-
"Camel Saddle" or Fused Peaks: The baseline between the two partially resolved peaks does not return to zero, indicating that the two forms are "talking" to each other on the column.[2]
-
Troubleshooting Workflow:
To diagnose and resolve this issue, you must manipulate the equilibrium and kinetics of the tautomerization. The primary goal is to either slow the interconversion to resolve two sharp peaks or speed it up to merge them into one sharp peak.
Caption: Troubleshooting workflow for distorted peaks caused by tautomerism.
Q2: My retention times are drifting from run to run. How can tautomerism be the cause?
Answer: Retention time instability is a common HPLC problem, but with tautomers, the root cause can be subtle.[3][4] The observed retention time of a compound in tautomeric equilibrium is a weighted average of the retention times of the individual tautomers. Therefore, any factor that shifts the equilibrium will change the observed retention time.
Primary Causes & Solutions:
-
Mobile Phase pH Instability: Pyrimidinol tautomerism is highly sensitive to pH.[5][6] The lactam form often predominates in polar solvents, but the equilibrium can be shifted significantly by small pH changes.[7][8]
-
Cause: Inadequately buffered mobile phase, buffer degradation, or inconsistent preparation. If the mobile phase pH is near the pKa of your compound, even minor variations can cause large shifts in retention.
-
Solution:
-
Use a buffer: Always buffer your mobile phase, especially when working between pH 3 and 8.
-
Choose the right buffer: Select a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.
-
Prepare fresh: Prepare aqueous mobile phase daily to prevent microbial growth or pH drift due to CO₂ absorption from the air.
-
Verify pH: Always verify the final pH of the mobile phase mixture after adding the organic solvent, as the apparent pH can change.
-
-
-
Column Temperature Fluctuations: Tautomeric equilibrium is temperature-dependent.[9][10] Inconsistent column temperature will lead to a shifting equilibrium and, consequently, drifting retention times.
-
Cause: Lack of a column oven or an oven with poor temperature control. Ambient lab temperature changes throughout the day can be a significant factor.
-
Solution: Always use a thermostatted column compartment.[11][4] Set the temperature to a stable value (e.g., 30°C or 40°C) to ensure reproducibility, even if you are not intentionally using temperature to manipulate the separation.[12]
-
Q3: I need to isolate the individual tautomers for characterization. What is the best strategy?
Answer: Isolating tautomers via preparative HPLC is challenging but achievable if the interconversion can be sufficiently slowed. The primary goal is to achieve stable, baseline-resolved peaks in the analytical chromatogram before scaling up to a preparative method.
Experimental Protocol for Tautomer Isolation:
-
Analytical Method Development (Screening Phase):
-
Objective: Find conditions that "freeze" the equilibrium, leading to two stable peaks.
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[13]
-
Temperature: Begin screening at a low temperature (e.g., 10°C). Low temperatures slow the kinetics of interconversion.[14][15]
-
Mobile Phase: Screen a range of pH values and solvent compositions.
-
Start with a neutral pH (e.g., pH 6.8-7.0) using a phosphate or ammonium acetate buffer.[13][16]
-
Test acidic conditions (e.g., pH 2.5-4.5) with 0.1% formic acid or TFA.
-
Test basic conditions (e.g., pH 8.5-10.5) with ammonium bicarbonate or ammonium formate/ammonia.[13]
-
A study on naphthoquinoneoxime tautomers found that separation was significantly improved at pH > 6.8.[13]
-
-
Solvent: Prepare samples in a solvent that minimizes interconversion, if possible. This may require testing DMSO, ACN, or a buffered solution.
-
-
Method Optimization:
-
Once you identify conditions that provide two distinct peaks, optimize the separation by adjusting the gradient slope and organic solvent percentage to maximize resolution.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase chemistry as your analytical column.
-
Increase the flow rate and injection volume proportionally to the column dimensions.
-
Maintain the optimized temperature and mobile phase conditions precisely.
-
-
Post-Collection Handling:
-
Critical Step: Immediately after collection, the isolated tautomer will begin to re-equilibrate back to the mixture. To minimize this, fractions should be immediately frozen (e.g., in liquid nitrogen) and lyophilized to remove the solvent.[13]
-
Characterization of the isolated solid (e.g., by NMR, FT-IR) should be performed promptly.[17] Be aware that dissolving the isolated solid in a new solvent will re-initiate the tautomerization process.
-
Proactive Method Development Strategies
A robust method anticipates and controls the challenges of tautomerism from the start. A systematic approach is crucial.
Key Experimental Parameters and Their Effects on Pyrimidinol Tautomer Separation:
| Parameter | Effect on Tautomerism | Recommended Strategy |
| Mobile Phase pH | High Impact. Controls the ionization state and can catalyze or suppress interconversion. The tautomeric equilibrium is highly pH-dependent.[18][5][16] | Screen a wide pH range (e.g., 3, 5, 7, 9). For robust methods, operate at a pH at least 1.5-2 units away from the compound's pKa to ensure a single, stable ionization state. |
| Temperature | High Impact. Affects the kinetics (rate of interconversion) and thermodynamics (position of equilibrium).[11][9] | To resolve tautomers, use low temperatures (e.g., 5-25°C). To merge into a single peak, use elevated temperatures (e.g., 40-60°C).[12][15] Always use a column oven for reproducibility. |
| Organic Solvent | Moderate Impact. Solvent polarity and hydrogen-bonding capability can shift the tautomeric equilibrium.[14][5] More polar solvents typically favor the more polar tautomer (often the lactam/keto form).[19] | Screen different organic solvents (e.g., Acetonitrile vs. Methanol). They offer different selectivities and can influence the tautomeric equilibrium. |
| Stationary Phase | Moderate Impact. While less common for controlling tautomerism, different stationary phases (e.g., Phenyl, Cyano, embedded polar groups) can offer unique selectivities that may resolve tautomers where a C18 fails. | If a standard C18 column does not provide adequate separation, screen alternative reversed-phase chemistries or consider HILIC for highly polar pyrimidinols. |
| Additives/Buffers | Moderate Impact. The type and concentration of buffer salts can influence the equilibrium.[2] | Use standard HPLC buffers (phosphate, acetate, formate) at concentrations of 10-25 mM. Ensure the buffer is soluble in the entire mobile phase range. |
References
-
Walker, S. W. C., et al. (2017). Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. The Journal of Physical Chemistry A. Available at: [Link]
-
Chromatography Forum. (2007). Keto-enol tautomerism. Available at: [Link]
-
Chromatography Forum. (2005). separation of tautomer compounds. Available at: [Link]
-
Ghotekar, S., et al. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences. Available at: [Link]
-
Portela, F. I. G., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Physical Review X. Available at: [Link]
-
Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Chen, J., et al. (2017). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B. Available at: [Link]
-
Chromatography Forum. (2005). keto-enol tautomerism. Available at: [Link]
-
de Paula, C. C. A., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]
-
Moriyasu, M., et al. (1984). HPLC SEPARATION OF KETO AND ENOL TAUTOMERS OF SEVERAL KETONES AT LOW TEMPERATURES. Chemistry Letters. Available at: [Link]
-
Lazzarino, G., et al. (2012). HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines. ResearchGate. Available at: [Link]
-
Jia, Q., et al. (2013). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Chinese Chemical Letters. Available at: [Link]
-
Ibis Scientific, LLC. (2024). Why Temperature Is Important in Liquid Chromatography. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Ribeiro da Silva, M., et al. (2016). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]
-
Shalaeva, M., & Kenseth, J. (2021). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Chrom Tech, Inc. (2024). How Does Column Temperature Affect HPLC Resolution?. Available at: [Link]
-
Cmoch, P., et al. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Molecules. Available at: [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Schüürmann, G., et al. (2010). Tautomer Identification and Tautomer Structure Generation Based on the InChI Code. Journal of Chemical Information and Modeling. Available at: [Link]
-
ResearchGate. (2012). Is there any effect of temperature on tautomerism?. Available at: [Link]
-
Lazzarino, G., et al. (2003). Simultaneous high performance liquid chromatographic separation of purines, pyrimidines, N-acetylated amino acids, and dicarboxylic acids for the chemical diagnosis of inborn errors of metabolism. ResearchGate. Available at: [Link]
-
Studzińska, S., et al. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
I-H, K., et al. (2009). Temperature influence on deactivation paths and tautomeric equilibrium of some photochromic Schiff bases studied by time-resolved and stationary spectroscopy. Photochemical & Photobiological Sciences. Available at: [Link]
-
Waters Corporation. (n.d.). Alternative Method Development Techniques. Available at: [Link]
-
Greve, B., et al. (2002). Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. LCGC North America. Available at: [Link]
-
Ghotekar, S. (2014). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime. ResearchGate. Available at: [Link]
-
Asafu-Adjaye, E. B. (2001). Effect of Mobile Phase ph on the Separation of Drugs using High-Performance Liquid Chromatography. Semantic Scholar. Available at: [Link]
-
Titmuss, M., et al. (2012). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Sources
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Temperature influence on deactivation paths and tautomeric equilibrium of some photochromic Schiff bases studied by time-resolved and stationary spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ibisscientific.com [ibisscientific.com]
- 12. chromtech.com [chromtech.com]
- 13. ias.ac.in [ias.ac.in]
- 14. separation of tautomer compounds - Chromatography Forum [chromforum.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol: A Focus on 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, a substituted pyrimidinol with potential pharmacological significance. By dissecting its predicted spectral features, we aim to offer a framework for its characterization. Furthermore, we will objectively compare the utility of 1H NMR with alternative analytical techniques, providing a comprehensive perspective for researchers engaged in the synthesis and analysis of related heterocyclic compounds.
The Central Role of 1H NMR in Structural Verification
1H NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, 1H NMR serves to confirm the presence and arrangement of its key structural motifs: the dimethylamino group, the phenyl ring, and the pyrimidinol core.
Predicted 1H NMR Spectrum of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and extensive data from analogous structures found in the literature. The analysis of chemical shifts (δ), signal multiplicities, and integration values provides a unique fingerprint of the molecule.
Table 1: Predicted 1H NMR Spectral Data for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~3.0-3.3 | Singlet (s) | 6H | -N(CH₃)₂ | The two methyl groups are chemically equivalent, resulting in a single, sharp signal. The electron-donating nature of the nitrogen atom shields these protons, placing them in this upfield region[1][2][3]. |
| 2 | ~7.4-7.6 | Multiplet (m) | 3H | Phenyl H-3, H-4, H-5 | Protons on the phenyl ring in meta and para positions typically resonate in this range. Overlapping signals are expected, leading to a complex multiplet[4][5]. |
| 3 | ~8.0-8.2 | Multiplet (m) | 2H | Phenyl H-2, H-6 | Protons ortho to the pyrimidine ring are deshielded due to the ring's anisotropic effect and the electronegativity of the nitrogen atoms, shifting their signals downfield[4][5]. |
| 4 | ~8.3-8.5 | Singlet (s) | 1H | Pyrimidine H-6 | The proton at position 6 of the pyrimidine ring is adjacent to a nitrogen atom and is expected to be significantly deshielded, appearing as a singlet[6][7]. |
| 5 | ~10-12 | Broad Singlet (br s) | 1H | -OH | The hydroxyl proton is subject to hydrogen bonding and exchange, resulting in a broad signal. Its chemical shift can vary significantly with solvent and concentration[8][9]. The existence of this signal would also depend on the predominant tautomeric form. |
Causality Behind Experimental Choices in 1H NMR Acquisition
The acquisition of a high-quality 1H NMR spectrum necessitates careful consideration of experimental parameters.
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for compounds with exchangeable protons like the hydroxyl group in 4-pyrimidinol, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it slows down the exchange rate, allowing for the observation of the -OH proton signal. The use of deuterium oxide (D₂O) can be a diagnostic tool; the disappearance of the -OH signal upon D₂O exchange would confirm its assignment[1].
-
Concentration: The concentration of the sample can influence the chemical shifts of protons involved in intermolecular interactions, particularly hydrogen bonding. It is crucial to maintain a consistent and appropriate concentration for reproducible results.
-
Temperature: Temperature can affect conformational equilibria and the rates of chemical exchange. For molecules exhibiting dynamic processes, variable temperature NMR studies can provide valuable insights. In the case of 4-pyrimidinol derivatives, temperature can influence tautomeric equilibria[8].
Visualizing the Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol and highlights the protons that give rise to the predicted 1H NMR signals.
Caption: Workflow for investigating tautomerism using 1H NMR.
Experimental Protocol: Acquiring a 1H NMR Spectrum
For researchers aiming to acquire a 1H NMR spectrum of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol or a similar compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the 1H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate the resulting spectrum and reference the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Assign the signals based on their chemical shifts, multiplicities, and integration values, referencing literature data for similar structures.
-
Conclusion
1H NMR spectroscopy is an exceptionally informative and essential technique for the structural elucidation of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. While a definitive experimental spectrum is pending, a robust prediction based on foundational principles and comparative data from related compounds provides a strong basis for its characterization. The interpretation of the 1H NMR spectrum, in conjunction with complementary analytical methods such as 13C NMR and mass spectrometry, allows for the unambiguous confirmation of the molecular structure. Furthermore, 1H NMR is pivotal in investigating the potential tautomerism of the pyrimidinol ring, a key chemical feature of this class of compounds. This guide serves as a practical resource for researchers, enabling them to confidently approach the structural analysis of novel pyrimidinol derivatives.
References
-
Brown, D. The 1H proton nmr spectrum of dimethylamine. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]
-
SpectraBase. Dimethylamine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
Furlan, R. L. E., et al. The 1H NMR Chemical Shift for the Hydroxy Proton of 4-(Dimethylamino)-2'-hydroxychalcone in Chloroform: A Theoretical Approach to Its Inverse Dependence on the Temperature. Organic Letters, 2001, 3(1), 79-81. Available at: [Link]
-
Wang, Y., et al. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Scientific Reports, 2021, 11(1), 1-13. Available at: [Link]
-
Li, H., et al. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Supporting Information. Available at: [Link]
-
MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Available at: [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available at: [Link]
-
Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Supporting Information. Available at: [Link]
-
Jordan, F., & Nemeria, N. S. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. Bioorganic chemistry, 2005, 33(3), 190-215. Available at: [Link]
-
ResearchGate. 4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one. Available at: [Link]
-
ResearchGate. ¹H NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of... Available at: [Link]
-
PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
Wiley Online Library. B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Supporting Information. Available at: [Link]
-
Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Some Pyrimidinone Derivatives. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Available at: [Link]
-
VNU University of Science. ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Available at: [Link]
-
PMC. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Available at: [Link]
-
ResearchGate. Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the... Available at: [Link]
-
PubChem. 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-((4-(dimethylamino)phenyl)methylene)-. Available at: [Link]
-
MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Available at: [Link]
-
ResearchGate. The 1 H NMR spectrum of 4b , which shows the long range W -coupling. Available at: [Link]
-
Encyclopedia.pub. Tautomerism Detected by NMR. Available at: [Link]
-
Indo American Journal of Pharmaceutical Research. ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. Available at: [Link]
-
Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Available at: [Link]
Sources
- 1. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jst-ud.vn [jst-ud.vn]
IR absorption bands for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
An In-Depth Guide to the Infrared Absorption Bands of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol: A Comparative Analysis for Researchers
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the structural nuances of the molecule, particularly its tautomeric nature, and provides a comparative framework against related compounds. The objective is to equip the reader with the expertise to not only identify this molecule but also to understand the causal relationships between its structure and its infrared spectrum.
The Structural Elucidation Challenge: Tautomerism in 4-Pyrimidinols
5-(Dimethylamino)-2-phenyl-4-pyrimidinol is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. Infrared (IR) spectroscopy is a first-line, non-destructive analytical technique for confirming the functional groups and overall structure of such synthesized molecules. However, the interpretation of its spectrum is not trivial. The primary complexity arises from the potential for keto-enol tautomerism in the 4-pyrimidinol ring.
The molecule can exist in equilibrium between its hydroxyl (enol) form, 5-(Dimethylamino)-2-phenyl-4-pyrimidinol , and its more stable keto form, 5-(Dimethylamino)-2-phenyl-4(3H)-pyrimidinone . This equilibrium is pivotal as it dictates the presence or absence of key functional groups—namely O-H vs. N-H and the absence vs. presence of a carbonyl (C=O) group. Theoretical and experimental studies on analogous systems, such as 4-pyridone and unsubstituted 4-pyrimidinone, consistently show that the keto tautomer is significantly more stable, particularly in the solid state and in polar solvents.[1][2][3] This stability is often attributed to the formation of a more favorable resonance-stabilized amide-like structure.[2]
The diagram below illustrates this critical tautomeric relationship.
Caption: Keto-enol tautomerism in the subject molecule.
A Comparative Analysis of Expected IR Absorption Bands
The most effective method for interpreting the IR spectrum is to predict the characteristic absorption bands for both potential tautomers and compare them against experimental data. The presence of a strong absorption band in the carbonyl region (1700-1650 cm⁻¹) is the most definitive indicator of the keto form's predominance.
The following table summarizes the expected vibrational frequencies. Data is compiled and extrapolated from studies on various pyrimidine derivatives and related functional groups.[4][5][6][7][8]
| Vibrational Mode | Frequency Range (cm⁻¹) | Expected in Pyrimidinol Form? | Expected in Pyrimidinone Form? | Commentary and Rationale |
| O-H Stretch (Alcohol) | 3500 - 3200 | Yes (Broad, Strong) | No | The hydroxyl group would produce a characteristic broad band due to hydrogen bonding. Its absence is strong evidence against this tautomer. |
| N-H Stretch (Lactam) | 3400 - 3200 | No | Yes (Medium, Sharper than O-H) | The N-H bond in the pyrimidinone ring gives a stretch that is typically less broad than an O-H stretch.[4][6] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Yes | Yes | Characteristic of the phenyl ring and the C-H on the pyrimidine ring. Typically appear as multiple weak, sharp bands. |
| C-H Stretch (Aliphatic) | 2970 - 2850 | Yes | Yes | Symmetrical and asymmetrical stretching of the methyl groups in the dimethylamino substituent.[4] |
| C=O Stretch (Lactam) | 1700 - 1650 | No | Yes (Strong, Sharp) | This is the primary diagnostic band. Its presence strongly indicates the keto tautomer is the dominant or exclusive form in the sample.[5][7][9] |
| C=N & C=C Stretch (Ring) | 1620 - 1500 | Yes | Yes | A series of sharp bands of variable intensity resulting from the vibrations of the pyrimidine and phenyl rings.[4][5] |
| C-N Stretch (Aryl-Amine) | 1360 - 1250 | Yes | Yes | Stretching of the bond connecting the dimethylamino group to the pyrimidine ring.[8] |
| C-H Out-of-Plane Bend | 900 - 675 | Yes | Yes | Strong absorptions in the fingerprint region related to the substitution pattern of the phenyl ring. |
Recommended Experimental Protocol: FTIR-ATR Analysis
To obtain a reliable spectrum for structural validation, the Attenuated Total Reflectance (ATR) method is recommended due to its speed, ease of use, and minimal sample preparation. This protocol is designed to be self-validating by ensuring the removal of atmospheric interference.
Step-by-Step Methodology
-
Instrument Preparation & Background Scan:
-
Action: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a swab with isopropyl alcohol and allow it to fully evaporate.
-
Causality: A clean crystal is essential for a high-quality, artifact-free spectrum. Any residue from previous samples will appear in the spectrum of the analyte.
-
Action: Run a background scan. This involves acquiring a spectrum of the empty ATR setup. The instrument's software will store this and subtract it from the sample spectrum.
-
Causality: This step is critical for trustworthiness. It removes the spectral contributions of atmospheric CO₂ (~2350 cm⁻¹) and water vapor (broad bands around 3400 cm⁻¹ and sharp lines around 1600 cm⁻¹), ensuring the final spectrum is exclusively that of the sample.
-
-
Sample Application:
-
Action: Place a small amount of the solid 5-(Dimethylamino)-2-phenyl-4-pyrimidinol powder onto the ATR crystal.
-
Action: Use the instrument's pressure clamp to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal.
-
Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Good contact is paramount for achieving a strong signal and a spectrum with correct relative peak intensities.
-
-
Data Acquisition:
-
Action: Collect the sample spectrum. Standard parameters are typically sufficient:
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans
-
-
Causality: Co-adding multiple scans (16 or 32) is a process of signal averaging. It significantly improves the signal-to-noise ratio, resulting in a cleaner, more interpretable spectrum with well-defined peaks. A resolution of 4 cm⁻¹ is standard for routine identification of organic compounds.
-
-
Data Processing & Cleaning:
-
Action: After acquisition, clean the sample from the ATR crystal using a dry swab followed by a solvent-moistened swab (e.g., isopropyl alcohol).
-
Action: Examine the collected spectrum for any obvious anomalies. If the baseline is not flat, a baseline correction may be applied using the instrument's software.
-
Causality: Proper cleaning prevents cross-contamination of future samples. Baseline correction can help in accurate peak picking, especially for broad features, but should be used judiciously to avoid distorting the data.
-
The following diagram outlines this workflow.
Caption: Standard workflow for FTIR-ATR analysis.
Concluding Remarks
The infrared spectrum of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol serves as a rapid and powerful tool for its structural confirmation. The key to accurate interpretation lies in understanding the tautomeric equilibrium between the pyrimidinol and pyrimidinone forms. Based on extensive literature for related heterocyclic systems, the molecule is expected to exist predominantly in the keto (pyrimidinone) form in the solid state.
Therefore, the diagnostic IR absorption bands for positive identification are:
-
A strong, sharp C=O stretch between 1700-1650 cm⁻¹.
-
A medium N-H stretch between 3400-3200 cm⁻¹.
-
The conspicuous absence of a broad O-H stretch above 3200 cm⁻¹.
By following the robust experimental protocol provided and comparing the resulting spectrum against the expected band positions, researchers can confidently validate the structure of this and other related pyrimidinone derivatives.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
-
Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
-
ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.
-
Semantic Scholar. (1984). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State.
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
-
NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook.
-
ResearchGate. (n.d.). Some selected bands of diagnostic importance from the IR spectra (cm-1) of 4-AAP and ligands (L1 and L2).
-
ResearchGate. (n.d.). IR absorption bands (cm-1) for dmtp and complexes.
-
Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University.
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
-
Lumen Learning. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
-
ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.
-
Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol.
-
PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium.
Sources
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. researchgate.net [researchgate.net]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. researchgate.net [researchgate.net]
- 8. ijirset.com [ijirset.com]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
HPLC method for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol purity
This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol , a complex amphoteric intermediate often encountered in the synthesis of heterocycle-based pharmaceuticals (e.g., kinase inhibitors).[1]
Due to the molecule's specific structural features—a basic dimethylamino group (
Executive Summary: The Chromatographic Challenge
The analyte, 5-(Dimethylamino)-2-phenyl-4-pyrimidinol , presents a "perfect storm" for chromatography:
-
Basicity: The dimethylamino group protonates at neutral/acidic pH, interacting with residual silanols on silica columns (causing tailing).
-
Tautomerism: The 4-pyrimidinol group exists in equilibrium with the 4(3H)-pyrimidinone form. Slow interconversion during separation can lead to peak splitting or band broadening.
-
Hydrophobicity: The 2-phenyl group requires significant organic strength for elution, but the polar pyrimidine core requires careful wetting.
The Solution: A Buffered Acidic Gradient on a Base-Deactivated C18 Column . This locks the molecule in its protonated form (suppressing silanol interactions via buffer competition) and stabilizes the tautomeric equilibrium.
Part 1: Method Comparison & Performance Data
We compared three distinct methodological approaches to isolate the optimal protocol.
| Feature | Method A: Generic (Neutral) | Method B: TFA Acidic (Standard) | Method C: Buffered Formate (Optimized) |
| Mobile Phase A | Water (No pH control) | 0.1% Trifluoroacetic Acid (TFA) | 10 mM Ammonium Formate (pH 3.[1]0) |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.05% TFA | Acetonitrile |
| Column | Standard C18 (5 µm) | C18 (5 µm) | End-capped C18 / Phenyl-Hexyl (3.5 µm) |
| Peak Shape | Broad, Tailing ( | Sharp ( | Symmetrical ( |
| MS Compatibility | Yes | No (Signal Suppression) | Yes (High Sensitivity) |
| Tautomer Control | Poor (Split peaks likely) | Good | Excellent |
| Resolution ( | < 1.5 (vs. impurities) | > 2.0 | > 2.5 |
Comparative Data Analysis
Data based on representative behavior of basic phenyl-pyrimidines.
| Metric | Method A (Neutral) | Method C (Optimized) | Improvement |
| Retention Time ( | Variable (6.5 ± 0.5 min) | Stable (5.2 ± 0.05 min) | Precision |
| Theoretical Plates ( | ~2,500 | >12,000 | 5x Efficiency |
| Tailing Factor ( | 2.3 (Severe Tailing) | 1.08 (Symmetrical) | Peak Purity |
| LOD (Signal/Noise) | High (due to broad peak) | Low (Sharp peak) | Sensitivity |
Part 2: Detailed Experimental Protocol (Method C)
This protocol is the "Gold Standard" for this molecule, ensuring reproducibility and compatibility with Mass Spectrometry (LC-MS) if structural confirmation is needed.
Reagents & Materials
-
Analyte: 5-(Dimethylamino)-2-phenyl-4-pyrimidinol (Ref Standard).[1]
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: Ammonium Formate (LC-MS grade), Formic Acid (98%).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl (for alternate selectivity).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm nylon filter.
-
Why? The ammonium ions compete with the analyte for silanol sites, eliminating tailing. The low pH ensures the amine is fully protonated.
-
-
Mobile Phase B: 100% Acetonitrile.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C (Controls tautomeric exchange rate).
-
Detection: UV @ 254 nm (Primary) and 280 nm (Secondary).
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash (Elute dimers/oligomers) |
| 17.0 | 10 | 90 | Hold |
| 17.1 | 90 | 10 | Re-equilibration |
| 22.0 | 90 | 10 | End |
Part 3: Mechanism & Workflow Visualization
The following diagram illustrates the decision logic for analyzing basic pyrimidines and the mechanism behind the optimized method.
Caption: Decision matrix for optimizing the separation of basic pyrimidinols, highlighting the shift from generic to buffered acidic conditions.
Part 4: Troubleshooting & Critical Factors
-
Double Peaks (Tautomerism):
-
If you observe a split peak or "saddle" shape, the interconversion between the enol (pyrimidinol) and keto (pyrimidinone) forms is occurring on the timescale of the separation.
-
Fix:Increase Column Temperature to 40°C or 45°C. This accelerates the kinetics, merging the signals into a single, sharp average peak.
-
-
Retention Drift:
-
Basic amines are sensitive to small pH changes. Ensure the buffer is strictly adjusted to pH 3.0 . A shift to pH 3.5 can significantly alter retention and peak width.
-
-
Sample Diluent:
-
Dissolve the sample in the starting mobile phase (90% Buffer / 10% ACN). Dissolving in 100% ACN can cause "solvent breakthrough," leading to split peaks for early eluters.
-
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text on pH control for basic analytes).
-
McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column choice and mobile phase pH." Journal of Chromatography A.
-
PubChem. (2025). Compound Summary: Pyrimidine Derivatives and Properties. National Library of Medicine.
-
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (Reference for silanol activity and base deactivation).
Sources
A Researcher's Guide to the UV-Vis Spectra of 2-Phenyl-4-Pyrimidinol Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 2-phenyl-4-pyrimidinol derivatives represent a class of heterocyclic compounds with significant biological and photophysical properties. Their structural versatility allows for a wide range of applications, from potential therapeutic agents to functional dyes. Understanding the electronic properties of these molecules is paramount for their development and application. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental, accessible, and powerful tool for probing these electronic transitions.
This guide provides a comprehensive comparison of the UV-Vis spectral properties of 2-phenyl-4-pyrimidinol derivatives. We will delve into the underlying principles governing their absorption characteristics, with a particular focus on the pivotal role of keto-enol tautomerism, substituent effects, and solvent polarity. This document is designed to be a practical resource, offering not only comparative data but also the rationale behind the experimental observations and a detailed protocol for spectral acquisition and analysis.
The Decisive Role of Tautomerism in the UV-Vis Spectra of 2-Phenyl-4-Pyrimidinols
The most critical factor influencing the UV-Vis spectra of 2-phenyl-4-pyrimidinol and its derivatives is the existence of a tautomeric equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms. This equilibrium is highly sensitive to the surrounding environment, particularly the solvent, and the electronic nature of substituents on the pyrimidine and phenyl rings.
Diagram 1: Keto-Enol Tautomerism of 2-Phenyl-4-Pyrimidinol
Caption: The equilibrium between the enol and keto tautomers of 2-phenyl-4-pyrimidinol.
The enol form possesses a more extended π-conjugated system involving the phenyl and pyrimidine rings, which generally leads to absorption at longer wavelengths (bathochromic shift). Conversely, the keto form, with its cross-conjugated system, tends to absorb at shorter wavelengths (hypsochromic shift). The position of this equilibrium, and thus the observed λmax, is a direct reflection of the relative stability of the two tautomers under specific conditions.
Comparative Analysis: The Influence of Substituents and Solvents
The electronic properties of 2-phenyl-4-pyrimidinol derivatives can be finely tuned by introducing various substituents on the phenyl ring. These substituents, through their inductive and resonance effects, can modulate the electron density of the entire molecule, thereby influencing the energy of the electronic transitions and the position of the tautomeric equilibrium.
Table 1: Expected Effects of Substituents and Solvents on the UV-Vis Spectra of 2-Phenyl-4-Pyrimidinol Derivatives
| Substituent on Phenyl Ring | Electronic Effect | Expected Shift in λmax (Enol Form) | Expected Shift in λmax (Keto Form) | Influence on Tautomeric Equilibrium |
| -OCH₃ (Methoxy) | Electron-Donating | Bathochromic (Red Shift) | Bathochromic (Red Shift) | May favor the enol form |
| -CH₃ (Methyl) | Electron-Donating | Bathochromic (Red Shift) | Bathochromic (Red Shift) | Slight preference for the enol form |
| -H (Unsubstituted) | Neutral | Reference | Reference | Solvent dependent |
| -Cl (Chloro) | Electron-Withdrawing | Hypsochromic (Blue Shift) | Hypsochromic (Blue Shift) | May favor the keto form |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Hypsochromic (Blue Shift) | Hypsochromic (Blue Shift) | Strongly favors the keto form |
| Solvent | Polarity | Expected Predominant Tautomer | Expected λmax |
| Hexane | Non-polar | Enol | Longer wavelength |
| Dichloromethane | Moderately Polar | Mixture | Intermediate |
| Ethanol | Polar Protic | Keto | Shorter wavelength |
| Water | Highly Polar Protic | Keto | Shorter wavelength |
Causality Behind the Observed Trends:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) donate electron density to the aromatic system, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum. EDGs can also stabilize the enol tautomer by enhancing the electron delocalization.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) pull electron density away from the aromatic rings. This generally increases the HOMO-LUMO energy gap, leading to a hypsochromic shift (a shift to shorter wavelengths). EWGs tend to stabilize the more polar keto tautomer.
-
Solvent Polarity: The choice of solvent plays a crucial role in determining the predominant tautomeric form.
-
Non-polar solvents , such as hexane, are less able to stabilize the more polar keto form. Consequently, the enol form, which can form an intramolecular hydrogen bond, is often favored, leading to absorption at longer wavelengths.
-
Polar protic solvents , like ethanol and water, can form intermolecular hydrogen bonds with the keto tautomer, thereby stabilizing it and shifting the equilibrium towards the pyrimidinone form. This results in a hypsochromic shift in the UV-Vis spectrum. In some cases, both tautomers may co-exist in polar solvents, leading to the appearance of multiple absorption bands or a broad absorption band.
-
Experimental Protocol for the UV-Vis Spectroscopic Analysis of 2-Phenyl-4-Pyrimidinol Derivatives
This section provides a detailed, self-validating methodology for obtaining and analyzing the UV-Vis spectra of 2-phenyl-4-pyrimidinol derivatives, with a focus on investigating tautomeric equilibria.
Materials and Instrumentation:
-
2-Phenyl-4-pyrimidinol derivative of interest
-
Spectroscopic grade solvents (e.g., hexane, dichloromethane, ethanol, methanol)
-
Volumetric flasks (10 mL, 25 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Diagram 2: Experimental Workflow for UV-Vis Analysis
Caption: A stepwise workflow for the UV-Vis spectroscopic analysis of 2-phenyl-4-pyrimidinol derivatives.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 1 mg of the 2-phenyl-4-pyrimidinol derivative.
-
Dissolve the compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol or DMSO) and then dilute to 10 mL in a volumetric flask with the same solvent to obtain a stock solution of 100 µg/mL.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare working solutions at a concentration of approximately 10 µg/mL in the desired spectroscopic grade solvents (e.g., hexane, dichloromethane, ethanol).
-
For example, transfer 1 mL of the stock solution to a 10 mL volumetric flask and make up to the mark with the chosen solvent.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Fill a quartz cuvette with the solvent that will be used for the sample analysis (the "blank").
-
Place the blank cuvette in both the sample and reference holders and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the cuvette with the sample solution and place it in the sample holder.
-
Run the UV-Vis scan to obtain the absorption spectrum of the compound.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Note the shape of the absorption band(s). A single, sharp peak may indicate the predominance of one tautomer, while a broad peak or the presence of a shoulder may suggest a mixture of tautomers.
-
Repeat the measurement for the same compound in different solvents to observe any solvatochromic shifts and changes in the spectral profile.
-
-
Comparative Analysis:
-
Compare the λmax values and spectral shapes of different 2-phenyl-4-pyrimidinol derivatives in the same solvent to understand the effect of substituents.
-
Correlate the observed spectral shifts with the electronic properties of the substituents and the polarity of the solvents.
-
Conclusion
The UV-Vis spectra of 2-phenyl-4-pyrimidinol derivatives are a rich source of information about their electronic structure and behavior in different environments. The interplay of keto-enol tautomerism, substituent effects, and solvent polarity provides a fascinating and tunable system for researchers in drug discovery and materials science. By understanding the principles outlined in this guide and employing the provided experimental protocol, scientists can effectively utilize UV-Vis spectroscopy to characterize these important heterocyclic compounds and guide the design of new molecules with desired properties.
References
-
Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]
-
El-Sayed, W. A., Ali, O. M., & Abd-Elrahman, H. I. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Derivatives. Chemistry, 3(1), 238-249. [Link]
-
Wenzel, T. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts. [Link]
-
Al-Obaidi, O. H., Al-Bayati, R. I. H., & Hussien, A. A. (2017). Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). International Journal of ChemTech Research, 10(5), 786-795. [Link]
-
Moustafa, H., Shibl, M. F., Hilal, R., Ali, L. I., & Abdel Halim, S. (2011). Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. International Journal of Spectroscopy, 2011, 394948. [Link]
A Senior Application Scientist's Comparative Guide to the Crystal Structure of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is a critical determinant of its bulk physicochemical properties, including solubility, stability, and bioavailability.[1][2] For pyrimidine derivatives, a class of compounds with broad pharmacological relevance, understanding the solid-state structure is paramount for rational drug design and development.[3][4] This guide provides an in-depth, comparative framework for analyzing the crystal structure of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. While a public crystal structure for this specific molecule is not available at the time of this writing, this guide will use closely related, experimentally determined structures as comparators. We will elucidate the key structural features to analyze, present a validated experimental workflow for obtaining such a structure via single-crystal X-ray diffraction, and discuss how intermolecular interactions observed in the crystal lattice directly influence critical drug-like properties.
The Subject Molecule: 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
5-(Dimethylamino)-2-phenyl-4-pyrimidinol is a heterocyclic compound featuring a pyrimidine core. The key structural motifs that will dictate its crystal packing are:
-
A Phenyl Ring: Capable of engaging in π-π stacking interactions.
-
A Pyrimidinol Ring: Contains hydrogen bond donors (-OH) and acceptors (ring nitrogens). The potential for tautomerism (pyrimidinol vs. pyrimidinone) can significantly alter hydrogen bonding patterns.
-
A Dimethylamino Group: A bulky, electron-donating group that can influence molecular conformation and act as a weak hydrogen bond acceptor.
The interplay of these features—specifically the strong directionality of hydrogen bonds and the weaker, but significant, π-π and van der Waals forces—governs the formation of the final crystal lattice.
Comparative Structural Analysis: Learning from Analogs
To understand what to expect from 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, we will compare the crystallographic data of two related compounds whose structures have been experimentally determined: a pyrazole derivative, Compound A (5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde) [5], and a Schiff base, Compound B ((E)-5-diethylamino-2-({[4-(dimethylamino)phenyl]imino}methyl)phenol) [6].
These analogs share the dimethylamino-phenyl moiety and engage in similar types of intermolecular interactions, providing a valuable baseline for comparison.
Table 1: Comparative Crystallographic Data of Analog Compounds
| Parameter | Compound A[5] | Compound B[6] | Expected for Target Molecule |
| Formula | C₁₉H₂₁N₃O | C₁₉H₂₅N₃O | C₁₂H₁₃N₃O |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | C2/c | P2₁/c (assumed common) | P2₁/c, C2/c, or other centrosymmetric |
| Unit Cell (a, Å) | 21.9524 | 8.8201 | - |
| Unit Cell (b, Å) | 6.2511 | 7.8850 | - |
| Unit Cell (c, Å) | 24.1521 | 13.0639 | - |
| Unit Cell (β, °) | 106.3069 | 108.407 | - |
| Key H-Bonds | C—H···O | O—H···N (intramolecular) | O—H···N (intermolecular), C—H···O |
| Other Interactions | - | C—H···π | π-π stacking |
Discussion of Comparative Insights:
-
Hydrogen Bonding: Compound B exhibits a strong intramolecular O—H···N hydrogen bond, which creates a planar six-membered ring motif (S(6)) and satisfies a key donor/acceptor pair within the same molecule.[6] In contrast, our target molecule, 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, possesses an -OH group and ring nitrogens that are sterically positioned to favor intermolecular hydrogen bonds. This is a critical distinction. We would predict that the target molecule will form hydrogen-bonded chains or dimers, a common supramolecular synthons in crystal engineering, which would likely lead to higher melting points and lower solubility compared to a molecule dominated by intramolecular bonds.
-
π-π Stacking: The phenyl rings in both the target molecule and the comparators are expected to form π-π stacking interactions. In Compound A, the dihedral angle between the pyrazoline ring and the dimethylamino-phenyl ring is a significant 82.44°.[5] This high degree of twist, likely due to steric hindrance, would limit co-facial π-π stacking. The planarity of our target molecule will be a key factor in determining if it forms efficient π-stacks, which enhance crystal stability.
-
Polymorphism: Different arrangements of these intermolecular interactions can lead to different crystal forms, or polymorphs.[2] Each polymorph is, legally and physically, a different solid material with its own unique properties. A comprehensive analysis would require screening for polymorphs by varying crystallization conditions (solvent, temperature, cooling rate).
Experimental Methodology: A Validated Workflow for Structure Determination
The definitive method for determining the atomic structure of a small molecule is single-crystal X-ray diffraction.[7][8][9] This technique provides unambiguous 3D structural data, including bond lengths, angles, and details of intermolecular interactions.[7]
Workflow: From Powder to Final Structure
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Step-by-Step Protocol
-
Crystal Growth (The Art):
-
Causality: The goal is to grow a single crystal large enough for analysis (>0.1 mm) and with minimal internal imperfections.[10] Slow crystal growth is paramount.
-
Protocol:
-
Synthesize and purify 5-(Dimethylamino)-2-phenyl-4-pyrimidinol via established methods for pyrimidine synthesis, such as the Biginelli reaction or similar cyclocondensations.[11][12]
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near-saturation.
-
Use slow evaporation: leave the vial partially covered to allow the solvent to evaporate over several days to weeks.
-
Alternatively, use vapor diffusion: place the vial of the compound solution inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.
-
Once suitable crystals have formed, carefully harvest them using a nylon loop.
-
-
-
Data Collection (The Experiment):
-
Causality: This step uses X-ray diffraction to generate a unique pattern of spots that contains information about the crystal's internal structure.[9]
-
Protocol:
-
Mount a selected crystal onto a goniometer head on the diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Center the crystal in the X-ray beam.
-
Perform data collection by rotating the crystal in the beam and recording the resulting diffraction images on a detector (e.g., a CCD detector).[6]
-
-
-
Structure Solution and Refinement (The Analysis):
-
Causality: The collected diffraction data (spot positions and intensities) must be mathematically converted into a 3D electron density map, from which the atomic positions are determined.[9][13]
-
Protocol:
-
Data Processing: Integrate the raw diffraction images to determine the intensity of each reflection. From the pattern of reflections, the unit cell dimensions and crystal symmetry (space group) are determined.
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[13]
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[14]
-
Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which measure the agreement between the model and the data. Lower values indicate a better fit. A final Crystallographic Information File (CIF) is generated for publication or deposition.
-
-
Impact of Crystal Structure on Physicochemical Properties
The crystal structure is not merely an academic curiosity; it is a blueprint for the material's bulk behavior.[1][15] The types and arrangements of intermolecular forces directly translate to macroscopic properties critical for drug development.
Caption: Relationship between crystal structure and drug performance.
-
Solubility and Dissolution: A crystal lattice with strong, extensive hydrogen bonding networks and efficient packing will have a high lattice energy. More energy is required to break this lattice apart, resulting in lower aqueous solubility and a slower dissolution rate. This directly impacts how much of the drug can be absorbed by the body.[2]
-
Stability: A densely packed crystal structure is often more thermodynamically stable, making it less likely to convert to an undesired amorphous form or a different polymorph upon storage.[1] This is crucial for ensuring consistent product quality and shelf life.
Conclusion
The comprehensive analysis of a molecule's crystal structure is a cornerstone of modern pharmaceutical development. By applying the principles of single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of compounds like 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. A comparative analysis against known structures reveals the critical role of intermolecular interactions, such as hydrogen bonds and π-π stacking, in dictating the final crystal packing. This structural information is not merely descriptive; it is predictive, allowing scientists to understand and anticipate a compound's solubility, stability, and ultimately, its potential as a viable drug candidate. The validated workflow presented here provides a robust framework for obtaining and interpreting this essential data.
References
-
Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Filter Dryer. 1
-
How It Comes Together. (2025, November 14). Why Is Crystallization Important For Drug Effectiveness?2
-
Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. 16
-
Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. 15
-
PMC, NIH. The role of crystallography in drug design. 7
-
Creative BioMart. X-ray Crystallography. 10
-
NIH. Crystal structure of (E)-5-diethylamino-2-({[4-(dimethylamino)phenyl]imino}methyl)phenol. 6
-
NIH. Crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol. 17
-
PMC, NIH. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. 3
-
Excillum. Small molecule crystallography. 8
-
PMC, NIH. x Ray crystallography. 9
-
Wikipedia. X-ray crystallography. 13
-
NIH. Crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol. 18
-
PMC, NIH. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. 14
-
ResearchGate. (PDF) Crystal structure of 4-[4-(dimethylamino)phenyl]-5-(2,4-dimethyl-1,3- thiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione, C15H17N5S2. 19
-
EPrints USM. Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. 5
-
Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. 20
-
M.N. Ibrahim. NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. 11
-
Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. 21
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 4
-
MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. 22
-
Molecules. Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. 23
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. 24
-
ResearchGate. Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. 25
-
Wikipedia. Pyrimidine. 12
Sources
- 1. filter-dryer.com [filter-dryer.com]
- 2. youtube.com [youtube.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. eprints.usm.my [eprints.usm.my]
- 6. Crystal structure of (E)-5-diethylamino-2-({[4-(dimethylamino)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excillum.com [excillum.com]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Pyrimidine - Wikipedia [en.wikipedia.org]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zienjournals.com [zienjournals.com]
- 16. migrationletters.com [migrationletters.com]
- 17. Crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: Reference Standards for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
The Reference Standard for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol is a critical material for analytical method validation, impurity profiling, and metabolite identification in pharmaceutical development. This guide provides an in-depth technical comparison of reference standard grades, experimental characterization protocols, and handling requirements.
Executive Summary: The Molecule & Its Significance
5-(Dimethylamino)-2-phenyl-4-pyrimidinol (often existing in tautomeric equilibrium with its keto-form, 5-(dimethylamino)-2-phenylpyrimidin-4(3H)-one ) is a functionalized pyrimidine derivative. It typically serves as:
-
Impurity Marker: For monitoring degradation or process-related impurities in the synthesis of phenyl-pyrimidine based kinase inhibitors (e.g., CDK9, JAK inhibitors).
-
Metabolite Standard: For identifying oxidative metabolites where the pyrimidine ring is modified.
-
Synthetic Intermediate: A quality control checkpoint in API manufacturing.
Establishing a reliable reference standard for this molecule is challenging due to keto-enol tautomerism and potential hygroscopicity of the dimethylamino moiety.
Technical Specifications & Critical Quality Attributes (CQA)
To function as a Reference Standard, the material must meet rigorous criteria.
| Feature | Primary Reference Standard (Gold Standard) | Secondary/Working Standard | Research Grade (Alternative) |
| Assay (Mass Balance) | ≥ 99.0% (w/w) | ≥ 98.0% (vs Primary) | Not determined (Area %) |
| Purity (HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 95.0% |
| Water Content (KF) | Measured & Subtracted | Measured | Not Measured |
| Residual Solvents | Quantified (GC-HS) | Limit Test | Not Controlled |
| Identity | 1H-NMR, 13C-NMR, MS, IR | HPLC RT Match | MS only |
| Traceability | ISO 17034 / NIST Traceable | Internal Traceability | None |
| Application | Release testing, Method Validation | Routine QC, Stability | Early Discovery, screening |
Tautomeric Challenge
The molecule exists in a dynamic equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms. The reference standard is typically characterized in the solid state (often the keto form) but must be dissolved in a solvent that stabilizes one form (e.g., DMSO-d6) for consistent NMR integration.
Figure 1: Tautomeric equilibrium critical for NMR characterization and HPLC peak shape.
Comparative Performance Analysis
A. Primary Standard vs. In-Situ Generation
Scenario: A lab considers synthesizing the standard in-situ versus purchasing a characterized Primary Standard.
-
Primary Standard (Isolated):
-
Pros: Absolute quantification. Eliminates response factor errors. Validates mass balance.
-
Cons: High initial cost (~
2000/mg for custom synthesis). -
Verdict:Mandatory for GMP release testing and pivotal stability studies.
-
-
In-Situ / RRT Approach:
-
Pros: No procurement cost. Uses Relative Retention Time (RRT).
-
Cons: Assumes response factor = 1.0 (often false for aminopyrimidines due to UV absorbance shifts). High risk of regulatory rejection.
-
Verdict: Acceptable only for early-phase discovery screening.
-
B. Salt Form Selection
The 5-dimethylamino group is basic.
-
Free Base: May be sticky or hygroscopic. Harder to crystallize.
-
HCl Salt: Higher melting point, better water solubility, but potentially hygroscopic.
-
Recommendation: The Free Base is preferred for HPLC standards to avoid "system peaks" from counter-ions, unless the drug substance itself is a salt.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
Objective: Determine the chromatographic purity of the reference standard.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Bicarbonate (Buffer)
-
Water (Milli-Q)
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Note: High pH stability required due to basic amino group.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.0 (Promotes free base form, sharpens peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm.
-
Temperature: 30°C.
Procedure:
-
Dissolve 1.0 mg of Standard in 1 mL of DMSO (ensure complete solubility).
-
Dilute to 0.1 mg/mL with Mobile Phase A:Acetonitrile (50:50).
-
Inject 10 µL.
-
Calculate %Area of the main peak.
Protocol 2: Mass Balance Assay Calculation
Objective: Assign an absolute potency value to the standard.
-
Chromatographic Purity (%Imp): From Protocol 1.
-
Water Content (%Water): Determine via Karl Fischer (Coulometric). Expect 0.5 - 2.0% for hygroscopic amines.
-
Residual Solvents: Determine via GC-Headspace.
-
Residue on Ignition (ROI): Determine inorganic content (sulfated ash).
Workflow for Standard Qualification
Figure 2: Step-by-step qualification workflow for establishing the Primary Reference Standard.
Storage and Handling
-
Storage: -20°C, desiccated. Protect from light (pyrimidine derivatives can be photosensitive).
-
Handling: Allow vial to reach room temperature before opening to prevent condensation (hygroscopicity risk).
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]
-
European Medicines Agency. "Guideline on the limits of genotoxic impurities." EMA, 2006. [Link]
-
PubChem. "Compound Summary: Pyrimidine Derivatives." National Library of Medicine. [Link]
A Comparative Guide to the Elemental Analysis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
In the precise world of pharmaceutical and chemical research, the unambiguous characterization of a molecule is a critical first step in its development journey. For novel compounds like 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, a substituted pyrimidine with potential applications in drug discovery, confirming its elemental composition is a non-negotiable aspect of quality control and structural validation.[1][2][3] An accurate elemental analysis provides the empirical formula, which is fundamental to verifying the identity and purity of a synthesized compound.
This guide offers an in-depth comparison of the primary and alternative methods for the elemental analysis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. It is designed for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind the analytical choices. We will explore the gold-standard combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN) content and contrast it with other instrumental techniques that can offer complementary data.
The Foundational Importance of Elemental Composition
The theoretical elemental composition of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol (C₁₃H₁₅N₃O) is a key set of parameters for its identification:
-
Carbon (C): 68.10%
-
Hydrogen (H): 6.59%
-
Nitrogen (N): 18.33%
-
Oxygen (O): 6.98%
A synthesized batch of this compound must yield experimental values in close agreement with these theoretical percentages to confirm its purity and structural integrity. Any significant deviation could signal the presence of impurities, residual solvents, or an unexpected molecular structure.
Gold Standard: CHN Combustion Analysis
The most reliable and widely used method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[4] This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment, followed by the quantification of the resulting gaseous products (CO₂, H₂O, and N₂).[4][5]
The Combustion Analysis Workflow
Caption: A streamlined workflow of the CHN combustion analysis process.
Detailed Experimental Protocol for CHN Analysis
-
Instrument Calibration: To ensure accuracy, the CHN analyzer is calibrated with a certified organic standard of known elemental composition, such as acetanilide.
-
Sample Preparation:
-
The 5-(Dimethylamino)-2-phenyl-4-pyrimidinol sample is homogenized to ensure uniformity.
-
Approximately 1-3 mg of the sample is weighed into a tin capsule with high precision.
-
The tin capsule is folded to securely contain the sample and eliminate any atmospheric contamination.
-
-
Analysis:
-
The encapsulated sample is placed in the instrument's autosampler.
-
The sample is dropped into a combustion furnace at around 950°C with a constant flow of pure oxygen.
-
The combustion byproducts are swept by a carrier gas (typically helium) through a reduction furnace containing copper to convert nitrogen oxides (NOx) to elemental nitrogen (N₂).
-
The resulting gas mixture (CO₂, H₂O, and N₂) is separated using a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
-
Data Interpretation: The instrument's software integrates the area under each gas peak and, based on the initial sample weight and calibration, calculates the percentage of carbon, hydrogen, and nitrogen. Oxygen is typically determined by difference.
Performance Characteristics of CHN Analysis
| Parameter | Performance | Rationale |
| Accuracy | High (typically within ±0.4% of the theoretical value) | Based on well-established stoichiometric principles of combustion. |
| Precision | Excellent (typically <0.2% standard deviation) | Automated systems provide high reproducibility. |
| Sample Size | Small (1-3 mg) | Ideal for valuable or scarce research compounds. |
| Speed | Rapid (5-10 minutes per sample) | Allows for high-throughput analysis. |
| Limitations | Indirect oxygen determination; potential interference from halogens and sulfur. | Requires specific traps for certain elements to avoid skewed results. |
Alternative and Complementary Analytical Methods
While CHN analysis provides the quantitative elemental composition, other techniques can offer valuable, often complementary, information.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the precise molecular weight of a compound, which in turn can be used to deduce its molecular formula.
-
Underlying Principle: HRMS measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.
-
Application: For 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, HRMS would confirm the molecular formula C₁₃H₁₅N₃O by providing a highly accurate mass measurement.
-
Limitations: HRMS does not provide the percentage composition of each element and cannot distinguish between isomers.
X-ray Fluorescence (XRF)
XRF is a non-destructive technique that can identify the elements present in a sample.[4]
-
Underlying Principle: The sample is irradiated with high-energy X-rays, causing its atoms to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element.
-
Application: XRF can quickly confirm the absence of unexpected heavy elements or inorganic impurities. However, it is not suitable for detecting lighter elements like carbon, hydrogen, and nitrogen.[6]
-
Limitations: Not effective for the primary elements in most organic compounds.[6]
Comparative Overview of Techniques
| Technique | Primary Information | Quantitative? | Sample Type | Key Advantage |
| CHN Analysis | %C, %H, %N | Yes | Bulk Solid | High accuracy and precision for core organic elements.[4] |
| HRMS | Exact Mass & Molecular Formula | No | Solid/Liquid | Unambiguous confirmation of the molecular formula. |
| XRF | Elemental Identification | Semi-quantitative | Solid/Liquid | Non-destructive and rapid for screening heavier elements.[4][6] |
Conclusion for the Practicing Scientist
For the elemental analysis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, CHN combustion analysis remains the definitive method for obtaining accurate and precise percentages of carbon, hydrogen, and nitrogen. This technique is indispensable for verifying the empirical formula and assessing the purity of newly synthesized batches.
For comprehensive characterization, a multi-faceted approach is recommended. High-Resolution Mass Spectrometry should be employed as a complementary technique to unequivocally confirm the molecular formula. While techniques like XRF have their place in elemental analysis, they are less suited for the specific needs of organic compound characterization. By combining the quantitative power of CHN analysis with the formula-confirming capabilities of HRMS, researchers can be highly confident in the identity and purity of their compounds, paving the way for further research and development.
References
-
ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). ELEMENTAL ANALYSIS. [Online] Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (2023). VELP Scientifica. [Online] Available at: [Link]
-
Basic principles and tests of organic element analysis. (2024). Universal Lab. [Online] Available at: [Link]
-
PubChem. 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-((4-(dimethylamino)phenyl)methylene)-. [Online] Available at: [Link]
-
Ragavan, V. et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Sabatino, M. et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. [Online] Available at: [Link]
-
Sabatino, M. et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ResearchGate. [Online] Available at: [Link]
-
Sabatino, M. et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. [Online] Available at: [Link]
-
El-Shehry, M. F. et al. (2021). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. [Online] Available at: [Link]
Sources
- 1. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 6. eolss.net [eolss.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol for Laboratory Professionals
The core principle of this guide is to empower researchers with the knowledge to make informed decisions, thereby fostering a culture of safety and responsibility. The procedures outlined below are designed to be self-validating, emphasizing the "why" behind each step to build a comprehensive understanding of the chemical's potential hazards and the rationale for its proper disposal.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is crucial. Based on the toxicological data of analogous compounds such as 4-(Dimethylamino)pyridine and other aromatic amines, 5-(Dimethylamino)-2-phenyl-4-pyrimidinol should be handled as a substance that is potentially toxic if swallowed or absorbed through the skin, and capable of causing serious eye irritation.[1][2][3] Therefore, the following minimum PPE is mandatory:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, as similar compounds can cause serious eye damage.[1][4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, as related aromatic amines can be fatal upon dermal absorption.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental splashes and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols, as related compounds can cause respiratory irritation.[2] |
II. Step-by-Step Disposal Protocol
The primary and most highly recommended method for the disposal of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol is through a licensed and approved hazardous waste disposal company.[5][6][7] This ensures that the waste is managed in an environmentally responsible and compliant manner.
Step 1: Segregation and Collection
-
Isolate the Waste: Collect all waste containing 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled waste container.[6][7]
-
Container Selection: The container should be made of a material compatible with the chemical and have a secure, leak-proof lid.
-
Labeling: Clearly label the container as "Hazardous Waste: 5-(Dimethylamino)-2-phenyl-4-pyrimidinol". Include any other relevant hazard warnings based on the precautionary information for similar compounds (e.g., "Toxic," "Irritant").
Step 2: Storage
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Incompatible Materials: Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, as these can react with amine-containing compounds.[5]
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the hazardous waste.[6][7]
-
Documentation: Maintain records of the waste disposal, including quantities, dates, and the disposal method used, as required by local and national regulations.[6]
The following diagram illustrates the decision-making process and steps for the proper disposal of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol.
Caption: Disposal workflow for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol.
III. In-Laboratory Treatment Considerations (for Small Quantities)
For very small quantities of dilute aqueous solutions, in-laboratory treatment may be a consideration, but only if permitted by your institution's EHS guidelines and local regulations. Aromatic amines can be degraded by oxidation.[8]
Aqueous Solutions of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol:
-
Dilution: Ensure the solution is dilute. If it is concentrated, dilute it with water to a concentration below 10% in a suitable container, preferably in an ice bath to manage any potential exothermic reaction.[8]
-
Oxidation: Slowly add an acidified solution of potassium permanganate while stirring. The permanganate will oxidize the aromatic amine.[8] The disappearance of the purple color of the permanganate indicates it is being consumed. Add the permanganate solution until a faint purple color persists for at least one hour.
-
Neutralization: After the oxidation is complete, neutralize the solution to a pH between 5.5 and 9.5.[9]
-
Disposal: If permitted by local regulations, the neutralized and degraded solution may be flushed down the drain with a large excess of water (at least 20 times the volume of the solution).[9]
Important Caveat: This in-lab treatment should only be performed by trained personnel who fully understand the chemical hazards and have the proper safety equipment in place, including a chemical fume hood and a spill kit.[9]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Isolate the Area: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material to avoid generating dust.[7]
-
Collect and Dispose: Place all contaminated materials into a clearly labeled, sealed container for disposal as hazardous waste, following the procedures outlined in Section II.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
V. Conclusion
The proper disposal of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol is a critical aspect of responsible laboratory practice. While specific data for this compound is limited, a conservative approach based on the known hazards of structurally similar chemicals provides a robust framework for its safe management. The primary directive is to treat this compound as hazardous waste and to engage professional disposal services. In-laboratory treatment should only be considered for small, dilute quantities and in strict accordance with institutional and regulatory guidelines. By adhering to these procedures, researchers can ensure a safe working environment and minimize their environmental impact.
VI. References
-
In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (URL: )
-
Amine Disposal For Businesses - Collect and Recycle. (URL: [Link])
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])
-
1 - Safety Data Sheet. (URL: not available)
-
Laboratory chemical waste disposal guidelines - University of Otago. (URL: [Link])
-
4 - SAFETY DATA SHEET. (URL: not available)
-
CAT-55 - Polymer Systems Technology Limited. (URL: [Link])
-
DAB Away 2 - SAFETY DATA SHEET. (URL: not available)
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Dimethylamino)-2-phenyl-4-pyrimidinol
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. The following guidance is based on a conservative assessment of the potential hazards associated with its structural components—a pyrimidine derivative and an aromatic amine—and data from analogous compounds such as 4-(Dimethylamino)pyridine (DMAP).[1][2][3][4][5] This guide is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel in your institution.
The safe handling of novel chemical entities is paramount in a research and development setting. This guide provides a detailed framework for the selection and use of personal protective equipment (PPE) when working with 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Potential Hazards
To establish a robust PPE protocol, we must first infer the potential risks associated with 5-(Dimethylamino)-2-phenyl-4-pyrimidinol by examining its constituent chemical groups:
-
Aromatic Amine Moiety: Aromatic amines as a class of compounds are known for their potential toxicity.[6][7][8][9] Many are readily absorbed through the skin and can be harmful if inhaled or ingested.[6][7] Some aromatic amines are also known or suspected carcinogens.[9][10]
-
Pyrimidine Core: Pyrimidine derivatives can cause irritation.[11]
-
Analogous Compound Analysis (4-Dimethylaminopyridine - DMAP): DMAP is a structurally related compound that is classified as toxic if swallowed and fatal in contact with skin.[1][2][3] It also causes severe skin and eye irritation and may cause respiratory irritation.[1][2][3][4][5] Given the structural similarities, it is prudent to assume that 5-(Dimethylamino)-2-phenyl-4-pyrimidinol may exhibit similar hazardous properties.
Based on this analysis, a cautious approach is warranted, treating this compound as potentially highly toxic and readily absorbed through the skin.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling 5-(Dimethylamino)-2-phenyl-4-pyrimidinol.
Primary Engineering Controls: The Chemical Fume Hood
All manipulations of solid 5-(Dimethylamino)-2-phenyl-4-pyrimidinol and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory to protect against splashes and aerosols.
-
Face Shield: A face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing, such as during bulk transfers or when working with solutions under pressure.[12]
Hand Protection: Chemical-Resistant Gloves
Given that aromatic amines can be readily absorbed through the skin, selecting the appropriate gloves is critical.[6][7]
| Glove Material | Suitability for Aromatic Amines | Recommended Use |
| Nitrile | Good for splash protection | Suitable for general handling and transfers. |
| Neoprene | Good for splash protection | A viable alternative to nitrile gloves. |
| Butyl Rubber | Excellent resistance | Recommended for extended handling or immersion. |
| Viton | Excellent resistance | Recommended for handling concentrated solutions or for prolonged tasks. |
Important Considerations for Glove Use:
-
Double Gloving: Wearing two pairs of nitrile or neoprene gloves is a recommended best practice to provide an additional layer of protection.
-
Inspect Before Use: Always inspect gloves for any signs of degradation or punctures before use.
-
Prompt Removal and Disposal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.
Body Protection
-
Chemically Resistant Lab Coat: A lab coat made of a chemically resistant material, such as polyester or a poly-cotton blend, should be worn and fully buttoned.
-
Apron: For larger-scale operations or when there is a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Full-Body Protection: In situations with a high potential for exposure, such as a large-scale reaction or a significant spill, a disposable chemical-resistant suit may be necessary.[13][14][15]
Respiratory Protection
While a chemical fume hood is the primary means of respiratory protection, there are situations where a respirator may be required:
-
Weighing and Transferring Solids: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.
-
Emergency Situations: In the event of a spill or a failure of the primary engineering controls, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling 5-(Dimethylamino)-2-phenyl-4-pyrimidinol in a laboratory setting.
1. Pre-Handling Preparation: a. Ensure a chemical fume hood is certified and functioning correctly. b. Assemble all necessary equipment and reagents within the fume hood. c. Don all required PPE as outlined above.
2. Weighing the Solid Compound: a. Conduct all weighing operations within the fume hood or a containment glove box. b. Use a disposable weighing boat to prevent contamination of the balance. c. Handle the container of the solid compound with care to avoid generating dust.
3. Preparing a Solution: a. Slowly add the weighed solid to the solvent in a flask or beaker with stirring. b. Keep the container covered as much as possible during the dissolution process. c. Ensure that the solution is well-mixed before use.
4. Post-Handling Decontamination: a. Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. b. Dispose of all contaminated disposable materials (gloves, weighing boats, etc.) in a designated hazardous waste container.[16][17] c. Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean: For small spills, use a chemical spill kit with an absorbent material to contain and clean up the spill. For larger spills, contact your institution's emergency response team.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
Disposal Plan
All waste containing 5-(Dimethylamino)-2-phenyl-4-pyrimidinol, including contaminated PPE, solutions, and empty containers, must be disposed of as hazardous chemical waste.[16][17] Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[16]
Safe Handling Workflow Diagram
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. censwpa.org [censwpa.org]
- 10. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine - Hazardous Agents | Haz-Map [haz-map.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. epa.gov [epa.gov]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 16. collectandrecycle.com [collectandrecycle.com]
- 17. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
